Amt-nhs
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21NO7S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
OOLVYUSWNMDHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AMT-NHS: A Heterobifunctional Crosslinker for RNA-Protein Interaction Analysis
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of AMT-NHS, a heterobifunctional crosslinking agent designed for the covalent capture of RNA-protein interactions. This compound integrates a photo-reactive psoralen derivative with an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling a sequential crosslinking strategy. This document details the mechanism of action of this compound, provides a summary of its physicochemical properties, and outlines detailed experimental protocols for its application in living cells. Furthermore, it includes a comparative analysis of this compound with traditional UV crosslinking methods and presents quantitative data to inform experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of RNA biology and the identification of novel therapeutic targets.
Introduction
The intricate interplay between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the catalysis of biochemical reactions. The study of these interactions is paramount to understanding cellular function in both health and disease. This compound is an innovative chemical tool developed to investigate RNA-protein interactions by covalently linking them in their native cellular environment. This bifunctional molecule consists of a psoralen derivative, 4'-aminomethyltrioxsalen (AMT), and an N-hydroxysuccinimide (NHS) ester, connected by a spacer arm. The psoralen moiety allows for UV-inducible crosslinking to RNA, while the NHS ester reacts with primary amines on proteins. This dual functionality provides a powerful method for "freezing" transient and stable RNA-protein interactions for subsequent purification and analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its solubility, cell permeability, and reactivity.
| Property | Value | Reference |
| Molecular Formula | C22H21NO7S | |
| Molecular Weight | 443.47 g/mol | |
| Spacer Arm Length | Not explicitly defined in search results | |
| Solubility | Soluble in DMSO (25 mg/mL) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Mechanism of Action
The utility of this compound as an RNA-protein crosslinker stems from its two distinct reactive moieties, which act in a sequential manner.
Protein Crosslinking via the NHS Ester
The first step in the crosslinking process involves the reaction of the NHS ester group of this compound with primary amines on proteins. This occurs spontaneously upon introduction of the reagent to the cellular environment. The primary targets for this reaction are the ε-amine groups of lysine residues and the N-terminal α-amine groups of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).
Caption: Mechanism of NHS ester reaction with a primary amine.
RNA Crosslinking via the Psoralen Moiety
Following the conjugation of this compound to proteins, the psoralen moiety is activated by long-wave ultraviolet (UVA) light at a wavelength of 365 nm. Psoralens are planar molecules that intercalate into the helical regions of nucleic acids. Upon photoactivation, the psoralen derivative in this compound undergoes a [2+2] cycloaddition reaction with the 5,6-double bonds of pyrimidine bases, preferentially uridine and cytidine. This forms a covalent bond between the psoralen and the RNA molecule. Notably, this photoreaction can occur with pyrimidines in both single- and double-stranded RNA regions, although it is more efficient in duplex regions. This allows for the capture of a broad range of RNA-protein interactions.
Caption: Mechanism of Psoralen-RNA Photocycloaddition.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the modification of trioxsalen, a psoralen derivative. The following diagram outlines the key steps in the synthesis of this compound as described by Han et al. (2022).
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are based on the work of Han et al. (2022) for the in vivo crosslinking of RNA-protein interactions in yeast cells. These should be adapted and optimized for specific experimental systems.
In Vivo Crosslinking in Yeast
-
Cell Culture: Grow yeast cells in the appropriate medium to the desired optical density (e.g., A600 = 0.8–1.0).
-
Cell Harvest: Collect the cells by centrifugation and wash once with phosphate-buffered saline (PBS).
-
This compound Incubation: Resuspend the cell pellet in PBS containing the desired concentration of this compound (e.g., 0.1, 0.5, or 1.5 mM). A DMSO control should be included. Incubate the cell suspension at 30°C for 30 minutes in the dark with gentle rotation.
-
Removal of Excess Crosslinker: Wash the cells with PBS to remove any unreacted this compound.
-
Photo-crosslinking: Resuspend the cells in PBS and transfer to a petri dish. Irradiate the cells with 365 nm UV light for 30 minutes.
-
Cell Lysis: Harvest the crosslinked cells and proceed with cell lysis using standard protocols. The cell lysate can then be used for the purification of crosslinked RNA-protein complexes.
Purification of Crosslinked RNA-Protein Complexes
This protocol is designed for the purification of a His-tagged protein of interest crosslinked to its target RNAs.
-
Initial Capture: Incubate the cell lysate with IgG Sepharose beads to capture the protein of interest (which is fused to a Protein A tag).
-
Elution: Release the captured complexes from the beads by TEV protease cleavage of a TEV cleavage site engineered between the protein of interest and the Protein A tag.
-
RNA Digestion: Partially digest the crosslinked RNA using RNase A/T1 to reduce the size of the RNA fragments.
-
Denaturing Purification: Perform a second affinity purification step under denaturing conditions using Ni-NTA beads to capture the His-tagged protein of interest. This step removes non-covalently interacting proteins.
-
Washing: Wash the Ni-NTA beads extensively with buffers containing high concentrations of denaturants (e.g., urea or guanidinium chloride) to remove any remaining contaminants.
-
Elution: Elute the purified RNA-protein crosslinks from the Ni-NTA beads using a buffer containing a high concentration of imidazole.
Caption: Experimental Workflow for this compound Crosslinking.
Quantitative Data and Comparison with UV Crosslinking
The efficiency and specificity of this compound crosslinking have been compared to traditional 254 nm UV crosslinking. The following table summarizes key findings from the study by Han et al. (2022).
| Parameter | This compound | 254 nm UV Crosslinking | Reference |
| Target RNA Regions | Single- and double-stranded regions | Predominantly single-stranded regions | |
| Crosslinking to Double-Stranded RNA | Five times more likely than UV crosslinking | ||
| Crosslinked Nucleotides | Uridine (~40%), Cytidine (~32%) | Uridine (56%), Cytidine (26%) | |
| In Vivo Specificity | Specificity increases with higher concentrations (0.1 to 1.5 mM) | High specificity | |
| In Vitro Specificity | ~6% non-specific reads at saturating concentrations (0.05 mM) | Highly specific |
Advantages and Limitations
Advantages:
-
Captures interactions with diverse RNA structures: this compound can crosslink to both single- and double-stranded RNA regions, providing a more comprehensive view of RNA-protein interactions compared to UV crosslinking which is biased towards single-stranded regions.
-
In vivo applicability: this compound is cell-permeable, allowing for the capture of RNA-protein interactions in their native cellular context.
-
Tunable specificity: The specificity of in vivo crosslinking can be modulated by adjusting the concentration of this compound.
Limitations:
-
Potential for non-specific crosslinking: At limiting concentrations in vivo or with highly abundant non-target RNAs, this compound can exhibit some level of non-specific crosslinking.
-
Multi-step protocol: The experimental workflow involves multiple steps, which can be time-consuming and require careful optimization.
Conclusion
This compound is a valuable tool for the study of RNA-protein interactions. Its ability to capture interactions with diverse RNA structures in living cells offers a significant advantage over traditional methods. By carefully considering the experimental parameters and potential limitations, researchers can leverage this compound to gain novel insights into the complex world of RNA biology. This technical guide provides a foundational understanding of this compound and a framework for its successful implementation in the laboratory.
A Technical Deep Dive: AMT-NHS vs. Formaldehyde Crosslinking for RNA-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of post-transcriptional gene regulation, understanding the dynamic interplay between RNA and its associated proteins is paramount. Crosslinking techniques are indispensable tools for capturing these transient interactions, effectively freezing a snapshot of the cellular RNP landscape for downstream analysis. This technical guide provides an in-depth comparison of two prominent crosslinking strategies: the photoactivatable psoralen derivative, 4'-aminomethyltrioxsalen N-hydroxysuccinimide (AMT-NHS), and the widely used chemical crosslinker, formaldehyde. We will delve into their core mechanisms, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific RNA-centric studies.
Core Principles and Mechanisms of Action
This compound: A Tale of Two Chemistries
This compound is a hetero-bifunctional crosslinker that leverages two distinct chemical reactions to covalently link RNA and proteins.[1] It is composed of a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester group.[1]
-
Psoralen-RNA Photo-crosslinking: Psoralens are planar, tricyclic compounds that intercalate into the helical regions of nucleic acids.[2] Upon exposure to long-wave ultraviolet (UVA) light (typically 365 nm), the psoralen moiety forms covalent cyclobutane adducts with pyrimidine bases (uracil and cytosine) in both single- and double-stranded RNA regions.[3][4] This reaction is highly specific to pyrimidines and is "zero-length" in that it directly joins the RNA base to the intercalated psoralen.
-
NHS Ester-Protein Amine Reaction: The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the this compound molecule, and by extension the RNA it is bound to, to a nearby protein.
This dual-reactivity allows this compound to capture direct RNA-protein interactions with high specificity. The ability of this compound to penetrate living cells makes it suitable for in vivo crosslinking studies.
Formaldehyde: A Promiscuous but Powerful Crosslinker
Formaldehyde is a small, highly reactive aldehyde that readily permeates cell membranes. Its crosslinking mechanism involves the formation of Schiff bases and subsequent methylene bridges between reactive groups on both proteins and nucleic acids.
Formaldehyde reacts with the exocyclic amino groups of adenine, guanine, and cytosine in RNA. It also reacts with various amino acid side chains in proteins, most notably lysine, but also arginine, cysteine, histidine, and tryptophan. This broad reactivity allows formaldehyde to capture a wider net of interactions, including not only direct RNA-protein contacts but also indirect interactions within larger ribonucleoprotein (RNP) complexes. Formaldehyde crosslinks are reversible by heat and high salt concentrations, a critical feature for downstream analysis of the captured RNA and proteins.
Comparative Analysis: this compound vs. Formaldehyde
The choice between this compound and formaldehyde depends heavily on the specific research question and the nature of the RNA-protein interactions being investigated. The following tables summarize the key quantitative and qualitative differences between these two crosslinking agents.
| Parameter | This compound | Formaldehyde |
| Crosslinking Mechanism | Photo-activated cycloaddition to pyrimidines and NHS-ester reaction with primary amines. | Formation of methylene bridges between various reactive groups on proteins and nucleic acids. |
| Specificity | High for pyrimidines in RNA and primary amines in proteins. Primarily captures direct interactions. | Broader reactivity with multiple bases in RNA and amino acids in proteins. Captures both direct and indirect interactions. |
| Reversibility | Psoralen-RNA crosslinks are reversible with short-wave UV light (254 nm). | Reversible with heat (e.g., 70°C for 45 minutes) and high salt concentrations. |
| Cell Permeability | Yes, can be used for in vivo crosslinking. | Yes, readily permeates cell membranes. |
| Structural Preference | Intercalates into helical regions but can react with pyrimidines in both single- and double-stranded RNA. | No strong structural preference; reacts with accessible bases. |
| Feature | This compound | Formaldehyde |
| Advantages | - High specificity for direct RNA-protein interactions. - Provides high-resolution mapping of binding sites. - Can target both single- and double-stranded regions. | - Captures a broad range of interactions, including indirect ones within RNP complexes. - Well-established protocols are widely available. - Reversibility is achieved through simple heating. |
| Disadvantages | - Requires UV activation, which can potentially damage nucleic acids. - May have biases towards pyrimidine-rich regions. - Synthesis of the crosslinker can be complex. | - Can lead to extensive crosslinking, potentially causing protein complexes to become insoluble. - Reversal conditions can lead to RNA fragmentation and degradation. - Can introduce artifacts and may not be ideal for all downstream applications. |
| Optimal Concentration | In vivo (yeast): 0.1 to 1.5 mM. Higher concentrations can improve specificity. | In vivo (mammalian cells): 0.1% to 1%. Concentration must be optimized to balance crosslinking efficiency and protein solubility. |
| Off-Target Effects | Can exhibit some non-specific crosslinking, especially at lower concentrations. | High concentrations can lead to extensive and non-specific crosslinking of proteins and nucleic acids. |
| Impact on RNA Integrity | UV exposure for crosslinking and reversal can cause some RNA damage. | Fixation and especially the heat-based reversal can lead to significant RNA fragmentation, lowering RNA Integrity Number (RIN) scores. |
Experimental Protocols
Below are detailed methodologies for performing RNA-protein crosslinking using this compound and formaldehyde. These protocols are intended as a guide and may require optimization for specific cell types and experimental systems.
Protocol 1: In Vivo RNA-Protein Crosslinking with this compound
This protocol is adapted from studies in yeast and can be modified for other cell types.
Materials:
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
UVP CL-1000 UV Crosslinker or similar 365 nm UV source
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, wash once with PBS. For suspension cells, pellet and wash with PBS.
-
This compound Incubation: Resuspend cells in PBS containing the desired concentration of this compound (e.g., 0.1 - 1.5 mM). Incubate at 30°C in the dark with gentle rotation for 30 minutes to allow for cell penetration.
-
Removal of Unreacted Crosslinker: Pellet the cells and wash with fresh PBS to remove excess this compound.
-
UV Crosslinking: Resuspend the cells in PBS and transfer to a petri dish. Place the dish on ice and irradiate with 365 nm UV light for 30 minutes. Gently agitate the dish every 10 minutes to ensure even crosslinking.
-
Cell Lysis: Pellet the crosslinked cells and proceed with your standard cell lysis protocol using a suitable lysis buffer supplemented with protease inhibitors.
-
Downstream Processing: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation (CLIP-seq) followed by sequencing.
Protocol 2: Formaldehyde RNA Immunoprecipitation Sequencing (fRIP-Seq)
This protocol is a general guideline for crosslinking mammalian cells with formaldehyde for RNA immunoprecipitation.
Materials:
-
37% Formaldehyde (methanol-free)
-
Glycine (2.5 M stock)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5)
-
Protease and RNase inhibitors
Procedure:
-
Cell Culture and Harvest: Grow cells to approximately 80-90% confluency.
-
Formaldehyde Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 0.1% to 1% (optimization is critical). Incubate for 10 minutes at room temperature with gentle swirling.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvest and Washing: Scrape adherent cells or pellet suspension cells. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease and RNase inhibitors. Incubate on ice for 10-15 minutes.
-
Sonication/Enzymatic Digestion: To shear chromatin and solubilize the complexes, sonicate the lysate on ice. The sonication parameters need to be optimized for the specific cell type and instrument.
-
Immunoprecipitation: The cleared lysate is now ready for immunoprecipitation with an antibody specific to the protein of interest.
-
Reverse Crosslinking: After immunoprecipitation and washing, elute the RNA-protein complexes. To reverse the formaldehyde crosslinks, incubate the eluate at 70°C for 45 minutes.
-
RNA Purification: Proceed with RNA purification using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
Visualizing the Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this compound and formaldehyde crosslinking workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Psoralen Component of AMT-NHS
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of molecular interactions is paramount. The study of RNA-protein interactions, which are central to a vast array of cellular processes, has been significantly advanced by the development of novel chemical tools. One such tool is AMT-NHS, a bifunctional crosslinker designed to capture these interactions within the cellular environment. This guide provides a detailed examination of the psoralen component of this compound, its mechanism of action, and its application in experimental settings.
The Core Psoralen Moiety: 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)
This compound is a conjugate molecule built upon the scaffold of 4'-aminomethyl-4,5',8-trimethylpsoralen, commonly known as AMT or 4'-aminomethyltrioxsalen.[1][2] Psoralens are a class of naturally occurring furocoumarins that are well-known for their photoreactive properties with nucleic acids.[3]
The planar, tricyclic structure of the psoralen core allows it to intercalate into the helical structure of double-stranded regions of DNA and RNA.[1][2] This non-covalent intercalation is the initial step in the crosslinking process. Upon exposure to long-wavelength ultraviolet light (UVA, approx. 365 nm), the psoralen moiety becomes photoactivated. This activation induces a [2+2] photocycloaddition between the furan or pyrone ring of the psoralen and the 5,6-double bond of a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands, forming a covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, the psoralen can undergo a second photo-reaction, resulting in an interstrand crosslink (ICL). This covalent linkage is reversible by exposure to short-wavelength UV light (e.g., 254 nm).
The AMT derivative is particularly potent due to its 4'-aminomethyl group, which is protonated at physiological pH. This positive charge enhances its affinity for the negatively charged phosphate backbone of nucleic acids, increasing its local concentration and crosslinking efficiency.
This compound: A Heterobifunctional Crosslinker
This compound is an innovative reagent that links the photoreactive properties of AMT with the amine-reactive chemistry of an N-hydroxysuccinimide (NHS) ester. The molecule is synthesized by attaching a 3-mercaptopropanoic acid linker to the 4'-methyl position of trioxsalen, followed by the activation of the terminal carboxyl group with NHS. This creates a bifunctional tool capable of covalently linking proteins to the RNAs with which they interact.
The NHS ester group is highly reactive towards primary aliphatic amines, such as the ε-amine of lysine residues and the N-terminus of a protein, forming a stable amide bond. This reaction proceeds efficiently under physiological conditions.
The overall mechanism of this compound is a two-step process:
-
Protein Labeling : The NHS ester group reacts with primary amines on a target protein, covalently attaching the psoralen moiety.
-
RNA Crosslinking : The psoralen-tagged protein is then allowed to interact with its RNA partners. Subsequent irradiation with 365 nm UV light causes the psoralen to intercalate into nearby RNA duplexes and form a covalent crosslink with a pyrimidine base.
This dual-action nature allows for the specific capture of RNA-protein complexes in situ, including both in cell lysates (in vitro) and within living cells (in vivo).
Caption: Chemical structure of the this compound crosslinker.
Quantitative Data Summary
The efficacy of this compound has been quantitatively evaluated, particularly in comparison to traditional 254 nm UV crosslinking methods for studying the Cbf5-H/ACA snoRNA interaction in yeast.
Table 1: In Vitro Crosslinking Specificity
| Crosslinking Method | This compound Concentration | % Reads from H/ACA snoRNAs |
| Standard UV (254 nm) | N/A | 99.3% |
| This compound | 0.05 mM | 94% |
| This compound | 0.1 mM | 94% |
| This compound | 0.2 mM | 94% |
Data sourced from Han et al., 2022.
Table 2: In Vivo Crosslinking Specificity
| This compound Concentration | % Reads from H/ACA snoRNAs |
| 0.1 mM | 72% |
| 1.5 mM | 86% |
Data sourced from Han et al., 2022.
These data indicate that while standard UV crosslinking shows slightly higher specificity, this compound is highly effective and its specificity in vivo can be improved by increasing its concentration. Notably, this compound captures a different pattern of interactions, targeting both single- and double-stranded RNA regions, whereas traditional UV crosslinking is biased towards single-stranded regions.
Experimental Protocols
The following are generalized protocols for using this compound based on the methodology described by Han et al. (2022). Researchers should optimize concentrations and incubation times for their specific protein-RNA system.
In Vitro Crosslinking Protocol
-
Protein-RNA Binding : Incubate the purified protein of interest (e.g., Cbf5) with the target RNA in an appropriate binding buffer for 30 minutes at room temperature to allow complex formation.
-
This compound Addition : Add this compound to the reaction mixture to a final concentration of 0.05-0.2 mM. Incubate for an additional 30 minutes at room temperature in the dark to allow for the NHS ester reaction with the protein.
-
Photo-Crosslinking : Place the reaction tubes on ice and irradiate with 365 nm UV light for 30 minutes. A Stratalinker 2400 or similar device can be used.
-
Analysis : The crosslinked complexes can then be purified and analyzed, for example, by SDS-PAGE and autoradiography if the RNA is radiolabeled.
In Vivo Crosslinking Protocol (Yeast)
-
Cell Culture : Grow yeast cells expressing a tagged version of the protein of interest to the mid-log phase (OD600 ≈ 0.5).
-
Cell Permeabilization and Crosslinking :
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a buffer containing this compound at a final concentration between 0.1 mM and 1.5 mM.
-
Incubate the cell suspension for 10 minutes at room temperature in the dark to allow this compound to penetrate the cells and react with the target protein.
-
-
Photo-Crosslinking : Irradiate the cell suspension with 365 nm UV light for 30 minutes with gentle stirring or agitation to ensure uniform exposure.
-
Cell Lysis and Purification : After irradiation, quench the reaction, lyse the cells, and proceed with the immunoprecipitation of the tagged protein to isolate the crosslinked RNA-protein complexes for downstream analysis like high-throughput sequencing.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involving this compound.
Caption: Mechanism of this compound mediated RNA-protein crosslinking.
Caption: Experimental workflow for this compound crosslinking.
References
The Advent of AMT-NHS: A Technical Guide to Mapping RNA-Protein Interactions in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA and its associated proteins (RNA-binding proteins, RBPs) governs a vast array of cellular processes, from gene expression and regulation to the catalysis of essential biochemical reactions. Understanding these interactions at a molecular level is paramount for deciphering fundamental RNA biology and for the development of novel therapeutics. In the yeast Saccharomyces cerevisiae, a model organism that has been instrumental in dissecting eukaryotic cellular mechanisms, the study of RNA-protein interactions has been significantly advanced by the development of innovative chemical crosslinking technologies.
This technical guide provides an in-depth exploration of one such technology: the use of 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS). This compound is a hetero-bifunctional crosslinker designed to covalently link proteins to RNA molecules they are in close proximity to in vivo and in vitro. Its unique properties, including cell permeability and the ability to capture interactions with diverse RNA structures, offer distinct advantages over traditional methods like UV crosslinking. This guide will delve into the core principles of this compound application in yeast RNA biology, present key quantitative data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Core Principles of this compound Crosslinking
This compound is a powerful tool for covalently capturing RNA-protein interactions.[1][2] Its functionality stems from its two reactive moieties: a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester.[1][2]
-
Psoralen Moiety (RNA Interaction): The psoralen component is a photo-reactive compound that intercalates into the helical regions of RNA. Upon activation by long-wave ultraviolet (UV) light (365 nm), it forms covalent cycloadducts with pyrimidine bases (uracil and cytosine).[3] A key advantage of psoralen-based crosslinking is its ability to react with pyrimidines in both double-stranded and, to a lesser extent, single-stranded regions of RNA.
-
NHS-ester Moiety (Protein Interaction): The N-hydroxysuccinimide ester group is a well-established amine-reactive chemical handle. It readily reacts with primary amines, such as the epsilon-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.
This dual functionality allows this compound to act as a molecular bridge, covalently linking an RBP to its target RNA upon photoactivation. A significant advantage of this compound is its ability to penetrate the cell wall of living yeast, enabling the capture of RNA-protein interactions within their native cellular environment (in vivo crosslinking).
Applications in Yeast: A Case Study with Cbf5 and H/ACA snoRNPs
A key application of this compound in yeast has been the study of the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex. These complexes are essential for ribosome biogenesis and are composed of four core proteins (Cbf5, Nop10, Nhp2, and Gar1) and a guide H/ACA snoRNA. Cbf5 is the catalytic subunit responsible for pseudouridylation of rRNA. The study by Han et al. (2022) successfully utilized this compound to crosslink Cbf5 to its associated H/ACA snoRNAs in both cell lysates (in vitro) and living yeast cells (in vivo).
Quantitative Data Summary
The specificity and efficiency of this compound crosslinking were quantified by sequencing the RNAs that were co-purified with Cbf5 after crosslinking. The following tables summarize the key findings from the study by Han et al. (2022).
Table 1: Specificity of Cbf5 Crosslinking Methods
| Crosslinking Method | Condition | % of Reads from H/ACA snoRNAs |
| UV (254 nm) | In vivo | 99.3% |
| This compound | In vitro (0.05 mM) | 94% |
| This compound | In vitro (0.15 mM) | 94% |
| This compound | In vitro (0.5 mM) | 94% |
| This compound | In vivo (0.1 mM) | 72% |
| This compound | In vivo (1.5 mM) | 86% |
Data sourced from Han et al. (2022).
The data indicates that while traditional UV crosslinking shows slightly higher specificity for Cbf5, this compound provides very high specificity, especially under in vitro conditions. For in vivo experiments, increasing the concentration of this compound improved the specificity by allowing more crosslinker to enter the cells and enhancing the yield of correctly crosslinked H/ACA snoRNAs.
Table 2: Crosslinking of Rnt1 (Control Protein)
| Crosslinking Method | Predominant Crosslinked RNAs | Observation |
| This compound | tRNAs and mature rRNAs | Significant nonspecific crosslinking to abundant, non-target RNAs. |
Data sourced from Han et al. (2022) supplementary materials.
The experiment with Rnt1, an RNase III endonuclease, demonstrated that for proteins with transient interactions, this compound can induce significant nonspecific crosslinking with highly abundant RNA species. This highlights a key consideration for experimental design and data interpretation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in yeast, adapted from the procedures described by Han et al. (2022) and standard CRAC (Cross-Linking and Analysis of cDNAs) protocols.
In Vivo Crosslinking with this compound
Objective: To covalently crosslink RBPs to their target RNAs in living yeast cells.
Materials:
-
Yeast strain expressing the protein of interest with an affinity tag (e.g., HTP: His6-TEV-ProteinA).
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Phosphate-buffered saline (PBS), ice-cold.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
365 nm UV crosslinking device.
-
Liquid nitrogen.
Procedure:
-
Grow yeast cells in YPD medium at 30°C with shaking to an OD600 of 0.8–1.0.
-
Harvest the cells by centrifugation (e.g., 4000 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS to a concentration suitable for UV irradiation.
-
Add this compound to the cell suspension to the desired final concentration (e.g., 0.1 mM to 1.5 mM).
-
Incubate the suspension on ice for 10 minutes to allow for cell penetration of the crosslinker.
-
Transfer the cell suspension to a petri dish and place it on ice in a 365 nm UV crosslinking apparatus.
-
Irradiate the cells for 30 minutes with 365 nm UV light.
-
Collect the cells by centrifugation, flash-freeze the pellet in liquid nitrogen, and store at -80°C until ready for lysis and immunoprecipitation.
In Vitro Crosslinking with this compound
Objective: To crosslink RBPs to RNA in a cell lysate.
Materials:
-
Yeast cell pellet (prepared as in steps 1-2 of the in vivo protocol).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40, 1 mM DTT, supplemented with protease inhibitors (e.g., cOmplete Protease Inhibitor Cocktail).
-
Acid-washed glass beads.
-
This compound stock solution.
-
365 nm UV crosslinking device.
Procedure:
-
Thaw the yeast cell pellet on ice.
-
Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vigorous vortexing or bead beating at 4°C for several cycles (e.g., 5 cycles of 1 minute of vortexing followed by 1 minute on ice).
-
Clarify the lysate by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube.
-
Add this compound to the lysate to the desired final concentration (e.g., 0.05 mM to 0.5 mM).
-
Incubate on ice for 10 minutes.
-
Irradiate the lysate with 365 nm UV light for 30 minutes on ice.
-
The crosslinked lysate is now ready for immunoprecipitation.
RNP Purification and Library Preparation (CRAC-based)
Objective: To purify the crosslinked RBP-RNA complexes and prepare the associated RNA for sequencing.
This protocol follows the general workflow of the CRAC method, which is adapted for use with this compound crosslinked samples.
Procedure Outline:
-
Immunoprecipitation: The crosslinked lysate is incubated with affinity beads corresponding to the protein tag (e.g., IgG Sepharose for a Protein A tag).
-
Washing: The beads are subjected to a series of stringent washes to remove non-specifically bound proteins and RNAs.
-
On-bead RNase Digestion: The RNA is partially digested with RNase A/T1 to trim regions not protected by the crosslinked protein.
-
Elution: The RBP-RNA complexes are eluted from the beads (e.g., by TEV protease cleavage if a TEV site is present in the tag).
-
Second Purification: A second affinity purification step is performed under denaturing conditions (e.g., using a His6 tag and Ni-NTA beads) to ensure high purity of the crosslinked complexes.
-
RNA End Repair and Adapter Ligation: The ends of the purified RNA fragments are repaired, and adapters are ligated for reverse transcription and sequencing.
-
Protein-RNA Complex Visualization: The complexes are run on an SDS-PAGE gel, transferred to a nitrocellulose membrane, and visualized by autoradiography.
-
RNA Extraction: The RNA is extracted from the membrane by proteinase K digestion.
-
Library Generation and Sequencing: The extracted RNA is reverse transcribed, PCR amplified, and subjected to high-throughput sequencing.
Conclusion
This compound emerges as a valuable addition to the molecular biologist's toolkit for investigating RNA-protein interactions in yeast. Its ability to function in living cells and to capture interactions involving both single- and double-stranded RNA regions provides a more comprehensive view of the RNP landscape. While considerations regarding specificity, particularly with transiently interacting proteins, are important, the data generated from this compound crosslinking experiments, such as those on the Cbf5-snoRNA system, have proven to be highly specific and informative. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers aiming to leverage this powerful technology to uncover new insights into the dynamic world of yeast RNA biology. As sequencing technologies continue to advance, the application of innovative crosslinking reagents like this compound will undoubtedly continue to illuminate the complex networks of RNA-protein interactions that are fundamental to life.
References
Unveiling the Non-Coding RNA Interactome: A Technical Guide to AMT-NHS Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 4'-aminomethyltrioxsalen-N-hydroxysuccinimide (AMT-NHS) for the study of non-coding RNA (ncRNA) interactions. As the functional significance of the non-coding genome becomes increasingly apparent, understanding the intricate networks of ncRNAs and their interacting partners is paramount for advancing biological research and therapeutic development. This compound, a hetero-bifunctional crosslinking agent, offers a powerful approach to covalently capture these interactions in their native cellular context, providing a snapshot of the dynamic ncRNA interactome.
The Core Principle: A Dual-Action Approach to Capturing RNA-Protein Interactions
This compound is a molecule designed with two distinct reactive moieties, enabling the covalent linkage of RNA and proteins. It is composed of a psoralen derivative, 4'-aminomethyltrioxsalen (AMT), and an N-hydroxysuccinimide (NHS) ester.[1]
-
Psoralen (AMT) Moiety: Psoralens are planar, tricyclic compounds that intercalate into the helical structures of nucleic acids. Upon activation with long-wave ultraviolet (UV) light (365 nm), the AMT component forms covalent cyclobutane adducts with pyrimidine bases (uracil, thymine, and cytosine).[2] A key advantage of AMT is its ability to crosslink both double-stranded and single-stranded regions of RNA, offering a more comprehensive capture of interactions compared to traditional UV crosslinking at 254 nm, which is biased towards single-stranded regions.[3]
-
N-hydroxysuccinimide (NHS) Ester Moiety: The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1] This reaction forms a stable amide bond, covalently linking the this compound molecule, and by extension the crosslinked RNA, to the interacting protein.
This dual-action mechanism allows for the in vivo or in vitro "freezing" of transient and stable ncRNA-protein interactions, facilitating their subsequent purification and identification.
Experimental Workflow: From Crosslinking to Identification
The application of this compound to study ncRNA-protein interactions typically follows a multi-step workflow analogous to Crosslinking and Immunoprecipitation (CLIP-seq). The following is a generalized protocol, drawing from methodologies developed for this compound and related psoralen-based techniques.[4]
Detailed Experimental Protocols
2.1.1. In Vivo Crosslinking
-
Cell Culture and Treatment: Plate cells to achieve approximately 70-80% confluency on the day of the experiment. Remove the culture medium, wash the cells with 1x Phosphate-Buffered Saline (PBS), and then incubate with a solution of this compound in PBS. The optimal concentration of this compound needs to be empirically determined but typically ranges from 0.1 mM to 1.5 mM. Incubation is generally carried out for 10-30 minutes at 37°C to allow for cell penetration.
-
UV Irradiation: Place the plates on ice and irradiate with 365 nm UV light. The energy dose and duration of irradiation are critical parameters that require optimization. A common starting point is an irradiation for 30 minutes.
-
Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
2.1.2. Immunoprecipitation and RNP Complex Purification
-
RNA Fragmentation: Treat the cell lysate with a low concentration of RNase (e.g., RNase A/T1) to fragment the RNA. The extent of fragmentation should be optimized to yield appropriately sized RNA fragments for sequencing (typically 50-150 nucleotides).
-
Immunoprecipitation: Incubate the fragmented lysate with magnetic beads conjugated to an antibody specific for the protein of interest. This step will enrich for the target protein and its crosslinked ncRNA partners.
-
Washes: Perform a series of stringent washes to remove non-specifically bound proteins and RNAs.
-
RNP Complex Elution and Gel Electrophoresis: Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE. Transfer the separated complexes to a nitrocellulose membrane.
-
Membrane Excision: Visualize the RNA-protein complexes on the membrane (e.g., by autoradiography if the RNA was radiolabeled) and excise the region corresponding to the expected size of the complex.
2.1.3. RNA Isolation and Sequencing Library Preparation
-
Protein Digestion: Treat the excised membrane slice with Proteinase K to digest the protein component of the RNP complex, leaving the crosslinked RNA fragment.
-
RNA Extraction: Extract the RNA from the membrane using methods such as phenol-chloroform extraction or a suitable RNA purification kit.
-
Library Preparation: Ligate 3' and 5' adapters to the purified RNA fragments. Perform reverse transcription to generate cDNA, followed by PCR amplification to create a sequencing library.
-
High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
Bioinformatic Data Analysis
The analysis of this compound CLIP-seq data involves a series of computational steps to identify the binding sites of the protein of interest on non-coding RNAs.
-
Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.
-
Mapping: The trimmed reads are mapped to a reference genome and/or transcriptome.
-
Peak Calling: Statistical methods are used to identify regions with a significant enrichment of mapped reads, which represent the binding sites of the protein on the ncRNAs.
-
Annotation: The identified binding sites are annotated to specific ncRNA genes.
-
Motif Analysis: The sequences of the binding sites can be analyzed to identify consensus binding motifs for the protein.
-
Network Construction: The identified interactions can be used to construct and visualize ncRNA-protein interaction networks.
Quantitative Data and Comparisons
A key advantage of this compound is its ability to capture a broader range of RNA structures compared to traditional UV crosslinking. A study in yeast comparing this compound and 254 nm UV crosslinking for the H/ACA snoRNP protein Cbf5 revealed significant differences in their crosslinking preferences.
Table 1: Comparison of Nucleotide Crosslinking Frequencies for Cbf5
| Nucleotide | This compound in vivo (%) | UV 254 nm (%) |
| A | 25 | 11 |
| U | 29 | 56 |
| G | 20 | 7 |
| C | 26 | 26 |
Table 2: Comparison of RNA Structural Preferences for Cbf5 Crosslinking
| RNA Structure | This compound in vivo (%) | UV 254 nm (%) |
| Single-stranded | 58 | 92 |
| Double-stranded | 42 | 8 |
These data clearly demonstrate that while UV crosslinking is heavily biased towards uridines in single-stranded regions, this compound crosslinks to all four nucleotides with less bias and is significantly more effective at capturing interactions within double-stranded RNA structures. This makes this compound a valuable tool for studying ncRNAs, which often have complex secondary and tertiary structures.
Visualizing Non-Coding RNA Interaction Networks
The data generated from this compound experiments can be used to construct interaction networks, providing a systems-level view of ncRNA function. For instance, a hypothetical study on a long non-coding RNA, LINC00XXX, and its interacting proteins could reveal a role in a specific signaling pathway.
In this hypothetical scenario, this compound followed by immunoprecipitation of Protein A and Protein B and subsequent sequencing of the crosslinked RNA would identify LINC00XXX as a key interaction partner. This would lead to the hypothesis that LINC00XXX acts as a scaffold to recruit chromatin-modifying and splicing factors to regulate the expression and processing of target genes, ultimately impacting a downstream signaling cascade.
Conclusion and Future Directions
This compound provides a robust and versatile method for investigating the non-coding RNA interactome. Its ability to capture interactions in both single- and double-stranded RNA regions offers a more comprehensive view of ncRNA function compared to traditional methods. The detailed experimental and bioinformatic workflows presented here provide a framework for researchers to apply this powerful technique to their specific areas of interest.
As our understanding of the non-coding genome continues to expand, tools like this compound will be instrumental in deciphering the complex regulatory networks that govern cellular processes in health and disease. Future advancements in crosslinking chemistry, mass spectrometry, and computational biology will undoubtedly further enhance our ability to map the ncRNA interactome with even greater precision and depth, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Quantitative Profiling of Peptides from RNAs classified as non-coding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Immunoprecipitation and qPCR (CLIP-qPCR) analysis to map interactions between long noncoding RNAs and RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the RNA-Binding Proteome: A Technical Guide to AMT-NHS Crosslinking
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene expression and regulation to the pathogenesis of numerous diseases. Identifying the full complement of RBPs and understanding their dynamic interactions with RNA is paramount for advancing our knowledge of cellular function and for the development of novel therapeutics. This technical guide provides an in-depth exploration of a powerful chemical crosslinking method for discovering new RNA-binding proteins: 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS).
Introduction to this compound: A Dual-Action Crosslinker
Traditional ultraviolet (UV) crosslinking has long been a cornerstone for studying RNA-protein interactions. However, it suffers from limitations, including a bias towards single-stranded RNA and specific nucleotide-amino acid contacts, as well as low crosslinking efficiency. This compound emerges as a potent alternative, overcoming these hurdles through its unique bifunctional design.[1][2]
This compound is composed of two key reactive groups:
-
A psoralen derivative (AMT) : This moiety intercalates into RNA helices and, upon activation by 365 nm UV light, forms covalent crosslinks with pyrimidine bases (uracil and cytosine).[1] Notably, this allows for the capture of interactions within both single- and double-stranded RNA regions.[1][2]
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, primarily the ε-amine group of lysine residues and the N-terminus of proteins.
This dual-action mechanism allows this compound to covalently link an RNA molecule to its interacting protein, providing a stable snapshot of their association within the cellular environment. A significant advantage of this compound is its ability to penetrate living cells, enabling the capture of RNA-protein interactions in vivo.
The this compound Workflow for RBP Discovery
The identification of RNA-binding proteins using this compound follows a multi-step process, beginning with crosslinking in either living cells or cell lysates and culminating in the identification of proteins via mass spectrometry.
Figure 1: A generalized workflow for the discovery of RNA-binding proteins using this compound.
Quantitative Insights from this compound Studies
The efficacy of this compound in capturing RNA-protein interactions has been demonstrated in yeast, with the specific crosslinking of the Cbf5 protein to H/ACA small nucleolar RNAs (snoRNAs). Quantitative analysis reveals a dose-dependent increase in crosslinking efficiency.
| Organism | Protein | Method | This compound Concentration (in vivo) | On-Target Reads (H/ACA snoRNAs) | Reference |
| S. cerevisiae | Cbf5 | This compound in vivo | 0.1 mM | 72% | |
| S. cerevisiae | Cbf5 | This compound in vivo | 1.5 mM | 86% | |
| S. cerevisiae | Cbf5 | UV 254 nm | N/A | 99.3% |
Table 1: Specificity of Cbf5-snoRNA crosslinking with this compound in vivo.
These findings highlight that increasing the concentration of this compound can enhance the specificity of in vivo crosslinking. While traditional UV crosslinking shows very high specificity for Cbf5, this compound provides a valuable tool with the ability to capture a broader range of interactions, including those within double-stranded RNA structures, which are often missed by conventional methods.
Detailed Experimental Protocols
The following protocols are adapted from the foundational study by Han et al. (2022) in yeast and can be modified for use in mammalian cells.
In Vivo Crosslinking in Yeast
-
Cell Culture: Grow yeast cells in YPD medium to an optical density (A600) of 0.8–1.0.
-
Harvesting: Collect and wash the cells once with phosphate-buffered saline (PBS).
-
This compound Incubation: Resuspend the cell pellet in PBS containing the desired concentration of this compound (e.g., 0.1–1.5 mM). Incubate at 30°C for 30 minutes in the dark with gentle rotation.
-
Washing: Wash the cells with PBS to remove excess crosslinker.
-
UV Irradiation: Resuspend the cells in PBS and transfer to a petri dish. Place on ice and irradiate with 365 nm UV light for 30 minutes.
-
Cell Lysis: Lyse the cells using standard methods (e.g., bead beating) in a suitable lysis buffer.
In Vitro Crosslinking in Yeast Lysate
-
Cell Lysis: Prepare a cell lysate from untreated yeast cells.
-
This compound Addition: Add this compound to the cell lysate to the desired final concentration (e.g., 0.05–0.2 mM).
-
Incubation: Incubate at 30°C for 30 minutes in the dark with gentle rotation.
-
Quenching: Neutralize the unreacted NHS ester by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM.
-
UV Irradiation: Irradiate the lysate with 365 nm UV light for 30 minutes on ice.
RNA-Protein Complex Enrichment and Protein Identification
-
Immunoprecipitation (for a specific RBP): If targeting a known protein, perform immunoprecipitation using an antibody against the protein of interest.
-
RNA-Protein Complex Purification: Purify the crosslinked complexes using methods such as affinity chromatography or size-exclusion chromatography.
-
RNA Digestion: Treat the enriched complexes with RNases (e.g., RNase A/T1) to digest the RNA component.
-
Protein Digestion: Digest the remaining protein component with a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a proteomics data analysis pipeline to identify and quantify the proteins that were crosslinked to RNA.
Logical Relationship of the this compound Mechanism
The power of this compound lies in its ability to bridge the gap between RNA and protein through a series of well-defined chemical reactions.
Figure 2: The dual-action mechanism of this compound crosslinking.
Conclusion and Future Directions
This compound offers a robust and versatile method for the discovery of novel RNA-binding proteins. Its ability to function in living cells and to capture interactions with diverse RNA structures provides a significant advantage over traditional techniques. For researchers in basic science and drug development, this method opens new avenues for identifying RBPs involved in disease and for screening small molecules that modulate RNA-protein interactions. Future applications of this compound will likely involve its use in a wider range of cell types and organisms, as well as its integration with quantitative proteomic approaches to provide a more dynamic view of the RNA-binding proteome in response to various stimuli and disease states.
References
The Sentinel and the Guide: An In-Depth Technical Guide to Identifying snoRNA-Protein Interactions with AMT-NHS
For Researchers, Scientists, and Drug Development Professionals
Small nucleolar RNAs (snoRNAs) are a class of non-coding RNAs that are crucial regulators of cellular processes. Primarily known for guiding chemical modifications of ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), emerging evidence reveals their broader roles in gene expression, splicing, and even complex diseases.[1] These functions are mediated through dynamic interactions with a host of proteins, forming ribonucleoprotein (snoRNP) complexes.[1][2] Understanding the composition and dynamics of these snoRNPs is paramount for elucidating fundamental biology and developing novel therapeutic strategies.
This technical guide details the application of AMT-NHS, a potent hetero-bifunctional crosslinking agent, for the in vivo capture and subsequent identification of snoRNA-protein interactions. By covalently linking RNA and protein components in their native cellular environment, this method provides a high-fidelity snapshot of the snoRNA interactome.
The Mechanism: Covalent Capture with this compound
This compound (4'-Aminomethyltrioxsalen - N-Hydroxysuccinimide) is a powerful tool for covalently linking proteins to RNA. It comprises two reactive moieties: a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester.[3][4]
-
Psoralen (AMT) Moiety: This planar, three-ring structure intercalates into double-stranded regions of RNA. Upon irradiation with long-wave UV light (365 nm), the psoralen component forms covalent cyclobutane adducts with pyrimidine bases (uracil and cytosine), effectively "stapling" the RNA duplex.
-
NHS-Ester Moiety: This group reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.
This dual functionality allows this compound to first react with proteins and then, upon photoactivation, to covalently link to a nearby RNA molecule that it is interacting with, providing a robust method for capturing RNA-protein interactions, including those in double-stranded RNA regions.
Experimental Workflow: From Live Cells to Interaction Maps
The identification of snoRNA-protein interactions using this compound follows a multi-step workflow analogous to CLIP-Seq (Cross-Linking and Immunoprecipitation followed by Sequencing) or CRAC (Cross-Linking and Analysis of cDNAs). The key distinction is the use of the chemical crosslinker in addition to UV activation, which allows for capturing a broader range of interactions.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on the work by Han et al. (2022) and established CRAC/CLIP-seq procedures. It is designed for yeast but can be adapted for mammalian cells.
A. In Vivo Crosslinking
-
Culture yeast cells expressing an HTP-tagged protein of interest (e.g., Cbf5-HTP) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation and wash with 1x PBS.
-
Resuspend cells in 1x PBS. Add this compound to a final concentration of 0.1 - 1.5 mM.
-
Incubate the cell suspension for 10 minutes at room temperature in the dark to allow for cell penetration and protein labeling.
-
Transfer the suspension to a petri dish and place on ice. Irradiate with 365 nm UV light for 30 minutes in a UV crosslinker.
-
Harvest the crosslinked cells by centrifugation and flash-freeze the pellet in liquid nitrogen.
B. Cell Lysis and Immunoprecipitation
-
Perform cryogenic lysis of the cell pellet using a freezer mill.
-
Resuspend the lysed powder in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Perform limited RNA fragmentation by adding RNase A/T1 mix to the supernatant and incubating for 5-10 minutes at 37°C. The duration should be optimized to yield RNA fragments of 30-100 nucleotides. Stop the reaction by adding an RNase inhibitor.
-
Add IgG-coupled magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to immunoprecipitate the HTP-tagged protein.
-
Wash the beads stringently with Wash Buffer (Lysis Buffer with 1 M NaCl) followed by a low-salt wash.
C. RNA-Protein Complex Purification and Library Preparation
-
Elute the protein-RNA complexes from the beads by cleaving the tag with TEV protease.
-
For enhanced purity, perform a second affinity purification under denaturing conditions (e.g., using the His6 part of the HTP tag on Ni-NTA beads).
-
Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Visualize the crosslinked RNA-protein complexes by autoradiography (if RNA was end-labeled) or Western blotting.
-
Excise the membrane region corresponding to the target protein-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the protein and release the crosslinked RNA fragment.
-
Extract the RNA using phenol-chloroform extraction and ethanol precipitation.
-
Ligate 3' and 5' sequencing adapters to the purified RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA by PCR and subject it to high-throughput sequencing.
Data Presentation: Quantifying the Interactome
Following bioinformatic analysis, the data reveals the specific snoRNAs that are bound by the protein of interest. The results from the Han et al. study demonstrated that this compound could successfully identify the known interactions between the pseudouridine synthase Cbf5 and its target H/ACA snoRNAs in yeast. The following table is a representative summary of the type of quantitative data generated, based on the findings described in that study.
| Target Protein | Interacting snoRNA | snoRNA Type | Read Count (this compound) | % of Total Reads | Fold Enrichment (vs. UV) |
| Cbf5 | snR3 | H/ACA | 15,420 | 11.2 | 1.3 |
| Cbf5 | snR5 | H/ACA | 22,150 | 16.1 | 1.1 |
| Cbf5 | snR8 | H/ACA | 9,850 | 7.2 | 1.5 |
| Cbf5 | snR10 | H/ACA | 18,900 | 13.7 | 1.2 |
| Cbf5 | snR31 | H/ACA | 11,500 | 8.4 | 1.4 |
| Cbf5 | snR34 | H/ACA | 14,230 | 10.3 | 1.3 |
| Cbf5 | snR42 | H/ACA | 13,100 | 9.5 | 1.1 |
| Cbf5 | U3 (SNORD1) | C/D | 275 | 0.2 | 0.1 |
| Cbf5 | tRNA-Ala | tRNA | 410 | 0.3 | 0.2 |
This table is a representative summary constructed from the descriptive results and figures in Han et al., RNA (2022). Actual read counts and fold enrichment values would be experiment-specific.
The data clearly shows a high specificity of Cbf5 for H/ACA box snoRNAs, which constitute the vast majority of sequencing reads, confirming the biological validity of the this compound approach.
Biological Context: snoRNPs in Cellular Signaling
The functional importance of snoRNA-protein interactions extends beyond ribosome biogenesis into the core signaling networks that govern cell fate. A critical example is the interplay between the tumor suppressor p53 and Fibrillarin (FBL), the core methyltransferase of the C/D box snoRNP complex.
Under normal conditions, p53 acts as a transcriptional repressor for the FBL gene, thus controlling the overall rate of rRNA methylation and ribosome production. In many cancers, p53 is mutated or inactivated, leading to the upregulation of Fibrillarin. This, in turn, can alter the pattern of rRNA methylation, affecting translational fidelity and promoting the synthesis of proteins involved in tumor progression. This connection places snoRNP activity directly within a key cancer signaling pathway. The this compound methodology is an ideal tool to further probe how the composition of the Fibrillarin-snoRNA interactome changes in response to p53 status.
Conclusion and Future Directions
The this compound crosslinking methodology represents a significant advancement for studying snoRNA-protein interactions. Its ability to capture interactions within double-stranded RNA regions and its applicability in living cells provide a powerful lens through which to view the dynamic landscape of snoRNPs. For researchers in basic science and drug development, this technique offers a robust platform to:
-
Identify novel protein partners for uncharacterized "orphan" snoRNAs.
-
Map the precise binding sites of proteins on snoRNA molecules.
-
Investigate how snoRNP composition changes in disease states or in response to therapeutic agents.
-
Validate potential drug targets within the snoRNP machinery.
As the non-canonical roles of snoRNAs continue to be unveiled, techniques like this compound-based crosslinking will be indispensable in translating these fundamental discoveries into the next generation of diagnostics and therapeutics.
References
- 1. A Modified Cross-Linking Analysis of cDNAs (CRAC ) Protocol for Detecting RNA-Protein Interactions and Transcription at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current research on viral proteins that interact with fibrillarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
Methodological & Application
Application Notes and Protocols for AMT-NHS Crosslinking in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 4'-Aminomethyltrioxsalen-N-hydroxysuccinimide ester (AMT-NHS) as a crosslinking agent in mammalian cells. This bifunctional reagent allows for the covalent linkage of RNA and proteins, providing a powerful tool for studying their interactions in a cellular context.
Introduction
This compound is a hetero-bifunctional crosslinker that combines two reactive moieties:
-
4'-Aminomethyltrioxsalen (AMT): A psoralen derivative that intercalates into double-stranded regions of RNA and, upon exposure to long-wave ultraviolet light (UVA, 365 nm), forms covalent crosslinks with pyrimidine bases (uracil and thymine).[1][2]
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]
This dual reactivity makes this compound a valuable tool for capturing RNA-protein interactions in vivo and in vitro. The ability of the psoralen moiety to be photoactivated provides temporal control over the crosslinking reaction.
Mechanism of Action
The this compound crosslinking procedure is a two-step process:
-
Incubation: this compound is introduced to the mammalian cells. The NHS ester group reacts with primary amines on proteins. Simultaneously, the AMT moiety intercalates into RNA duplexes.
-
Photoactivation: The cells are irradiated with UVA light (365 nm). This activates the psoralen, causing a [2+2] photocycloaddition between the psoralen and a pyrimidine base in the RNA, forming a stable covalent bond.
This process results in a covalent link between the protein and the RNA molecule it is interacting with.
Applications in Mammalian Cell Research
-
Mapping RNA-Protein Interactions: Identify the binding partners of specific RNAs or proteins.
-
Investigating Cellular Signaling Pathways: Stabilize and capture transient RNA-protein interactions that occur during cellular processes like the oxidative stress response.[4][5]
-
Structural Analysis of Ribonucleoprotein Complexes: Elucidate the spatial arrangement of RNA and proteins within larger complexes.
-
Drug Discovery and Development: Identify novel RNA-protein interactions as potential therapeutic targets.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental goals.
Reagent Preparation
This compound Stock Solution: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM. Store in small aliquots at -80°C, protected from light.
Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
In Vivo Crosslinking Protocol for Adherent Mammalian Cells
This protocol is adapted from methodologies for psoralen-based crosslinking in mammalian cells.
-
Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency (typically 70-90%).
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
This compound Incubation:
-
Dilute the this compound stock solution in pre-warmed, serum-free culture medium or PBS to the desired final concentration. Optimal concentrations for mammalian cells may range from 0.1 to 1.5 mM and should be empirically determined.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Removal of Excess Crosslinker: Aspirate the this compound solution and wash the cells twice with ice-cold PBS to remove any unreacted crosslinker.
-
UVA Irradiation:
-
Add a minimal volume of ice-cold PBS to cover the cells.
-
Place the culture dish on a cold block or ice.
-
Irradiate the cells with 365 nm UVA light for 10-30 minutes. The optimal energy dose should be determined for your specific setup. A typical starting point is 1-5 J/cm².
-
-
Quenching (Optional but Recommended): To quench the NHS-ester reaction, you can add a quenching buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15 minutes at room temperature.
-
Cell Lysis and Downstream Processing:
-
Aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
The crosslinked complexes can now be analyzed by various techniques such as immunoprecipitation, Western blotting, or mass spectrometry.
-
In Vitro Crosslinking Protocol
-
Prepare Cell Lysate: Lyse cultured mammalian cells using a non-amine-containing lysis buffer (e.g., HEPES-based buffers).
-
Incubation with this compound: Add the this compound stock solution to the cell lysate to the desired final concentration (e.g., 50-200 µM). Incubate for 30 minutes at room temperature in the dark with gentle rotation.
-
UVA Irradiation: Irradiate the lysate with 365 nm UVA light for 10-30 minutes on ice.
-
Quenching: Add a quenching buffer to stop the reaction.
-
Downstream Analysis: Proceed with your downstream application.
Quantitative Data Summary
The optimal conditions for this compound crosslinking can vary significantly depending on the cell type, the specific RNA and protein of interest, and the experimental goals. The following table provides a summary of reported starting conditions, primarily from studies in yeast, which can be used as a basis for optimization in mammalian cells.
| Parameter | In Vivo (Yeast) | In Vitro (Yeast Lysate) | Recommended Starting Range (Mammalian Cells) | Reference |
| This compound Concentration | 0.1 - 1.5 mM | 0.05 - 0.2 mM | 0.1 - 1.5 mM | |
| Incubation Time | 30 min | 30 min | 15 - 30 min | |
| UVA Wavelength | 365 nm | 365 nm | 365 nm | |
| UVA Irradiation Time | 30 min | 30 min | 10 - 30 min | |
| Quenching Agent | - | 20 mM Tris-HCl, pH 7.5 | 20-100 mM Tris-HCl or Glycine |
Visualizations
This compound Crosslinking Mechanism
References
- 1. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Protein S-Palmitoyylation in Yeast using Acyl-Biotinyl Exchange (ABE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and function. This modification involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. In the budding yeast Saccharomyces cerevisiae, a model organism for studying many fundamental cellular processes, S-palmitoylation is critical for the function of proteins involved in signaling, membrane trafficking, and cell polarity.
The Acyl-Biotinyl Exchange (ABE) assay is a powerful and widely used method to detect and quantify protein S-palmitoylation. This technique relies on the specific chemical cleavage of the thioester bond linking the palmitoyl group to the cysteine residue and the subsequent labeling of the newly exposed thiol with a biotin tag. While the user requested a guide for "AMT-NHS," this specific reagent name is not commonly found in the literature for this application. It is highly probable that "this compound" refers to a thiol-reactive N-Hydroxysuccinimide (NHS) ester-containing biotinylation reagent. This guide will provide a detailed protocol for the ABE assay in yeast, which is the standard method for utilizing such reagents. The protocol is based on established methodologies and provides a step-by-step guide from yeast cell culture to the detection of palmitoylated proteins.
Principle of the Acyl-Biotinyl Exchange (ABE) Assay
The ABE assay consists of three main chemical steps:
-
Blocking of free thiols: All free cysteine residues in the protein lysate are irreversibly blocked with N-ethylmaleimide (NEM). This step is crucial to prevent the non-specific labeling of cysteines that are not palmitoylated.
-
Cleavage of thioester bonds: The thioester linkage of palmitoylated cysteines is specifically cleaved using hydroxylamine (HAM) at a neutral pH. This step exposes the previously modified cysteine thiols.
-
Biotinylation of newly exposed thiols: The newly available thiol groups are then labeled with a thiol-reactive biotinylation reagent, such as HPDP-Biotin (a common choice for this assay). The biotinylated proteins can then be detected or purified using streptavidin-based methods.
A negative control, where hydroxylamine is omitted, is essential to ensure that the biotinylation is specific to the cleavage of thioester bonds.
Data Presentation
Table 1: Identification of Palmitoylated Proteins in Saccharomyces cerevisiae using ABE
This table summarizes data from a proteomic study that utilized the ABE method to identify palmitoylated proteins in yeast.[1]
| Protein Category | Number of Previously Known Palmitoylated Proteins Identified | Number of Newly Identified Palmitoylated Proteins | Total Identified in the Study |
| Various Functional Classes | 12 out of 15 | 35 | 47 |
Table 2: Examples of Newly Identified Palmitoylated Protein Classes in Yeast[1]
| Protein Class | Examples | Putative Function |
| SNAREs | Sso1, Sso2, Snc1, Snc2 | Vesicle fusion and trafficking |
| Amino Acid Permeases | Tat1, Gnp1, Sam3, Hip1 | Nutrient transport |
| Signaling Proteins | Not specified in detail | Signal transduction |
| Trafficking Proteins | Not specified in detail | Protein transport |
Experimental Protocols
This protocol is adapted from established methods for detecting protein S-palmitoylation in yeast.[2][3]
Materials and Reagents
-
Yeast Strains and Growth Media:
-
Saccharomyces cerevisiae strain of interest (e.g., BY4741).
-
Yeast extract Peptone Dextrose (YPD) medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose.
-
Selective media as required for plasmid maintenance.
-
-
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail.
-
NEM Stock Solution: 1 M N-ethylmaleimide in ethanol (prepare fresh).
-
Hydroxylamine (HAM) Solution: 1 M hydroxylamine HCl, pH 7.4 (adjust pH with NaOH). Prepare fresh.
-
Tris-HCl Control Solution: 1 M Tris-HCl, pH 7.4.
-
Thiol-Reactive Biotin Reagent: e.g., EZ-Link™ HPDP-Biotin (Thermo Fisher Scientific). Prepare a 4 mM stock solution in DMSO.
-
Streptavidin Agarose Resin: (e.g., Thermo Fisher Scientific).
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100.
-
Elution Buffer: SDS-PAGE sample buffer containing 50 mM DTT.
-
-
Equipment:
-
Shaking incubator for yeast culture.
-
Centrifuge for cell harvesting.
-
Glass beads for cell lysis.
-
Bead beater or vortexer.
-
End-over-end rotator.
-
SDS-PAGE and Western blotting equipment.
-
Spectrophotometer.
-
Step-by-Step Experimental Protocol
1. Yeast Cell Culture and Harvesting
-
Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.
-
Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold water and once with ice-cold Lysis Buffer.
2. Protein Extraction
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vortexing vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 6-8 cycles.
-
Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Acyl-Biotinyl Exchange (ABE)
-
Blocking of Free Thiols:
-
To 1 mg of total protein lysate, add NEM to a final concentration of 25 mM.
-
Incubate at 4°C for 4 hours with gentle rotation.
-
-
Removal of NEM:
-
Precipitate the proteins by adding 3 volumes of ice-cold acetone and incubating at -20°C for 20 minutes.
-
Pellet the proteins by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet twice with ice-cold 70% acetone to remove all traces of NEM. Air-dry the pellet briefly.
-
-
Cleavage of Thioester Bonds and Biotinylation:
-
Resuspend the protein pellet in 500 µL of Lysis Buffer.
-
Divide the sample into two equal aliquots (250 µL each).
-
Sample (+HAM): Add 250 µL of 1 M Hydroxylamine Solution (final concentration 0.5 M).
-
Control (-HAM): Add 250 µL of 1 M Tris-HCl Control Solution.
-
To both tubes, add the thiol-reactive biotin reagent (e.g., HPDP-Biotin) to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
4. Affinity Purification of Biotinylated Proteins
-
Stop the biotinylation reaction by precipitating the proteins with acetone as described in step 3.2.
-
Resuspend the protein pellets in 500 µL of Lysis Buffer.
-
Add 50 µL of pre-washed streptavidin-agarose resin to each tube.
-
Incubate at 4°C for 2 hours with gentle rotation.
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute.
-
Wash the resin three times with 1 mL of Wash Buffer.
5. Elution and Detection
-
Elute the biotinylated proteins from the streptavidin resin by adding 50 µL of 2x SDS-PAGE sample buffer containing 50 mM DTT and heating at 95°C for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or a streptavidin-HRP conjugate for detecting all biotinylated proteins.
Mandatory Visualizations
Caption: A flowchart of the Acyl-Biotinyl Exchange (ABE) experimental workflow.
References
Preparation of Amine-Reactive AMT-NHS Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of working solutions of 4'-Aminomethyltrioxsalen-N-hydroxysuccinimide (AMT-NHS). This compound is a hetero-bifunctional crosslinking reagent that combines the photoreactive properties of a psoralen derivative (AMT) with the amine-reactive chemistry of an N-hydroxysuccinimide (NHS) ester.[1] This reagent is particularly useful for covalently linking molecules containing primary amines to nucleic acids upon activation with long-wave UV light.[1]
The NHS ester moiety of this compound reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The psoralen component can intercalate into double-stranded regions of DNA and RNA and, upon irradiation with UV light (365 nm), forms covalent crosslinks with pyrimidine bases.[1]
Core Principles of this compound Chemistry
The successful preparation and use of this compound working solutions hinge on understanding the two key reactions involved:
-
NHS Ester-Amine Reaction: This reaction is highly pH-dependent. The primary amine must be in a deprotonated, nucleophilic state to efficiently attack the NHS ester. This is typically achieved at a pH between 7.2 and 8.5. However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.
-
Psoralen-Nucleic Acid Photoreaction: This reaction is triggered by long-wave UV light (365 nm). The psoralen moiety intercalates into the nucleic acid duplex and forms covalent adducts with thymine or uracil residues.
Data Presentation: Key Parameters for NHS Ester Reactions
Optimizing the reaction conditions is critical for successful conjugation. The following table summarizes key quantitative data for NHS ester coupling reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for many proteins is 8.3-8.5. Higher pH increases hydrolysis of the NHS ester. |
| Buffer Type | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Buffers should be free of primary amines (e.g., Tris, Glycine) as they compete with the target molecule. |
| Molar Excess of NHS Ester | 5 to 20-fold | A 10- to 20-fold molar excess is a common starting point for protein labeling. For oligonucleotides, a 5- to 10-fold excess is often used. |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction Time | 0.5 - 4 hours at Room Temperature or 4°C | Can be extended to overnight on ice. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester stock solution should be prepared immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound. Due to the susceptibility of NHS esters to hydrolysis, the stock solution should be prepared fresh immediately before use in a dry, aprotic solvent.
Materials:
-
This compound solid reagent
-
Anhydrous (amine-free) Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Use the stock solution immediately. If short-term storage is necessary, it can be stored at -20°C for 1-2 months in a tightly sealed container with desiccant.
Protocol 2: General Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein to be labeled
-
This compound stock solution (from Protocol 1)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.2-8.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Crucially, ensure the buffer does not contain primary amines like Tris or glycine.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Reaction Setup: Place the protein solution in a reaction tube and add the desired molar excess of the this compound stock solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of this compound to protein. The final concentration of organic solvent (DMSO or DMF) should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically elute in the first fractions.
Mandatory Visualizations
Signaling Pathway of NHS Ester Reaction
Caption: NHS ester reaction with a primary amine on a protein.
Experimental Workflow for Protein Labeling
Caption: Experimental workflow for amine-reactive protein labeling.
References
Application Notes and Protocols: Determining the Optimal Concentration of an Amine-Reactive Compound (e.g., "AMT-NHS") for Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxysuccinimide (NHS) esters are widely used reagents in biomedical research for covalently linking molecules to proteins and other biomolecules containing primary amines (-NH2). The term "AMT-NHS" likely refers to a specific molecule ("AMT") that has been functionalized with an NHS ester to enable it to react with and bind to proteins, for example, on the cell surface.
The NHS ester group readily reacts with the primary amines found in the side chains of lysine residues and at the N-terminus of proteins, forming stable amide bonds. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5). Due to this reactivity, "this compound" can be used to target and modify cell surface proteins, potentially triggering specific signaling pathways or delivering a cargo into the cell.
Determining the optimal concentration of such a compound is a critical first step in any experiment. Too low a concentration will yield no observable effect, while too high a concentration can lead to non-specific binding, off-target effects, or cytotoxicity. This document provides a general framework and detailed protocols for establishing the optimal working concentration of a novel amine-reactive compound for cell treatment.
Data Summary: Determining Optimal Concentration
The following table should be used to systematically record and compare results from dose-response experiments. The optimal concentration will be dependent on the specific cell line, the assay being performed, and the desired biological outcome.
| Cell Line | Assay Type | Incubation Time (hours) | Concentration Range Tested | Optimal Concentration | Key Findings & Observations |
| e.g., Jurkat | Apoptosis (Annexin V) | 24 | 0.1 µM - 100 µM | 10 µM | Significant apoptosis observed at 10 µM. Concentrations >50 µM showed signs of necrosis. |
| e.g., HeLa | Receptor Internalization | 4 | 1 µM - 50 µM | 5 µM | Maximum internalization observed at 5 µM with minimal cell death. |
| e.g., A549 | Cell Viability (MTT) | 48 | 0.5 µM - 200 µM | N/A (IC50 = 75 µM) | IC50 determined to be 75 µM. Used to establish a sub-lethal dose for functional assays. |
Experimental Protocols
The following workflow provides a systematic approach to identifying the optimal concentration of a new amine-reactive compound for cell treatment.
Caption: Workflow for determining the optimal concentration of an amine-reactive compound.
This protocol describes a general method for treating cells with a range of concentrations of an amine-reactive compound and assessing the impact on cell viability.
Important Considerations:
-
NHS-Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions. The half-life of hydrolysis is on the order of hours at neutral pH and decreases to minutes at a pH of 8.6.[1] Therefore, stock solutions should be prepared fresh in an anhydrous solvent like DMSO and diluted into aqueous buffer or media immediately before adding to cells.
-
Buffer Compatibility: Do not use buffers containing primary amines, such as Tris (TBS), as they will compete with the intended target for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended.[2]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Amine-reactive compound ("this compound")
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or LDH release kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO. Mix thoroughly by vortexing. Store any aliquots at -80°C and protect from moisture.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment and recovery.
-
Preparation of Working Solutions: Immediately before treatment, prepare a series of 2X working solutions of "this compound" by diluting the stock solution in serum-free medium or PBS. A typical starting range might be from 200 µM down to 0.2 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest "this compound" dose).
-
Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing 100 µL of medium. This will result in a final 1X concentration.
-
Incubation: Incubate the cells for a time period relevant to your experiment (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
-
Assess Cell Viability: Following incubation, assess cell viability using a standard method such as an MTT assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the "this compound" concentration to generate a dose-response curve.
-
From this curve, determine the IC50 (the concentration that causes 50% reduction in viability). For functional assays, it is common to use a concentration well below the IC50.
-
Hypothetical Signaling Pathway
If "this compound" is designed to target a cell surface receptor, it could potentially modulate downstream signaling pathways. The diagram below illustrates a hypothetical pathway where binding of the compound to a receptor leads to the activation of a kinase cascade.
Caption: Hypothetical signaling pathway initiated by an amine-reactive compound.
References
Application Notes and Protocols for AMT-NHS UV Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) and its N-hydroxysuccinimide (NHS) ester derivative for ultraviolet (UV) crosslinking of nucleic acids and proteins. The following sections detail the principles, experimental protocols, and key parameters for successful crosslinking experiments.
Introduction to AMT-NHS UV Crosslinking
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a photoactivatable reagent used to covalently crosslink double-stranded regions of DNA and RNA.[1][2] AMT intercalates into the nucleic acid duplex and, upon exposure to long-wave UV light (UVA), forms covalent adducts with pyrimidine bases, particularly thymine.[1][2] This process can result in interstrand crosslinks, effectively locking the interacting strands together.[1] The crosslinking is reversible with short-wave UV light (UVC), providing a means to isolate and analyze the crosslinked molecules.
The N-hydroxysuccinimide (NHS) ester of AMT (this compound) is a bifunctional crosslinker designed to capture RNA-protein interactions. The NHS ester group reacts with primary amines on proteins (e.g., lysine residues), while the psoralen moiety crosslinks to RNA upon UV irradiation. This technique is a powerful tool for identifying and mapping the binding sites of RNA-binding proteins (RBPs) and for studying the structure of ribonucleoprotein (RNP) complexes.
Mechanism of Action
The crosslinking process involves two key steps: intercalation and photo-crosslinking.
-
Intercalation: The planar structure of the psoralen molecule allows it to insert itself between the base pairs of double-stranded DNA or RNA. The aminomethyl group on AMT enhances its affinity for the negatively charged phosphate backbone of nucleic acids.
-
Photo-crosslinking: Upon irradiation with UVA light (typically 365 nm), the psoralen molecule undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases (thymine, uracil, or cytosine). This can form a monoadduct with one strand or an interstrand crosslink by reacting with pyrimidines on both strands.
Quantitative Data Summary
The efficiency of AMT-based crosslinking can be influenced by the specific psoralen derivative, its concentration, and the duration of UV exposure. The following tables summarize key quantitative data from comparative studies.
| Parameter | Wavelength (nm) | Typical Duration | Notes |
| Crosslinking | 365 | 15 - 30 minutes | Optimal for inducing psoralen-mediated crosslinks. |
| Reversal | 254 | 10 minutes | Used to reverse the crosslinks for downstream analysis. |
| Psoralen Derivative | Relative Efficiency | Key Advantages | Reference |
| AMT | Baseline | Well-established for RNA-RNA and RNA-protein crosslinking. | |
| Amotosalen | ~5.7-fold higher than AMT (at 10x concentration) | Higher solubility allows for higher concentrations and increased efficiency. | |
| AP3B (AMT-PEG3-Biotin) | ~100-fold more effective than PP3B | Improved water solubility and crosslinking efficiency compared to other biotinylated psoralens. |
Experimental Protocols
Protocol 1: In Vitro RNA-RNA Crosslinking using AMT
This protocol is adapted from a streamlined method for detecting mRNA-sRNA interactions.
Materials:
-
AMT hydrochloride
-
RNA molecules of interest (e.g., mRNA and sRNA)
-
1x Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP)
-
UV hand lamp (365 nm, 8 W)
-
Parafilm
Procedure:
-
Prepare a 10 μl reaction mixture containing equimolar amounts of the interacting RNAs (e.g., 90 pmol each) and AMT hydrochloride (e.g., 360 ng).
-
Heat the mixture to 95°C for 1 minute and then immediately chill on ice to denature and then anneal the RNAs.
-
Add 1x Tpt1 reaction buffer and incubate for 10 minutes at 4°C in the dark to allow for AMT intercalation.
-
Pipette the sample onto a piece of parafilm placed on a pre-cooled metal block on ice.
-
Irradiate the sample with a 365 nm UV hand lamp at a distance of approximately 2 cm for 30 minutes in the dark.
-
The crosslinked RNA can then be purified by denaturing polyacrylamide gel electrophoresis (PAGE).
Crosslink Reversal (Optional):
-
To reverse the crosslinks, irradiate the sample with 254 nm UV light for 10 minutes.
Protocol 2: In Vivo RNA-Protein Crosslinking using this compound
This protocol provides a general workflow for identifying RNA-protein interactions in living cells.
Materials:
-
This compound
-
Cell culture of interest
-
Phosphate-buffered saline (PBS)
-
UV crosslinker (365 nm)
-
Lysis buffer
-
RNase A/T1 mix
-
Protein purification resin (e.g., for immunoprecipitation)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells with this compound in PBS for a designated period to allow for cell penetration and reaction with proteins.
-
Place the cell culture plates on ice and irradiate with 365 nm UV light in a crosslinker. The optimal energy dose and duration should be empirically determined. A common starting point is 15-30 minutes.
-
After irradiation, lyse the cells and harvest the lysate.
-
Partially digest the RNA with an RNase A/T1 mix to trim the RNA, leaving the protein-bound fragments.
-
Purify the crosslinked RNA-protein complexes, for example, by immunoprecipitation if a specific protein is being targeted.
-
The crosslinked RNA can then be identified by downstream sequencing analysis.
Visualizations
Caption: Mechanism of AMT-mediated RNA crosslinking.
Caption: Experimental workflow for in vivo RNA-protein crosslinking.
References
Application Notes and Protocols for Protein Enrichment After AMT-NHS Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for the structural and functional characterization of protein-protein interactions (PPIs) within their native cellular context. The use of hetero-bifunctional crosslinkers, such as 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)-N-hydroxysuccinimide (NHS), allows for the covalent capture of interacting proteins. AMT-NHS is a photo-reactive and amine-reactive crosslinker; the psoralen moiety intercalates into nucleic acids and, upon UV irradiation, forms covalent crosslinks, while the NHS ester group reacts with primary amines (e.g., lysine residues) on proteins.[1][2] This dual reactivity makes it particularly useful for studying RNA-protein interactions, but the NHS functionality also enables its application in capturing protein-protein interactions.
Following the in vivo or in vitro crosslinking step, the enrichment of crosslinked protein complexes is a critical prerequisite for successful identification and characterization by mass spectrometry. This document provides detailed protocols for the enrichment of protein complexes after this compound crosslinking, focusing on affinity purification techniques. Additionally, it presents a representative signaling pathway to illustrate the application of this methodology in understanding complex biological systems.
Data Presentation
The efficiency of protein enrichment following affinity purification can be assessed quantitatively using mass spectrometry-based techniques, such as label-free quantification (LFQ) or tandem mass tag (TMT) labeling.[3][4] The table below summarizes representative quantitative data from a hypothetical affinity purification-mass spectrometry (AP-MS) experiment, illustrating the enrichment of a bait protein and its known interactors. The fold change is calculated by comparing the protein abundance in the specific immunoprecipitation (IP) sample to a negative control IP (e.g., using a non-specific IgG antibody).[5]
| Protein | Function | Fold Change (Bait IP / Control IP) | p-value | Reference |
| Bait Protein (e.g., SMAD4) | Transcription Factor | 50.2 | < 0.001 | |
| Interactor 1 (e.g., SMAD2) | Transcription Factor | 35.8 | < 0.001 | |
| Interactor 2 (e.g., TGFBR1) | Receptor Serine/Threonine Kinase | 21.5 | < 0.005 | |
| Non-specific Protein (e.g., GAPDH) | Glycolysis | 1.1 | > 0.05 |
Table 1: Representative Quantitative Data for Protein Enrichment. This table illustrates the typical enrichment of a bait protein and its specific interactors compared to a non-specific protein. High fold changes and low p-values indicate successful and specific enrichment of the protein complex.
Experimental Protocols
Protocol 1: In Vivo Crosslinking with this compound
This protocol describes the general steps for crosslinking proteins in living cells using this compound.
Materials:
-
Mammalian cells expressing a tagged protein of interest (e.g., with a FLAG or HA tag)
-
This compound crosslinker (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm)
-
Cell scrapers
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with the desired concentration of this compound in PBS for 15-30 minutes at room temperature in the dark. The optimal concentration should be determined empirically, but a starting point of 0.1-1 mM can be used.
-
Expose the cells to 365 nm UV light for 10-30 minutes on ice. The duration and intensity of UV exposure should be optimized to maximize crosslinking efficiency while minimizing cell damage.
-
After irradiation, wash the cells twice with ice-cold PBS to remove excess crosslinker.
-
Harvest the cells by scraping and proceed immediately to the cell lysis and affinity purification protocol.
Protocol 2: Affinity Purification of Crosslinked Protein Complexes
This protocol details the enrichment of tagged protein complexes using affinity purification. This example uses anti-FLAG affinity resin.
Materials:
-
Crosslinked cell pellet from Protocol 1
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-FLAG M2 Affinity Gel
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: a. Resuspend the crosslinked cell pellet in ice-cold Lysis Buffer. b. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the cleared supernatant to a new pre-chilled microcentrifuge tube.
-
Affinity Capture: a. Add the anti-FLAG affinity gel to the cleared lysate. The amount of resin should be optimized based on the expression level of the tagged protein. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the tagged protein complexes to the resin.
-
Washing: a. Pellet the affinity resin by centrifugation at 1,000 x g for 2 minutes at 4°C. b. Discard the supernatant. c. Wash the resin three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Add 2-3 bead volumes of Elution Buffer to the resin. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Centrifuge at 1,000 x g for 2 minutes and carefully transfer the supernatant (containing the eluted protein complexes) to a new tube. d. Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.
-
Downstream Analysis: a. The enriched protein complexes are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the sample will typically undergo reduction, alkylation, and tryptic digestion.
Mandatory Visualization
Caption: Experimental workflow for protein enrichment.
References
Application Notes and Protocols for Downstream Analysis after AMT-NHS Pull-Down
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Activated Method for Ubiquitin-Binding Entities (AMT-NHS) pull-down is a powerful technique for the enrichment of ubiquitinated proteins from cell lysates or tissues. This method utilizes a high-affinity matrix to capture proteins that have been post-translationally modified with ubiquitin, a key regulator of numerous cellular processes. Following the successful pull-down of these target proteins and their potential interactors, a series of downstream analyses are crucial to identify the captured proteins, validate the interactions, and elucidate their functional significance in biological pathways.
These application notes provide detailed protocols for the key downstream analytical techniques, including mass spectrometry-based proteomics for comprehensive protein identification, western blotting for validation of specific targets, and functional assays to probe the biological consequences of the identified interactions. Additionally, we provide examples of data presentation and visualization to aid in the interpretation of results.
Overall Experimental Workflow
The general workflow following an this compound pull-down involves eluting the captured proteins and then subjecting them to various analytical techniques to identify and characterize the components of the protein complexes.
Caption: High-level workflow for downstream analysis after this compound pull-down.
Mass Spectrometry (MS) for Proteomic Analysis
Application Note: Mass spectrometry is the primary discovery tool used after a pull-down assay. It allows for the unbiased identification and quantification of hundreds to thousands of proteins in the eluate.[1][2] This approach is essential for identifying the ubiquitinated proteins and any associated interaction partners captured in the experiment. Quantitative proteomics, using either label-free or label-based methods, can further reveal changes in protein ubiquitination or interaction networks under different experimental conditions.[3][4]
Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the steps for preparing the pull-down eluate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Protein Elution and Denaturation:
-
Elute the bound proteins from the this compound beads using a compatible elution buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Separate the eluate from the beads by centrifugation.
-
-
Reduction and Alkylation:
-
To the eluate, add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Presentation: Quantitative Proteomics
The raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. The results are typically presented in a table format.
| Protein ID (UniProt) | Gene Name | Protein Description | Fold Change (Treatment vs. Control) | p-value | Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 5.2 | 0.001 | 15 |
| Q06609 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 3.8 | 0.005 | 9 |
| P62993 | UBA1 | Ubiquitin-like modifier-activating enzyme 1 | 2.5 | 0.012 | 11 |
| Q9Y2X8 | TRAF6 | TNF receptor-associated factor 6 | 4.1 | 0.003 | 12 |
| P25963 | IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta | 3.5 | 0.008 | 7 |
Bioinformatics and Pathway Analysis
Identified proteins can be analyzed using various bioinformatics tools to understand their collective function and relationships.
Caption: Workflow for bioinformatics analysis of proteomics data.
Tools like STRING and PINA can be used to construct and visualize protein-protein interaction networks from the list of identified proteins. This helps in identifying core protein complexes and pathways affected.
Western Blot for Validation
Application Note: Western blotting is a targeted approach used to confirm the presence of a specific protein of interest in the pull-down eluate. It is considered the gold standard for validating findings from mass spectrometry or for testing a specific hypothesis about a protein's involvement in the captured complex. It is crucial to include proper controls, such as an input lysate and a negative control (e.g., beads only or IgG pull-down), to ensure the specificity of the interaction.
Protocol: Immunoprecipitation-Western Blot (IP-WB)
-
Sample Preparation:
-
Elute proteins from the this compound pull-down as described for MS analysis, or directly elute by boiling the beads in 1X SDS-PAGE sample buffer for 5-10 minutes.
-
Prepare input controls by taking a small fraction of the cell lysate before the pull-down and mixing it with SDS-PAGE sample buffer.
-
Prepare negative controls (e.g., eluate from a mock pull-down with beads only).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples (input, negative control, and pull-down eluate) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A positive result is indicated by the presence of a band at the correct molecular weight in the pull-down lane but not in the negative control lane.
-
Functional Assays
Application Note: After identifying and validating the ubiquitinated proteins and their interactors, functional assays are performed to understand the biological consequences of these interactions. The choice of assay depends on the known or predicted function of the identified proteins. For instance, if proteins involved in cell cycle regulation are identified, a cell proliferation assay would be appropriate. If components of a specific signaling pathway are found, a reporter assay for that pathway can be used to measure its activity.
Protocol: Example Cell Proliferation (CCK-8) Assay
This protocol is an example of a functional assay to determine if the ubiquitination of a target protein affects cell proliferation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells per well.
-
Transfect cells with constructs to modulate the ubiquitination of the protein of interest (e.g., overexpress an E3 ligase or a deubiquitinase, or use siRNA to knock down a component).
-
-
Incubation:
-
Culture the cells for 24, 48, and 72 hours post-transfection.
-
-
Assay Procedure:
-
At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
-
Analysis:
-
Compare the proliferation rates between control and treated cells to determine the functional effect of modulating the protein's ubiquitination.
-
Data Presentation: Functional Assay Results
| Treatment | 24h Absorbance (450nm) | 48h Absorbance (450nm) | 72h Absorbance (450nm) |
| Control (Vector) | 0.35 ± 0.04 | 0.72 ± 0.06 | 1.35 ± 0.11 |
| E3 Ligase Overexpression | 0.36 ± 0.05 | 0.95 ± 0.08 | 1.89 ± 0.15 |
| si-E3 Ligase | 0.34 ± 0.04 | 0.51 ± 0.05 | 0.88 ± 0.09 |
| * p < 0.05 compared to control |
Signaling Pathway Visualization
Application Note: Ubiquitination is a critical signaling mechanism that regulates pathways involved in inflammation, immunity, DNA repair, and cell death. Mapping the identified proteins onto known signaling pathways can provide significant insights into their regulatory roles. For example, many components of the NF-κB signaling pathway are regulated by K63-linked polyubiquitination, which often serves as a scaffold for protein complex assembly rather than a degradation signal.
Example: NF-κB Signaling Pathway
The following diagram illustrates the role of ubiquitination in the activation of the NF-κB pathway, a common pathway investigated after identifying ubiquitinated proteins.
Caption: Role of K63 and K48 ubiquitination in NF-κB pathway activation.
References
- 1. Mechanism of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein-Protein Interaction Analysis for Functional Characterization of Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo RNA Structure Mapping Using AMT-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the structure of RNA is intrinsically linked to its function. Understanding the in vivo conformation of RNA molecules, including their interactions with proteins, is paramount for elucidating gene regulation, discovering novel therapeutic targets, and developing RNA-based drugs. N-succinimidyl-4'-aminomethyl-4,5',8-trimethylpsoralen (AMT-NHS) is a powerful chemical tool that enables the investigation of RNA structure and RNA-protein interactions within living cells.[1][2][3]
This compound is a bifunctional crosslinker composed of a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester.[1][2] The psoralen moiety intercalates into RNA helices and, upon exposure to long-wave ultraviolet (UVA) light (365 nm), forms covalent crosslinks with pyrimidine bases (uridine and cytidine). This feature allows for the "freezing" of RNA secondary and tertiary structures as they exist inside the cell. The NHS ester group, on the other hand, reacts with primary amines, primarily on lysine residues of proteins, enabling the capture of RNA-protein interactions. This dual functionality makes this compound a versatile reagent for mapping both RNA structure and the RNA-protein interactome.
These application notes provide a comprehensive overview of the use of this compound for in vivo RNA structure mapping, including detailed experimental protocols, data presentation guidelines, and a discussion of the advantages and limitations of the technique.
Principle of the Method
The in vivo RNA structure mapping using this compound follows a multi-step process that begins with the introduction of the reagent into living cells and culminates in the sequencing-based identification of crosslinked RNA regions and associated proteins.
Mechanism of Action:
-
Cell Permeation: this compound is cell-permeable, allowing it to enter intact cells and access the intracellular environment.
-
Intercalation and Crosslinking: The planar psoralen ring of this compound intercalates into double-stranded regions of RNA. Upon irradiation with 365 nm UV light, the psoralen moiety forms covalent cyclobutane adducts with pyrimidine bases on opposing strands, effectively locking the duplex structure. This compound has been shown to target both single- and double-stranded regions of RNA, providing a broader view of RNA structure compared to methods that are biased towards single-stranded regions.
-
Protein Crosslinking: Simultaneously, the NHS ester of this compound reacts with nearby primary amine groups, predominantly the epsilon-amino group of lysine residues in RNA-binding proteins. This reaction forms a stable amide bond, covalently linking the protein to the RNA molecule it is interacting with.
-
Enrichment and Identification: Following crosslinking, cells are lysed, and the crosslinked RNA-protein complexes are purified. The RNA is then fragmented, and the crosslinked fragments are identified through high-throughput sequencing. The analysis of the sequencing data reveals the specific nucleotide positions involved in RNA duplexes and the identity of the crosslinked proteins.
This methodology provides a snapshot of the RNA structurome and interactome at the time of crosslinking, offering valuable insights into the dynamic nature of RNA in its native cellular context.
Data Presentation
Quantitative data from this compound based in vivo RNA structure mapping experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize key experimental results.
Table 1: Comparison of Crosslinking Specificity between this compound and UV 254 nm
| Crosslinking Method | Condition | Target RNA (H/ACA snoRNAs) Read Percentage | Non-target RNA Read Percentage |
| UV 254 nm | In vivo | 99.3% | 0.7% |
| This compound | In vitro (0.05 mM) | 94% | 6% |
| This compound | In vivo (0.1 mM) | 72% | 28% |
| This compound | In vivo (1.5 mM) | 86% | 14% |
This table summarizes the percentage of sequencing reads mapping to the target H/ACA snoRNAs versus other non-target RNAs for UV crosslinking and different concentrations of this compound, both in vitro and in vivo. Data is based on studies in yeast with the Cbf5 protein.
Table 2: Nucleotide and Structural Preferences of this compound and UV 254 nm Crosslinking
| Crosslinking Method | Predominant Crosslinked Nucleotides | Structural Preference |
| UV 254 nm | Uridine (56%), Cytidine (26%) | Single-stranded regions (92%) |
| This compound | Uridine, Cytidine | Both single- and double-stranded regions |
This table compares the nucleotide and RNA structural preferences of UV 254 nm and this compound crosslinking, highlighting the broader structural context captured by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for in vivo RNA-protein crosslinking using this compound, followed by the purification of crosslinked complexes and preparation for sequencing. These protocols are adapted from established methods for psoralen-based crosslinking and RNA-protein interaction mapping.
In Vivo Crosslinking
-
Cell Culture: Culture cells of interest to the desired density in appropriate growth medium. For adherent cells, a 10 cm plate is recommended.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration in the cell culture medium will need to be optimized, but a starting point of 0.1 to 1.5 mM can be used.
-
Add the this compound stock solution directly to the cell culture medium and incubate for a period that allows for cell penetration and intercalation. This step should be performed in the dark to prevent premature crosslinking.
-
-
UV Irradiation:
-
Place the cell culture plate on a cold surface (e.g., a pre-chilled metal block or on ice) to minimize cellular stress.
-
Irradiate the cells with 365 nm UV light for 30 minutes. The distance from the UV source to the cells should be standardized to ensure consistent crosslinking efficiency.
-
-
Cell Harvesting:
-
After irradiation, immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for later use.
-
Purification of Crosslinked RNA-Protein Complexes
-
Cell Lysis:
-
Resuspend the cell pellet in a denaturing lysis buffer (e.g., containing urea and SDS) to inactivate nucleases and proteases.
-
-
RNA Fragmentation:
-
Partially digest the RNA using an RNase with low sequence specificity (e.g., RNase T1 or ShortCut RNase III) to generate smaller RNA fragments suitable for sequencing. The extent of digestion should be optimized to yield fragments in the desired size range.
-
-
Immunoprecipitation (for specific protein of interest):
-
If the goal is to identify the RNA targets of a specific protein, perform immunoprecipitation using an antibody against the protein of interest.
-
Incubate the cell lysate with antibody-coupled magnetic beads to capture the protein and its crosslinked RNAs.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
-
Protein Digestion and RNA Extraction:
-
Elute the crosslinked complexes from the beads.
-
Treat with Proteinase K to digest the crosslinked protein, leaving a small peptide adduct on the RNA.
-
Extract the RNA using a phenol-chloroform method or a commercial RNA purification kit.
-
Sequencing Library Preparation
-
Adapter Ligation: Ligate sequencing adapters to the 3' and 5' ends of the purified RNA fragments.
-
Reverse Transcription: Perform reverse transcription to generate cDNA. The peptide adduct at the crosslinking site may cause the reverse transcriptase to stall or introduce a mutation, which can be used to map the crosslinking site at nucleotide resolution.
-
PCR Amplification: Amplify the cDNA library by PCR.
-
High-Throughput Sequencing: Sequence the prepared library on a suitable platform (e.g., Illumina).
Mandatory Visualizations
Logical Relationship of this compound Components and their Targets
Caption: this compound mechanism of action.
Experimental Workflow for In Vivo RNA Structure Mapping with this compound
Caption: this compound experimental workflow.
Application in Understanding Biological Pathways
While this compound does not directly elucidate entire signaling pathways, it is a powerful tool for dissecting the molecular interactions that constitute these pathways. By identifying which proteins interact with specific RNA molecules (e.g., mRNAs, lncRNAs, or viral RNAs) under different cellular conditions, researchers can:
-
Uncover post-transcriptional regulatory networks: Identify RNA-binding proteins that control the stability, translation, or localization of mRNAs encoding key signaling proteins.
-
Elucidate the function of non-coding RNAs: Determine the protein partners of long non-coding RNAs that act as scaffolds or regulators in signaling cascades.
-
Characterize host-pathogen interactions: Map the interactions between viral RNAs and host proteins, revealing mechanisms of viral replication and host defense.
The data generated from this compound experiments provide a high-resolution map of RNA-protein interactions that can be integrated with other systems biology data (e.g., proteomics, transcriptomics) to build more complete models of cellular signaling pathways.
Advantages and Limitations
Advantages:
-
In Vivo Application: Allows for the study of RNA structure and interactions in their native cellular environment.
-
Dual Functionality: Captures both RNA secondary/tertiary structure and RNA-protein interactions in a single experiment.
-
Broad Structural Coverage: Crosslinks both single- and double-stranded RNA regions, providing a more comprehensive view of RNA structure.
-
Different Crosslinking Pattern: Provides complementary information to traditional UV 254 nm crosslinking methods.
Limitations:
-
Potential for Non-specific Crosslinking: At lower concentrations, an increase in non-specific crosslinking has been observed. Careful optimization of the this compound concentration is crucial.
-
Nucleotide Bias: Psoralen-based crosslinkers have a preference for pyrimidines.
-
Requirement for UV Irradiation: The use of UV light can potentially induce cellular stress or damage, although long-wave UV (365 nm) is generally less damaging than short-wave UV (254 nm).
-
Indirect Information on Signaling Pathways: Provides information on molecular interactions within pathways, but does not directly map the flow of information through the pathway.
Conclusion
This compound is a valuable tool for researchers in academia and industry who are seeking to understand the role of RNA structure and RNA-protein interactions in biological processes and disease. By providing a means to capture these interactions in living cells, this compound enables a deeper understanding of gene regulation and opens up new avenues for the development of novel therapeutics. The protocols and guidelines presented here offer a starting point for the successful implementation of this powerful technology.
References
- 1. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AMT-NHS for Targeted Nucleic Acid Crosslinking in Specific Cell Lines
Introduction
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a potent photo-reactive compound that readily intercalates into double-stranded DNA and RNA.[1][2] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), AMT forms covalent interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[3][4] This action effectively blocks transcription and replication, leading to cell cycle arrest and apoptosis.[3]
The N-hydroxysuccinimide (NHS) ester functionality transforms AMT into a versatile tool for targeted applications. AMT-NHS is a bifunctional reagent where the NHS ester group reacts with primary amines (e.g., lysine residues) on proteins, allowing for the covalent conjugation of the AMT molecule to a protein of interest, such as a specific antibody or DNA-binding protein. This enables researchers to deliver the photo-crosslinking agent to specific cellular locations or nucleic acid sequences, providing spatial and temporal control over the induction of nucleic acid damage.
Mechanism of Action
The application of an this compound conjugate involves a two-step process. First, the NHS ester is used to label a targeting protein. Second, the conjugate is introduced to a cellular system. The targeting moiety guides the AMT to the desired location. Following an incubation period to allow for binding, the system is irradiated with UVA light, activating the AMT and inducing localized DNA or RNA cross-linking. This targeted approach is valuable for studying protein-nucleic acid interactions and has been used to probe RNA secondary structure in HeLa cells and to map RNA-protein interactions in yeast.
Data Presentation
The following tables summarize quantitative data from studies using psoralen derivatives in various mammalian cell lines. This data can serve as a starting point for optimizing this compound conjugate concentrations and UVA dosage.
Table 1: Psoralen Derivative Concentrations and UVA Doses Used in Mammalian Cell Lines
| Cell Line | Psoralen Derivative | Concentration Range | UVA Dose Range | Outcome Measured |
| Human Diploid Fibroblasts | HMT | 10 - 100 ng/mL | 3 J/cm² (30 kJ/m²) | p53 Phosphorylation |
| Human Melanoma (C32) | 8-MOP | 0.1 - 100 µM | 1.3 - 2.6 J/cm² | Cytotoxicity |
| Human Melanoma (COLO829) | 5-MOP | 0.1 - 100 µM | 1.3 - 2.6 J/cm² | Cytotoxicity |
| HeLa Cells | AMT | Not specified in µM | Not specified | RNA Crosslinking |
Note: HMT (4'-hydroxymethyl-4,5',8-trimethylpsoralen), 5-MOP (5-methoxypsoralen), and 8-MOP (8-methoxypsoralen) are other psoralen derivatives. The concentrations and doses provide a relevant range for experiments with this compound.
Table 2: Cytotoxicity (EC₅₀) of Psoralen Derivatives plus UVA in Human Melanoma Cell Lines
| Cell Line | Psoralen Derivative | UVA Dose | EC₅₀ Value |
| C32 (Amelanotic) | 8-MOP | 1.3 J/cm² | 131.0 µM |
| C32 (Amelanotic) | 8-MOP | 2.6 J/cm² | 105.3 µM |
| C32 (Amelanotic) | 5-MOP | 1.3 J/cm² | 22.7 µM |
| C32 (Amelanotic) | 5-MOP | 2.6 J/cm² | 7.9 µM |
| COLO829 (Melanotic) | 5-MOP | 1.3 J/cm² | 24.2 µM |
| COLO829 (Melanotic) | 5-MOP | 2.6 J/cm² | 7.0 µM |
Data extracted from a study on melanoma cell viability.
Experimental Protocols
Protocol 1: Labeling of a Targeting Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein containing primary amines, such as an antibody.
Materials:
-
Targeting protein (e.g., antibody) in a buffer free of primary amines (e.g., PBS).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
-
Gel filtration column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Prepare Protein Solution: Adjust the protein solution to a concentration of 1-5 mg/mL in PBS. The protein solution must be free of extraneous primary amines like Tris or glycine.
-
Adjust pH: Add 1 M NaHCO₃ to the protein solution to achieve a final concentration of 100 mM, ensuring the pH is between 8.0 and 8.5 for optimal NHS ester reaction.
-
Prepare this compound Stock: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Stir the reaction mixture gently for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, non-reacted this compound and exchange the buffer by passing the reaction mixture through a pre-equilibrated gel filtration column. Elute with a storage-appropriate buffer (e.g., PBS).
-
Characterization: Determine the concentration of the protein conjugate using a standard protein assay. The degree of labeling can be determined spectrophotometrically if the molar extinction coefficients of the protein and AMT are known. Store the conjugate at 4°C or -20°C, protected from light.
Protocol 2: In Situ Photo-Crosslinking in Mammalian Cell Culture
This protocol provides a workflow for treating cultured cells with an this compound-protein conjugate and inducing cross-linking via UVA irradiation.
Materials:
-
Mammalian cells (e.g., HeLa, C32) plated in appropriate culture vessels.
-
This compound-protein conjugate from Protocol 1.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
UVA light source (365 nm).
-
Ice-cold PBS for washing.
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of the this compound-protein conjugate (a starting range of 1-20 µM is recommended).
-
Incubation: Incubate the cells with the conjugate for 1-4 hours at 37°C to allow for binding of the targeting protein. This step should be performed in the dark to prevent premature photo-activation.
-
Washing: After incubation, remove the medium containing the unbound conjugate and wash the cells twice with PBS to minimize non-specific crosslinking.
-
Irradiation: Add a minimal volume of PBS to cover the cell monolayer. Place the culture plate on a cold block or on ice to minimize cellular repair processes during irradiation. Irradiate the cells with a 365 nm UVA light source. A starting dose of 1-3 J/cm² is recommended.
-
Post-Irradiation: Immediately after irradiation, remove the PBS and either add fresh culture medium for downstream functional assays (e.g., viability, apoptosis) or proceed immediately to cell lysis for biochemical analysis.
Protocol 3: Analysis of DNA Damage Response Activation
This protocol describes how to analyze the activation of key signaling proteins, like p53, following AMT-induced DNA damage using Western Blot.
Materials:
-
Treated and untreated cell pellets from Protocol 2.
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Phospho-p53 (Ser15), anti-total p53, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. An increase in the ratio of phosphorylated p53 to total p53 indicates activation of the DNA damage response.
Visualizations
Caption: Experimental workflow for targeted crosslinking.
Caption: Targeted photo-crosslinking mechanism.
Caption: Cellular response to psoralen-induced DNA damage.
References
- 1. Heterogeneous nuclear RNA double-stranded regions probed in living HeLa cells by crosslinking with the psoralen derivative aminomethyltrioxsalen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous nuclear RNA double-stranded regions probed in living HeLa cells by crosslinking with the psoralen derivative aminomethyltrioxsalen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Quantitative Proteomic Analysis Using Amine-Reactive Labeling with AMT-NHS and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol and application guidelines for the use of AMT-NHS (Aminomethyltransferase-N-hydroxysuccinimide), an amine-reactive labeling reagent, in conjunction with high-resolution mass spectrometry for quantitative proteomics. The N-hydroxysuccinimide (NHS) ester functional group of this compound enables the covalent labeling of proteins and peptides at primary amines, specifically the N-terminus and the epsilon-amine of lysine residues. This methodology is a powerful tool for comparative quantitative analysis of complex protein samples, facilitating a deeper understanding of cellular signaling, disease mechanisms, and the identification of potential drug targets and biomarkers.
Principle of the Method
The workflow is based on the principle of chemical labeling to introduce a stable tag onto peptides. Following protein extraction from biological samples, the proteins are reduced, alkylated, and enzymatically digested (typically with trypsin) to generate peptides. The resulting peptide mixture is then incubated with the this compound reagent. The NHS ester reacts with the primary amines on the peptides, forming a stable amide bond and attaching the "AMT" tag.
Labeled peptides from different experimental conditions can then be mixed and analyzed simultaneously by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification of peptides and their corresponding proteins is achieved by comparing the signal intensities of the AMT-labeled peptide ions across different samples in the mass spectrometer. This approach allows for accurate determination of changes in protein abundance in response to various stimuli, treatments, or disease states.
Experimental Protocols
1. Protein Extraction and Quantification
-
Materials: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, BCA protein assay kit.
-
Protocol:
-
Harvest cells or homogenize tissue samples on ice.
-
Add lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
2. Protein Reduction, Alkylation, and Digestion
-
Materials: Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade trypsin, Ammonium bicarbonate buffer.
-
Protocol:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
3. Peptide Labeling with this compound
-
Materials: this compound reagent, Anhydrous acetonitrile (ACN), Hydroxylamine.
-
Protocol:
-
Resuspend the this compound reagent in anhydrous ACN.
-
Add the dissolved this compound reagent to the digested peptide sample. The optimal ratio of reagent to peptide should be empirically determined.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Quench the labeling reaction by adding hydroxylamine to a final concentration of 5% and incubating for 15 minutes.
-
Combine the labeled samples if performing a multiplexed experiment.
-
4. Labeled Peptide Cleanup
-
Materials: C18 solid-phase extraction (SPE) cartridges, 0.1% Trifluoroacetic acid (TFA) in water, 50% ACN with 0.1% TFA.
-
Protocol:
-
Acidify the labeled peptide mixture with 0.1% TFA.
-
Activate a C18 SPE cartridge with 50% ACN/0.1% TFA, then equilibrate with 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and unreacted label.
-
Elute the labeled peptides with 50% ACN/0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
5. LC-MS/MS Analysis
-
Protocol:
-
Resuspend the cleaned, labeled peptides in a suitable solvent (e.g., 2% ACN, 0.1% formic acid).
-
Analyze the samples using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled with a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be processed using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. The results can be summarized in tables for clear interpretation and comparison.
Table 1: Example of Quantified Proteins in a Drug Treatment Study
| Protein Accession | Gene Name | Description | Log2 Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.92 |
| P12345 | KIN1 | Example Kinase 1 | 2.58 | 0.001 |
| Q67890 | PHOS2 | Example Phosphatase 2 | -1.95 | 0.005 |
| P54321 | TFAC3 | Example Transcription Factor 3 | 1.76 | 0.012 |
Table 2: Quality Control Metrics for this compound Labeling Experiment
| Sample ID | Total Protein (µg) | Labeling Efficiency (%) | Number of Protein IDs | Number of Peptide IDs |
| Control_1 | 100 | 98.5 | 4520 | 35890 |
| Control_2 | 100 | 99.1 | 4610 | 36421 |
| Treated_1 | 100 | 98.8 | 4555 | 36105 |
| Treated_2 | 100 | 98.2 | 4498 | 35764 |
Visualizations
Experimental Workflow Diagram
Troubleshooting & Optimization
Low yield of crosslinked complexes with AMT-NHS
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yields of crosslinked complexes using 4'-Aminomethyl-4,5',8-trimethylpsoralen-N-Hydroxysuccinimide (AMT-NHS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its crosslinking chemistry work?
This compound is a hetero-bifunctional crosslinking agent designed to link proteins to nucleic acids (RNA or DNA).[1][] It functions through two distinct chemical reactions:
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Amine Reaction: The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (–NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][4]
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Photoreaction: The psoralen (AMT) component intercalates into double-stranded regions of DNA or RNA.[5] Upon exposure to long-wave ultraviolet (UVA) light (approx. 365 nm), the psoralen forms covalent cyclobutane adducts with pyrimidine bases (thymine, uracil, or cytosine), effectively crosslinking the molecule to the nucleic acid.
Q2: What is the most common cause of low crosslinking yield with NHS esters?
The primary reason for low efficiency is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water instead of the target amine. This reaction deactivates the crosslinker. The rate of this competing hydrolysis reaction is highly dependent on pH and temperature.
Q3: What is the optimal pH for the NHS ester reaction, and why is it so critical?
The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. This range represents a crucial balance:
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Below pH 7.2: Primary amines on the protein are increasingly protonated (–NH₃⁺), making them non-nucleophilic and unreactive towards the NHS ester.
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Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, consuming the active crosslinker before it can react with the target protein.
Q4: Which reaction buffers should I use, and which should I avoid?
It is critical to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the this compound.
| Recommended Buffers | Buffers to Avoid |
| PBS (Phosphate-Buffered Saline) | Tris (TBS) |
| HEPES | Glycine |
| Borate | Buffers with any primary amine |
| Bicarbonate/Carbonate |
Q5: How should I properly store and handle the this compound reagent?
NHS esters are sensitive to moisture. Improper storage is a frequent cause of reagent inactivation.
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Storage: Store the solid reagent desiccated at -20°C or -80°C.
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Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the reagent.
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Solutions: Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF. Aqueous solutions of NHS esters are not stable and should be used immediately. Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to six months.
Q6: What are the key parameters for the psoralen (AMT) photoactivation step?
Successful photo-crosslinking requires proper UV irradiation.
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Wavelength: Use a UVA lamp with a peak output around 365 nm.
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Intercalation: Before irradiation, allow time for the psoralen moiety to intercalate into the nucleic acid duplex. This is often achieved during the NHS ester incubation step.
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Duration and Intensity: The length of UV exposure is critical. Insufficient irradiation will result in low crosslinking, while excessive exposure can lead to photodamage of the biomolecules. Optimization may be required for your specific experimental setup. A 30-minute irradiation has been used successfully in previous studies.
Troubleshooting Guide for Low Crosslinking Yield
| Problem | Potential Cause | Recommended Solution |
| Low or No Final Product | 1. Inactive this compound Reagent: The NHS ester has been hydrolyzed due to improper storage or handling. | • Use a fresh vial of this compound. • Ensure the reagent is stored desiccated and brought to room temperature before opening. • Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| 2. Suboptimal Reaction Buffer: The buffer pH is outside the optimal 7.2-8.5 range, or the buffer contains competing primary amines (e.g., Tris, glycine). | • Prepare fresh buffer and verify the pH is within the 7.2-8.5 range. • Switch to a recommended non-amine buffer like PBS, HEPES, or Borate. | |
| 3. Inefficient Photoactivation: The UV light source is incorrect, or the irradiation time/intensity is insufficient. | • Verify your UV lamp emits at ~365 nm. • Optimize the irradiation time and the distance of the sample from the lamp. • Ensure the reaction vessel is UV-transparent (e.g., quartz cuvette or standard microplate with the lid off). | |
| 4. Low Reagent Concentration: The concentration of the target protein or nucleic acid is too low, favoring hydrolysis of the NHS ester over the desired reaction. | • Increase the molar excess of this compound. Start with a 10- to 20-fold molar excess and titrate upwards. For dilute protein solutions (<5 mg/mL), a 20- to 50-fold excess may be needed. • If possible, concentrate your protein and nucleic acid samples before the reaction. | |
| 5. Inaccessible Reactive Sites: The primary amines (lysines) on the protein are buried within its folded structure, or the psoralen intercalation site on the nucleic acid is blocked. | • For proteins, consider mild denaturation if it does not compromise downstream applications. • For nucleic acids, ensure the target region for psoralen intercalation is double-stranded. | |
| High Background or Non-Specific Products | 1. Excessive Crosslinker Concentration: Too much this compound can lead to protein polymerization or modification at less reactive sites. | • Perform a titration experiment to find the lowest effective concentration of this compound that provides sufficient yield without causing precipitation or high background. |
| 2. Reaction Time Too Long: Extended incubation or irradiation can lead to side reactions or sample degradation. | • Optimize the reaction time. For the NHS ester reaction, 1-2 hours at room temperature or 4 hours at 4°C is a good starting point. • Reduce UV irradiation time to the minimum required for efficient crosslinking. | |
| 3. Contaminants in Sample: The protein or nucleic acid preparations contain other molecules with primary amines or nucleophiles. | • Ensure high purity of your starting materials. Use purification methods like size-exclusion or ion-exchange chromatography to remove small molecule contaminants. |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the reaction buffer. As pH increases, the half-life of the active ester decreases rapidly.
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Workflow for Protein-RNA Crosslinking with this compound
This protocol provides a general starting point. Optimal conditions, particularly reagent concentrations and reaction times, may need to be determined empirically.
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Mix well until fully dissolved.
-
Prepare your reaction buffer (e.g., 1x PBS, pH 7.4). Ensure it is fresh and free of any primary amine contaminants.
-
Prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
NHS Ester Reaction (Protein Labeling):
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In a microcentrifuge tube, combine your protein and RNA of interest in the reaction buffer.
-
Add the this compound stock solution to the protein/RNA mixture to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. The final DMSO concentration should ideally be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
UVA Photo-Crosslinking:
-
Place the reaction tube on ice in a suitable holder.
-
Remove the cap and irradiate the sample from above with a 365 nm UVA lamp for 15-30 minutes. The optimal distance and time should be determined for your specific lamp and setup.
-
-
Quenching Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis and Purification:
-
Analyze the crosslinking efficiency using SDS-PAGE and autoradiography (if the RNA is radiolabeled) or Western blotting. A successful crosslink will result in a higher molecular weight band corresponding to the protein-RNA complex.
-
Purify the crosslinked complex from unreacted reagents and byproducts using methods like size-exclusion chromatography (SEC) or affinity purification if one of the components is tagged.
-
Protocol 2: Control Experiment to Test NHS Ester Reactivity
If you suspect your this compound reagent has degraded, you can perform this simple control.
-
Prepare a small amount of a concentrated solution (e.g., 10 mg/mL) of a primary amine-containing molecule (e.g., Bovine Serum Albumin or Lysozyme) in a recommended reaction buffer (e.g., PBS, pH 8.0).
-
Add a 10-fold molar excess of your this compound stock solution.
-
Incubate for 1 hour at room temperature.
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Analyze the result by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the protein, indicating that it has been modified by the crosslinker. The absence of a shift suggests the NHS ester is inactive.
Visual Guides
Caption: Experimental workflow for this compound crosslinking.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified reaction pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AMT-NHS solubility issues
Welcome to the technical support center for AMT-NHS (4'-Aminomethyl-trioxsalen N-hydroxysuccinimidyl ester). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this RNA-protein crosslinker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a hetero-bifunctional crosslinking agent designed for investigating RNA-protein interactions. It is composed of two reactive moieties: a psoralen derivative and an N-hydroxysuccinimidyl (NHS) ester. The psoralen component intercalates into double-stranded regions of RNA and, upon activation with long-wave UV light (365 nm), forms covalent crosslinks with pyrimidine bases. The NHS ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This dual functionality allows for the covalent capture of proteins in close proximity to specific RNA sequences.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound, like many non-sulfonated NHS esters, has poor solubility in aqueous buffers.[2] It is recommended to first dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[2][3] This stock solution can then be added to your aqueous reaction buffer at the desired final concentration. Ensure that the organic solvent is anhydrous, as the NHS ester is susceptible to hydrolysis in the presence of water.[3]
Q3: What is the optimal pH for the crosslinking reaction?
A3: The optimal pH for the reaction of the NHS ester with primary amines is between 7.2 and 8.5. Within this range, the primary amines on the protein are sufficiently deprotonated to be nucleophilic and react efficiently with the NHS ester. At a lower pH, the amine groups are more likely to be protonated and thus less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the crosslinking reaction.
Q4: Can I use buffers containing Tris or glycine?
A4: No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine, during the crosslinking reaction. These buffer components will compete with the target protein for reaction with the NHS ester, thereby reducing the efficiency of your experiment. However, Tris or glycine can be used to quench the reaction by consuming any unreacted this compound at the end of the incubation period.
Q5: How should I store this compound?
A5: this compound should be stored as a solid in a desiccated environment at -20°C to prevent hydrolysis. When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture inside. For stock solutions in anhydrous DMSO or DMF, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture. While some NHS ester solutions in dry DMF have been reported to be stable for extended periods when stored properly, it is best practice to prepare fresh stock solutions for optimal reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: this compound Fails to Dissolve or Precipitates Upon Addition to Aqueous Buffer
Possible Causes:
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Poor Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.
-
Low-Quality Organic Solvent: The DMSO or DMF used to prepare the stock solution may contain water, leading to premature hydrolysis and precipitation.
-
Excessive Final Concentration of Organic Solvent: While a small amount of organic solvent is necessary, a high final concentration in the aqueous reaction buffer can cause precipitation of proteins or other components.
-
Incorrect Buffer Conditions: The pH or salt concentration of the reaction buffer may not be optimal.
Solutions:
| Solution | Detailed Steps |
| Use High-Quality Anhydrous Solvent | Prepare the this compound stock solution in fresh, anhydrous DMSO or DMF. Store the solvent over molecular sieves to maintain its dryness. |
| Optimize Stock Solution Concentration | Prepare a concentrated stock solution of this compound in the organic solvent (e.g., 10-50 mM). This allows for the addition of a small volume to the aqueous reaction, minimizing the final concentration of the organic solvent. |
| Control Final Organic Solvent Concentration | Ensure the final concentration of DMSO or DMF in the aqueous reaction mixture does not exceed 10%. For most applications, a final concentration of 1-5% is recommended. |
| Optimize Reaction Buffer | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 and does not contain primary amines. |
| Sonication | If the this compound powder is difficult to dissolve in the organic solvent, brief sonication in a water bath may be helpful. |
Issue 2: Low or No Crosslinking Yield
Possible Causes:
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Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially at higher pH and in the presence of water.
-
Inefficient Photoactivation: The psoralen moiety requires UV irradiation at 365 nm to form covalent bonds with RNA. Insufficient light exposure or incorrect wavelength can lead to poor crosslinking.
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Suboptimal Reactant Concentrations: The concentrations of the target protein, RNA, or this compound may be too low for efficient crosslinking.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.
Solutions:
| Solution | Detailed Steps |
| Prepare Fresh this compound Stock Solution | To minimize the impact of hydrolysis, always prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. |
| Optimize Photoactivation | Ensure your UV light source provides uniform irradiation at 365 nm. Optimize the irradiation time and distance from the light source to the sample. A typical starting point is 30 minutes of irradiation on ice. |
| Increase Reactant Concentrations | If possible, increase the concentration of your target protein and RNA in the reaction. You can also perform a titration of this compound concentrations to find the optimal molar excess. |
| Use Amine-Free Buffers | Perform the crosslinking reaction in an amine-free buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate buffer at a pH between 7.2 and 8.5. |
| Quench the Reaction Appropriately | After the desired reaction time, quench any unreacted this compound by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. |
Issue 3: High Background or Non-Specific Crosslinking
Possible Causes:
-
Excess this compound: Using a large molar excess of this compound can lead to non-specific reactions with other molecules or surfaces.
-
Hydrophobic or Ionic Interactions: The this compound molecule or the labeled protein may non-specifically interact with other components in the assay.
-
Aggregation: High concentrations of reactants or improper buffer conditions can lead to the aggregation of proteins and RNA, trapping the crosslinker and leading to non-specific signals.
Solutions:
| Solution | Detailed Steps |
| Optimize this compound Concentration | Perform a titration to determine the lowest effective concentration of this compound that provides a good crosslinking signal with minimal background. A starting point is often a 5- to 20-fold molar excess of the NHS ester to the protein. |
| Include Blocking Agents | In applications like pull-downs or immunoassays, use appropriate blocking agents (e.g., BSA, salmon sperm DNA) to reduce non-specific binding to surfaces. |
| Optimize Washing Steps | Increase the number and stringency of wash steps after the crosslinking reaction to remove non-covalently bound molecules. The inclusion of a non-ionic detergent like Tween 20 in the wash buffer can help reduce hydrophobic interactions. |
| Purify the Crosslinked Complex | After crosslinking, purify the target RNA-protein complex to remove unreacted this compound and other non-specific products. Methods such as size-exclusion chromatography or affinity purification can be employed. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Prepare stock solutions in these solvents. |
| Typical Stock Solution Concentration | 10 - 50 mM | Higher concentrations allow for smaller volumes to be added to the aqueous reaction. |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7.0, 0°C~10 minutes at pH 8.6, 4°C | Highlights the importance of prompt use after addition to aqueous buffer. |
| Photoactivation Wavelength | 365 nm | Required for the psoralen moiety to crosslink with RNA. |
Detailed Experimental Protocol: Preparation of this compound Stock Solution
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Add Anhydrous Solvent: Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Compound: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Storage and Use: Use the stock solution immediately. If storage is necessary, aliquot the solution into small, single-use volumes in tightly sealed tubes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Visualizations
This compound Reaction Mechanism
Caption: Reaction scheme of this compound with a target protein and RNA.
Troubleshooting Logic for Low Crosslinking Yield
References
How to reduce non-specific binding in AMT-NHS experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Acrylamide-PEG-NHS (AMT-NHS) experiments.
Troubleshooting Guide: High Non-Specific Binding
High background signal is a common issue in experiments utilizing this compound chemistry, often indicative of non-specific binding of the conjugated protein to surfaces or other molecules. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Problem: High background in negative control samples.
This suggests that the this compound modified protein is binding non-specifically to the affinity matrix (e.g., beads) or other surfaces in the absence of the target analyte.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. The resulting carboxyl group can increase non-specific binding through electrostatic interactions. To mitigate this, perform the labeling reaction at a slightly acidic to neutral pH (6.0-7.5) and use the conjugate immediately after preparation. |
| Excess Labeling | Over-modification of the protein with the this compound linker can alter its physicochemical properties, leading to aggregation and increased hydrophobicity, which in turn promotes non-specific interactions. To address this, optimize the molar ratio of the this compound linker to the protein during the conjugation step. A common starting point is a 5- to 20-fold molar excess of the linker. |
| Inadequate Blocking | Insufficient blocking of the affinity matrix or other surfaces can leave exposed sites for the modified protein to bind non-specifically. It is crucial to optimize the blocking step by testing different blocking agents and incubation conditions. |
| Inappropriate Buffer Composition | The presence of primary amines (e.g., Tris buffer) in the reaction or assay buffers can compete with the intended target for reaction with the NHS ester. Additionally, suboptimal pH or ionic strength of the buffers can contribute to electrostatic or hydrophobic interactions. Use amine-free buffers such as PBS, HEPES, or bicarbonate buffer for the conjugation reaction and consider optimizing the pH and salt concentration of your binding and washing buffers. |
| Presence of Aggregates | Aggregates of the this compound modified protein can lead to high background signals. To remove aggregates, centrifuge the protein conjugate solution before use in a pull-down assay. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound experiments?
A1: Non-specific binding refers to the undesirable adhesion of the this compound modified protein to surfaces, such as affinity beads or microplates, or to other biomolecules that are not the intended target. This phenomenon can be driven by various forces, including hydrophobic interactions, electrostatic forces, and hydrogen bonding, leading to high background signals and inaccurate experimental results.
Q2: How can I reduce non-specific binding caused by hydrophobic interactions?
A2: Hydrophobic interactions can be minimized by adding non-ionic surfactants to your buffers. Low concentrations of surfactants like Tween 20 or Triton X-100 can disrupt these interactions between the modified protein and the experimental surfaces.[1]
Q3: What is the optimal pH for the this compound labeling reaction to minimize hydrolysis?
A3: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5 to ensure that primary amines are deprotonated and reactive. However, to balance reactivity with minimizing hydrolysis, a pH range of 7.0 to 7.5 is often a good compromise. The rate of hydrolysis increases significantly at higher pH values.[2]
Q4: Can I use bovine serum albumin (BSA) as a blocking agent?
A4: Yes, BSA is a commonly used blocking agent that can effectively reduce non-specific binding by occupying vacant binding sites on surfaces. Typically, a concentration of 1-5% (w/v) BSA in your blocking and binding buffers is a good starting point. However, it's important to note that in some cases, particularly when detecting phosphorylated proteins, the phosphoproteins present in BSA preparations can interfere with the assay. In such cases, using a protein-free blocking agent or a different protein-based blocker like casein might be preferable.
Q5: How does salt concentration in the buffers affect non-specific binding?
A5: Increasing the salt concentration (e.g., NaCl) in your binding and washing buffers can help reduce non-specific binding that is mediated by electrostatic interactions. The salt ions create a shielding effect, which weakens the ionic interactions between charged molecules. The optimal salt concentration needs to be determined empirically for each specific system, as excessively high salt concentrations can also disrupt specific protein-protein interactions.
Quantitative Data on Reducing Non-Specific Binding
The following tables summarize quantitative data from studies on the effectiveness of different strategies to reduce non-specific binding. While not all data is specific to this compound pull-down assays, the principles are broadly applicable.
Table 1: Comparison of Blocking Agents in an ELISA System
| Blocking Agent | Concentration | % Reduction in Non-Specific Binding (Compared to no blocker) |
| Casein | 1% (w/v) | >90% |
| Bovine Serum Albumin (BSA) | 1% (w/v) | ~85% |
| Newborn Calf Serum | 10% (v/v) | ~80% |
Data adapted from a study comparing blocking agents in an ELISA for the detection of antibodies. The percentage reduction is an approximation based on the reported findings.[3]
Table 2: Effect of NaCl Concentration on Non-Specific Binding in Surface Plasmon Resonance (SPR)
| NaCl Concentration | % Reduction in Non-Specific Binding |
| 50 mM | ~20% |
| 150 mM (Physiological) | ~50% |
| 300 mM | ~80% |
| 500 mM | >90% |
This table illustrates the general trend of increasing salt concentration to reduce non-specific electrostatic interactions, based on principles applied in SPR experiments.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound Linker
This protocol describes a general procedure for conjugating an this compound linker to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
This compound Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the this compound linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the concentration of the labeled protein and, if necessary, the degree of labeling using appropriate methods.
Protocol 2: Pull-Down Assay with this compound Modified Bait Protein
This protocol outlines the steps for a pull-down assay using a protein that has been chemically modified with an this compound linker as the "bait" to capture interacting "prey" proteins from a cell lysate.
Materials:
-
This compound labeled "bait" protein
-
Affinity beads (e.g., NHS-activated sepharose or magnetic beads)
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween 20, pH 7.4
-
Elution Buffer: 100 mM glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Immobilization of Bait Protein:
-
Wash the required amount of affinity beads with ice-cold PBS.
-
Incubate the beads with the this compound labeled bait protein in PBS for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for covalent coupling.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Blocking:
-
Block the remaining active sites on the beads by incubating them with a suitable blocking agent (e.g., 3% BSA in Binding/Wash Buffer) for 1 hour at room temperature.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Binding of Prey Proteins:
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (at least 5 times) with Binding/Wash Buffer to remove non-specifically bound proteins. Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration) if high background is observed.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer for 5-10 minutes at room temperature.
-
Collect the eluate and immediately neutralize the pH by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
Visualizations
Caption: Experimental workflow for a pull-down assay using an this compound labeled bait protein.
Caption: Logical diagram for troubleshooting high non-specific binding in this compound experiments.
Caption: Signaling pathway diagram illustrating the desired and competing reactions in this compound labeling.
References
Technical Support Center: Optimizing UV Irradiation for AMT-NHS Crosslinking
Welcome to the technical support center for optimizing UV irradiation for AMT-NHS (4'-Aminomethyl-trioxsalen - N-Hydroxysuccinimide ester) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for crosslinking?
A1: this compound is a hetero-bifunctional crosslinking agent designed to covalently link proteins to RNA.[1][2][3][][5] It consists of two reactive moieties:
-
AMT (4'-Aminomethyl-trioxsalen): A psoralen derivative that intercalates into double-stranded regions of RNA and, upon exposure to long-wave UV light (365 nm), forms covalent bonds with pyrimidine bases (thymine, uracil, and cytosine).
-
NHS (N-Hydroxysuccinimide) ester: This group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
This dual functionality allows for the specific capture of RNA-protein interactions.
Q2: What is the optimal UV wavelength and duration for this compound crosslinking?
A2: The psoralen moiety of AMT is specifically activated by long-wave UV light. The recommended wavelength is 365 nm . A common irradiation time reported in several studies is 30 minutes . However, the optimal duration can vary depending on the specific experimental setup, including the intensity of the UV source and the distance to the sample. It is advisable to perform a time-course experiment to determine the optimal irradiation time for your specific conditions.
Q3: What are the key differences between this compound crosslinking and traditional UV 254 nm crosslinking?
A3: this compound and traditional UV 254 nm crosslinking differ in their mechanism and specificity:
| Feature | This compound Crosslinking | Traditional UV 254 nm Crosslinking |
| Mechanism | Psoralen intercalation and photoactivation, NHS-ester reaction with primary amines. | Direct photo-activation of nucleic acid bases and amino acid side chains. |
| UV Wavelength | 365 nm | 254 nm |
| RNA Structure Preference | Primarily targets double-stranded RNA regions due to the intercalating nature of psoralen, but can also crosslink single-stranded regions. | Predominantly crosslinks single-stranded RNA. |
| Specificity | Can provide higher specificity for interacting molecules due to the dual-reaction mechanism. | Can lead to more non-specific crosslinking as it relies on zero-distance contact between any photoreactive nucleotide and amino acid. |
| Efficiency | Generally considered more efficient than 254 nm UV crosslinking for capturing RNA duplexes. | Often has lower efficiency. |
Q4: What type of buffer should I use for the NHS-ester reaction?
A4: It is crucial to use an amine-free buffer for the NHS-ester reaction to prevent quenching of the reagent. Buffers containing primary amines, such as Tris and glycine, are incompatible. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
The optimal pH range for the NHS-ester reaction is between 7.2 and 8.5 .
Q5: How can I quench the this compound crosslinking reaction?
A5: The NHS-ester reaction can be quenched by adding a buffer containing primary amines. A common quenching agent is Tris-HCl, added to a final concentration of 20-50 mM.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Crosslinking Yield | Inefficient UV Irradiation: Incorrect wavelength, low UV intensity, or insufficient irradiation time. | - Ensure you are using a 365 nm UV source. - Verify the output of your UV lamp. - Optimize the irradiation time by performing a time-course experiment (e.g., 10, 20, 30, 45 minutes). - Minimize the distance between the UV source and the sample. |
| Hydrolysis of NHS-ester: The NHS-ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid prolonged exposure of the stock solution to air. - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5, as the rate of hydrolysis increases with higher pH. | |
| Suboptimal this compound Concentration: The concentration of the crosslinker may be too low for efficient reaction. | - Perform a concentration titration of this compound to find the optimal concentration for your system. A starting point for in vitro crosslinking can be around 0.05 mM, while in vivo applications might require higher concentrations (e.g., 0.1 to 1.5 mM) to ensure sufficient cell penetration. | |
| Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | - Use an amine-free buffer such as PBS, HEPES, or borate buffer for the crosslinking reaction. | |
| Non-specific Crosslinking | Excessive this compound Concentration: High concentrations of the crosslinker can lead to non-specific binding and crosslinking. | - Titrate the this compound concentration to the lowest effective concentration. |
| Prolonged UV Exposure: Over-irradiation can induce non-specific photochemical reactions. | - Optimize the UV irradiation time to the minimum required for efficient crosslinking of the specific interaction. | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of lysine residues can alter the protein's properties and lead to aggregation. | - Reduce the molar excess of the this compound crosslinker relative to the protein. |
| Insolubility of Crosslinker: Non-sulfonated NHS esters can be insoluble in aqueous buffers. | - Ensure the this compound is fully dissolved in the organic solvent before adding it to the reaction buffer. Add the crosslinker solution dropwise while gently stirring. | |
| Difficulty Detecting Crosslinked Product | Low Abundance of Interacting Species: The protein or RNA of interest may be in low abundance. | - Enrich for the target protein or RNA before crosslinking. - Increase the amount of starting material. |
| Inefficient Detection Method: The method used to detect the crosslinked product may not be sensitive enough. | - For SDS-PAGE analysis, consider using more sensitive staining methods or autoradiography if using radiolabeled RNA. |
Experimental Protocols
General Protocol for In Vitro RNA-Protein Crosslinking using this compound
-
Reaction Setup:
-
In an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5), combine your purified protein and RNA of interest at the desired concentrations.
-
Incubate the mixture under conditions that favor their interaction (e.g., 30 minutes at room temperature).
-
-
This compound Addition:
-
Immediately before use, prepare a fresh 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the protein-RNA mixture to achieve the desired final concentration (e.g., 0.05 mM). Gently mix.
-
Incubate for 30-60 minutes at room temperature to allow the NHS-ester to react with primary amines on the protein.
-
-
UV Irradiation:
-
Place the reaction tube on ice.
-
Expose the sample to 365 nm UV light for 30 minutes. Ensure the UV source is positioned for optimal irradiation of the sample.
-
-
Quenching:
-
Stop the NHS-ester reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or Western blotting.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS-Ester Crosslinking
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of NHS-ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to reduce hydrolysis and protein denaturation. |
| Incubation Time | 30 minutes - 4 hours | Optimal time should be determined empirically. |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Buffers containing Tris or glycine will quench the reaction. |
| Quenching Agent | 20-50 mM Tris-HCl |
Table 2: Half-life of NHS-Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Visualizations
Caption: A flowchart illustrating the key steps in a typical this compound crosslinking experiment.
Caption: The dual mechanism of this compound crosslinking RNA and protein upon UV activation.
Caption: A logical workflow for troubleshooting low yield in this compound crosslinking experiments.
References
Technical Support Center: Preventing Protein Degradation After AMT-NHS Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of protein degradation following treatment with AMT-NHS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hetero-bifunctional crosslinking agent. It contains two reactive moieties:
-
A psoralen derivative (AMT) that intercalates into nucleic acids (RNA or DNA) and forms a covalent bond upon exposure to long-wave UV light (365 nm).
-
An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form a stable amide bond.[1]
This dual functionality allows for the specific crosslinking of proteins to nucleic acids.
Q2: What are the primary causes of protein degradation after this compound treatment?
A2: Protein degradation after this compound treatment can stem from several factors:
-
Photochemical Damage: The psoralen component of AMT, when activated by UV light, can generate reactive oxygen species that may lead to oxidative damage of the protein, potentially marking it for cellular degradation.
-
Chemical Modification by Unreacted NHS Esters: If not properly quenched, residual NHS esters can continue to react non-specifically with the protein or other cellular components, leading to aggregation or misfolding, which can trigger degradation pathways.[2]
-
Structural Perturbations: While chemical crosslinking with NHS esters generally preserves the overall protein structure, it can induce local conformational changes.[3] These alterations might expose hydrophobic regions or degradation-prone sites.
-
Cellular Stress Responses: The combination of chemical treatment and UV exposure can induce cellular stress, activating protein quality control mechanisms that lead to the degradation of modified or damaged proteins.
Q3: Why is quenching the NHS ester reaction so important?
A3: Quenching is a critical step to stop the NHS ester reaction and prevent unwanted side reactions.[2] Unreacted NHS esters are highly susceptible to hydrolysis, but can also react with other nucleophiles in the sample. Failure to quench can lead to:
-
Over-labeling and Aggregation: Continuous, non-specific modification of your protein of interest can lead to aggregation and precipitation.
-
Modification of Downstream Reagents: Unquenched NHS esters can react with primary amine-containing buffers (like Tris) or other proteins in subsequent experimental steps, compromising your results.
-
Reduced Stability: Non-specific modifications can alter the protein's structure and stability, making it more prone to degradation.
Q4: Can the psoralen component of this compound directly damage my protein?
A4: Yes, while the primary target of psoralen is nucleic acids, photoactivation can lead to side reactions with proteins. Psoralens have been shown to undergo photoaddition reactions with various cellular components, which can impact protein structure and function.[4] This photochemical modification can potentially trigger cellular mechanisms that recognize and degrade damaged proteins.
Troubleshooting Guides
Problem 1: Significant loss of protein observed on SDS-PAGE or Western Blot after the complete this compound procedure.
| Possible Cause | Recommended Solution |
| Incomplete Quenching of NHS Ester | Ensure immediate and thorough quenching of the reaction with an appropriate quenching agent (e.g., Tris, glycine, or hydroxylamine) at a sufficient final concentration (typically 20-50 mM). |
| Excessive UV Exposure | Optimize the UV exposure time and intensity. Use the minimum energy required for efficient crosslinking to minimize photochemical damage to the protein. |
| Protein Aggregation | Centrifuge the sample after the reaction and analyze both the supernatant and the pellet to check for insoluble aggregates. If aggregation is observed, consider optimizing the crosslinker-to-protein molar ratio, protein concentration, or reaction buffer conditions (e.g., pH, ionic strength). |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your buffers, especially during cell lysis and subsequent purification steps. |
| Cellular Degradation Pathways | If working with live cells, consider using proteasome inhibitors (e.g., MG132) or lysosomal inhibitors (e.g., chloroquine) to investigate if these pathways are responsible for the degradation of your crosslinked protein. |
Problem 2: Smearing or multiple lower molecular weight bands appear on the gel, suggesting proteolytic cleavage.
| Possible Cause | Recommended Solution |
| Contamination with Proteases | Maintain aseptic technique and use fresh, sterile buffers. Thoroughly clean all equipment. Add protease inhibitors to all solutions used after cell lysis. |
| Instability of the Modified Protein | The chemical modifications may have made the protein more susceptible to endogenous proteases. Minimize the time between the crosslinking reaction and analysis. Perform all steps at 4°C to reduce enzymatic activity. |
| Sub-optimal Buffer Conditions | Ensure the pH and salt concentration of your buffers are optimal for your protein's stability. Avoid conditions that could promote denaturation. |
Experimental Protocols
Protocol 1: General Workflow for this compound Crosslinking with an Emphasis on Protein Stability
This protocol provides a general framework. Optimal conditions, particularly molar excess of this compound and UV exposure, should be empirically determined for each specific protein-RNA/DNA interaction.
Materials:
-
Purified protein and nucleic acid
-
Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Protease inhibitor cocktail
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Preparation: Prepare your protein and nucleic acid samples. If necessary, perform a buffer exchange into an amine-free reaction buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.
-
Reaction: Add the desired molar excess of the this compound stock solution to your sample.
-
Incubation (Amine Reaction): Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark to allow the NHS ester to react with the protein.
-
UV Crosslinking (Psoralen Reaction): Expose the sample to 365 nm UV light for an optimized duration to activate the psoralen and crosslink to the nucleic acid.
-
Quenching: Immediately after UV exposure, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the NHS ester reaction.
-
Add Protease Inhibitors: If not already present, add a protease inhibitor cocktail to the quenched reaction mixture.
-
Purification: Proceed immediately to purify the crosslinked complex from unreacted this compound, quenching reagent, and byproducts using a suitable method like size exclusion chromatography.
-
Analysis: Analyze the purified sample using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Quenching and Purification to Enhance Protein Stability
This protocol focuses on the critical steps after the crosslinking reaction to minimize protein degradation.
Data Presentation
Table 1: Common Quenching Reagents for NHS Ester Reactions
| Quenching Reagent | Typical Final Concentration | Advantages | Considerations |
| Tris | 20-50 mM | Readily available, effective | Adds primary amines to the sample |
| Glycine | 20-100 mM | Simple amino acid, effective | Adds primary amines to the sample |
| Hydroxylamine | 10-50 mM | Can also cleave some ester linkages | May have other side reactions |
| Cysteamine | 50-100 mM | Contains a thiol group | Can also react with other functional groups |
Table 2: Comparison of Purification Methods Post-Crosslinking
| Method | Principle | Speed | Resolution | Scalability |
| Size Exclusion Chromatography (SEC) | Separation based on size | Fast | High | Moderate |
| Dialysis | Diffusion across a semi-permeable membrane | Slow | Low | High |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and tangential flow | Fast | Moderate | High |
Signaling Pathways and Logical Relationships
The Ubiquitin-Proteasome Pathway
This compound treatment, through chemical and photochemical damage, can lead to protein misfolding or the exposure of degradation signals. This can target the protein for ubiquitination and subsequent degradation by the proteasome.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Recognition and Processing of Ubiquitin-Protein Conjugates by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of substrate recognition by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
AMT-NHS crosslinking artifacts and how to avoid them
Welcome to the Technical Support Center for AMT-NHS Crosslinking. This guide provides detailed troubleshooting advice and frequently asked questions to help you overcome common challenges and avoid artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hetero-bifunctional crosslinking reagent designed to link proteins to RNA or DNA.[1] It consists of two reactive moieties:
-
AMT (4'-Aminomethyl-4,5',8-trimethylpsoralen): A psoralen derivative that intercalates into double-stranded regions of RNA or DNA.[2][3] Upon exposure to long-wave UV light (365 nm), AMT forms covalent cycloadducts with pyrimidine bases (Thymine, Uracil, Cytosine).[3][4]
-
NHS (N-Hydroxysuccinimide) Ester: This group reacts with primary amines (-NH₂), such as the N-terminus of proteins and the epsilon-amine of lysine residues, to form stable, covalent amide bonds.
This dual functionality allows for the specific capture of proteins interacting with nucleic acids in their native structural context.
Q2: What is the primary competing reaction when using the NHS-ester moiety?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water instead of the intended primary amine on the target protein. This reaction renders the crosslinker inactive. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.
Q3: What is the optimal pH for an NHS-ester reaction?
The optimal pH for NHS-ester reactions is a trade-off between amine reactivity and ester stability. A pH range of 7.2 to 8.5 is generally recommended.
-
Below pH 7.2: Most primary amines are protonated (-NH₃⁺), making them poor nucleophiles and slowing down the reaction.
-
Above pH 8.5: The rate of NHS-ester hydrolysis increases dramatically, which can significantly reduce the yield of the desired crosslinked product. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Q4: Can I use common buffers like Tris or glycine in my reaction?
No, you must strictly avoid buffers that contain primary amines, such as Tris (Tris-buffered saline, TBS) or glycine. These molecules will compete with your target protein for reaction with the NHS ester, drastically reducing your crosslinking efficiency.
Q5: What is the difference between a psoralen monoadduct and an interstrand crosslink?
Psoralen photoreaction occurs in two steps. The first UV photon absorption leads to a monoadduct , where the psoralen is covalently attached to only one of the two nucleic acid strands. If a second pyrimidine is suitably positioned on the opposite strand, absorption of a second UV photon can create an interstrand crosslink (ICL) , covalently linking the two strands together. The ratio of monoadducts to ICLs can be influenced by the local DNA/RNA structure and experimental conditions.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Yield
This is a common issue that can stem from problems with either the psoralen or the NHS-ester reaction.
Possible Cause A: Inefficient NHS-Ester Reaction
| Specific Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. Phosphate-buffered saline (PBS), HEPES, or borate buffers are good choices. |
| Amine-Containing Buffers | Ensure your protein sample and reaction buffers are free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column. |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous, amine-free DMSO or DMF and use them immediately or store desiccated at -20°C for short periods. |
| Low Reactant Concentration | In dilute protein solutions, hydrolysis outcompetes the crosslinking reaction. If possible, increase the protein concentration to at least 2 mg/mL. You may also need to empirically optimize the molar excess of the this compound crosslinker (a 20- to 50-fold excess is a common starting point for lower concentration samples). |
Possible Cause B: Inefficient Psoralen Photoreaction
| Specific Cause | Recommended Solution |
| Insufficient UV Exposure | Ensure the UV source is emitting at the correct wavelength (365 nm) and that the intensity and duration of exposure are sufficient. Place samples on ice during irradiation to minimize heat-induced damage. |
| Sub-optimal Target Sequence | Psoralen intercalation and crosslinking are most efficient in double-stranded regions and show a preference for pyrimidines, especially thymines in 5'-TA-3' sites. If your target interaction site lacks these features, crosslinking efficiency may be inherently low. |
| UV-Induced RNA/DNA Damage | High-intensity UV light can damage nucleic acids. This can sometimes be mitigated by including a singlet quencher, such as acridine orange, in the reaction, although this may require significant optimization. |
Issue 2: Protein Precipitation or Aggregation After Crosslinking
Possible Cause: Over-crosslinking or Change in Protein Properties
| Specific Cause | Recommended Solution |
| Excessive Crosslinking | The addition of too many crosslinker molecules can neutralize the positive charge of lysine residues, altering the protein's isoelectric point (pI) and reducing its solubility. This can lead to aggregation and precipitation. |
| Solution | Perform a titration experiment to find the optimal molar excess of the this compound reagent. Start with a lower ratio and incrementally increase it to find the highest concentration that provides sufficient crosslinking without causing precipitation. |
| Denaturation | The reaction conditions or the modification itself may cause the protein to denature. |
| Solution | Try performing the NHS-ester reaction at a lower temperature (e.g., 4°C for a longer incubation period) to minimize the risk of denaturation. Ensure the buffer composition is optimal for your protein's stability. |
Issue 3: High Background or Non-Specific Crosslinking
Possible Cause: Off-Target Reactions
| Specific Cause | Recommended Solution |
| NHS-Ester Side Reactions | Besides primary amines, NHS esters can react with the side chains of tyrosine, serine, and threonine, especially at higher pH. These "over-labeled" species can complicate downstream analysis. |
| Solution | Use the lowest effective pH within the 7.2-8.5 range and the shortest reaction time necessary to achieve your desired crosslinking. Consider adding a quenching agent with high nucleophilicity, like hydroxylamine or methylamine, to cleave these less stable ester linkages. |
| Non-specific Psoralen Intercalation | The long spacer arm of the this compound molecule may allow it to crosslink to nearby, non-interacting nucleic acids. |
| Solution | Optimize the crosslinker concentration to the lowest effective level. Ensure stringent purification of the crosslinked complexes to remove non-specific interactions before downstream analysis. |
| Unquenched NHS Ester | Free crosslinker remaining after the primary reaction can bind non-specifically to other molecules during sample processing. |
| Solution | Quench the reaction by adding a primary amine-containing reagent to a final concentration of 20-100 mM. Incubate for 15-30 minutes to ensure all excess NHS ester is deactivated. |
Table 1: Comparison of Common NHS-Ester Quenching Agents
| Quenching Agent | Typical Final Conc. | Notes |
|---|---|---|
| Tris | 20-100 mM | Widely used, effective, and readily available. |
| Glycine | 20-100 mM | Simple amino acid, effective quencher. |
| Hydroxylamine | 50-100 mM | Can also be used to cleave off-target modifications on Tyr, Ser, Thr. |
| Ethanolamine | 50-100 mM | Another effective primary amine for quenching. |
Experimental Protocols & Workflows
General Protocol for this compound Crosslinking of Protein-RNA Complexes
This protocol provides a general framework. All steps, particularly concentrations and incubation times, should be optimized for your specific system.
-
Sample Preparation:
-
Prepare your protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of >2 mg/mL.
-
Ensure the buffer pH is adjusted to 7.5-8.3.
-
Add the target RNA to form the protein-RNA complex. Incubate under conditions that favor complex formation.
-
-
NHS-Ester Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous, amine-free DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein-RNA complex solution. Mix gently but thoroughly.
-
Incubate for 30-60 minutes at room temperature, protected from light. Alternatively, incubate for 2-4 hours at 4°C.
-
-
Psoralen Photo-crosslinking:
-
Place the reaction tube on ice in a UV crosslinker.
-
Irradiate with 365 nm UV light. The optimal energy dose and time must be determined empirically. A typical duration might be 30 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.
-
Remove excess, non-reacted crosslinker and by-products using a desalting column (size-exclusion chromatography) or dialysis. This step is critical for downstream applications.
-
Visualizing Workflows and Troubleshooting Logic
References
Technical Support Center: Improving the Efficiency of AMT-NHS Crosslinking
Welcome to the technical support center for AMT-NHS (4'-Aminomethyl-4,5',8-trimethylpsoralen N-hydroxysuccinimide ester) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the success of your RNA-protein crosslinking experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound crosslinking experiments in a question-and-answer format.
Question: I am observing low or no crosslinking product. What are the potential causes and how can I improve the yield?
Answer: Low crosslinking efficiency is a common issue that can stem from several factors, ranging from reagent quality to procedural steps. Here’s a systematic guide to troubleshooting low yield:
1. Reagent Integrity and Storage:
-
This compound Stability: this compound is sensitive to moisture and hydrolysis, particularly the NHS ester group. Ensure that the reagent is stored under desiccated conditions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Prepare stock solutions in anhydrous DMSO or DMF immediately before use[2]. Avoid repeated freeze-thaw cycles.
-
Reagent Purity: If you are synthesizing this compound in-house, verify the purity of the final product using methods like NMR[3]. Impurities can inhibit the reaction.
2. Reaction Conditions:
-
pH of the Reaction Buffer: The NHS ester reaction with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5[2][4]. At a lower pH, primary amines are protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, reducing the amount of reagent available for crosslinking.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. Use buffers like phosphate, borate, or HEPES.
-
This compound Concentration: The crosslinking efficiency is dose-dependent. If you are observing low yield, consider increasing the concentration of this compound. For in vitro experiments, concentrations between 0.05 mM and 0.2 mM have been used, with 0.05 mM being sufficient in some cases. For in vivo experiments in yeast, concentrations ranging from 0.1 mM to 1.5 mM have been tested, with higher concentrations leading to improved yield and specificity.
-
Protein and RNA Concentration: Ensure that the concentrations of your target protein and RNA are optimal. Low concentrations of target molecules can lead to low crosslinking efficiency.
3. UVA Irradiation Step:
-
Wavelength and Duration: Psoralen activation requires UVA light at 365 nm. Ensure your UV source is emitting at the correct wavelength and has been properly calibrated. The irradiation time is also critical. A common starting point is 30 minutes of irradiation on ice. You may need to optimize the duration for your specific system.
-
Distance from UV Source: The intensity of UV light decreases with distance. Ensure a consistent and optimal distance between your sample and the UV lamp.
4. Experimental Procedure:
-
Incubation Steps: For in vitro crosslinking, a 30-minute incubation in the dark at 30°C allows for the reaction between the NHS ester and the protein's primary amines before UVA irradiation. For in vivo experiments, a similar incubation period allows for cell penetration of the crosslinker. Ensure these incubation steps are performed correctly.
-
Quenching: After the NHS ester reaction, the unreacted crosslinker can be quenched by adding a buffer containing primary amines like Tris-HCl. This prevents non-specific reactions during the subsequent steps.
Question: I am observing a high level of non-specific crosslinking or background signal. How can I improve the specificity?
Answer: High background can obscure your results and make data interpretation difficult. Here are several strategies to reduce non-specific crosslinking:
-
Optimize this compound Concentration: While higher concentrations can improve the yield of the specific product, excessive concentrations can lead to increased non-specific crosslinking, especially with abundant RNAs like tRNAs and rRNAs. Titrate the this compound concentration to find the optimal balance between yield and specificity for your system.
-
Washing Steps (In Vivo): For in vivo experiments, after incubating the cells with this compound, it is crucial to wash the cells with a suitable buffer (e.g., PBS) to remove any unbound crosslinker before UVA irradiation. This step minimizes the crosslinking of non-specifically interacting molecules.
-
Purity of Target Molecules: Ensure that your purified protein and RNA samples are of high purity. Contaminating proteins or nucleic acids can lead to non-specific crosslinking.
-
Use of Quenching Agents: As mentioned previously, quenching the NHS ester reaction with Tris or glycine before UVA irradiation can help reduce non-specific reactions.
-
Consider Additives: In some psoralen-based crosslinking experiments, additives like glycerol (at concentrations of 0.5% v/v or higher) have been shown to enhance the formation of specific crosslinks. This may be worth exploring for your system.
Question: My crosslinked product appears degraded. What could be the cause and how can I prevent it?
Answer: Degradation of RNA or protein during the crosslinking procedure can be a significant problem.
-
UVA-induced Damage: Prolonged exposure to high-intensity UVA light can cause damage to nucleic acids and proteins. Optimize the UVA irradiation time and intensity to the minimum required for efficient crosslinking. Performing the irradiation on ice can help to mitigate some of the damage.
-
RNase/Protease Contamination: Ensure that all your reagents and labware are free from RNase and protease contamination. Use appropriate inhibitors during cell lysis and subsequent purification steps.
-
Hydrolysis: The NHS ester moiety of this compound is susceptible to hydrolysis, which can lead to inactive crosslinker. Always prepare fresh stock solutions and use them promptly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound crosslinking?
A1: this compound is a hetero-bifunctional crosslinker with two reactive moieties. The psoralen component intercalates into double-stranded regions of RNA and, upon activation by 365 nm UVA light, forms covalent cyclobutane adducts with pyrimidine bases (uracil or cytosine). The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This dual reactivity allows for the covalent linkage of RNA and interacting proteins.
Q2: Can I use this compound for in vivo crosslinking?
A2: Yes, this compound is cell-permeable and has been successfully used for in vivo crosslinking in yeast cells. It allows for the capture of RNA-protein interactions within a cellular context.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is crucial to protect the reagent from moisture to prevent hydrolysis of the NHS ester. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.
Q4: At what wavelength should the UVA irradiation be performed?
A4: The psoralen moiety of this compound is specifically activated by UVA light at a wavelength of 365 nm. Using other wavelengths will not be effective and may cause unnecessary damage to the sample.
Q5: How can I quantify the efficiency of my crosslinking reaction?
A5: The efficiency of crosslinking can be assessed using several methods:
-
Gel Electrophoresis and Autoradiography: If the RNA is radiolabeled, the formation of a higher molecular weight RNA-protein complex can be visualized by SDS-PAGE and autoradiography.
-
Western Blotting: The crosslinked complex can be detected by Western blotting using an antibody against the protein of interest. A shift in the molecular weight of the protein will indicate a successful crosslink with the RNA.
-
Quantitative PCR (qPCR): After immunoprecipitation of the crosslinked complex, the amount of crosslinked RNA can be quantified using RT-qPCR.
-
High-Throughput Sequencing (CLIP-seq): For a global analysis of RNA-protein interactions, techniques like CLIP-seq (Cross-Linking and Immunoprecipitation followed by sequencing) can be employed. The number of sequence reads corresponding to the target RNA can provide a quantitative measure of crosslinking efficiency.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | In Vitro | In Vivo (Yeast) | Reference(s) |
| This compound Concentration | 0.05 - 0.2 mM | 0.1 - 1.5 mM | |
| Reaction Buffer | Phosphate, Borate, HEPES | PBS | |
| pH | 7.2 - 8.5 | 7.4 | |
| Incubation (pre-UVA) | 30 min at 30°C in the dark | 30 min at 30°C in the dark | |
| UVA Wavelength | 365 nm | 365 nm | |
| UVA Duration | 30 min on ice | 30 min on ice | |
| Quenching Agent | 20 mM Tris-HCl, pH 7.5 | N/A (cells are washed) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Degraded/hydrolyzed this compound | Use fresh, properly stored reagent. Prepare stock solutions immediately before use. |
| Suboptimal pH | Use a buffer in the pH range of 7.2-8.5. | |
| Buffer contains primary amines | Use non-amine containing buffers like phosphate, borate, or HEPES. | |
| Insufficient this compound concentration | Increase the concentration of this compound. | |
| Incorrect UVA wavelength or duration | Use a 365 nm UV source and optimize the irradiation time. | |
| High Background | Excessive this compound concentration | Titrate the this compound concentration to find the optimal balance. |
| Insufficient washing (in vivo) | Thoroughly wash cells to remove unbound crosslinker before UVA irradiation. | |
| Non-specific binding | Consider using quenching agents and optimizing purification steps. | |
| Product Degradation | UVA-induced damage | Minimize UVA exposure time and perform irradiation on ice. |
| RNase/protease contamination | Use RNase/protease-free reagents and equipment; add inhibitors. |
Experimental Protocols
Protocol 1: In Vitro this compound Crosslinking
-
Preparation of Reagents:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1X reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5).
-
Prepare a quenching solution (1 M Tris-HCl, pH 7.5).
-
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine your purified protein and RNA in the 1X reaction buffer to a final volume of 50 µL.
-
Add the this compound stock solution to the desired final concentration (e.g., 0.1 mM). Add an equivalent volume of DMSO to the negative control.
-
Incubate the reaction mixture for 30 minutes at 30°C in the dark with gentle shaking.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20 mM Tris-HCl to stop the NHS ester reaction.
-
-
UVA Irradiation:
-
Place the tube on ice in a UV crosslinker.
-
Irradiate at 365 nm for 30 minutes.
-
-
Analysis:
-
Analyze the crosslinking product by SDS-PAGE followed by autoradiography (if RNA is labeled) or Western blotting.
-
Protocol 2: In Vivo this compound Crosslinking in Yeast
-
Cell Culture and Harvest:
-
Grow yeast cells to the desired density (e.g., mid-log phase).
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
-
Crosslinking Reaction:
-
Resuspend the cell pellet in PBS containing the desired concentration of this compound (e.g., 0.5 mM). Use DMSO as a control.
-
Incubate the cell suspension for 30 minutes at 30°C in the dark with gentle rotation.
-
-
Washing:
-
Pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove the unbound crosslinker.
-
-
UVA Irradiation:
-
Resuspend the cells in PBS and transfer them to a petri dish.
-
Place the petri dish on ice and irradiate at 365 nm for 30 minutes in a UV crosslinker, with occasional agitation.
-
-
Cell Lysis and Downstream Processing:
-
Harvest the irradiated cells by centrifugation.
-
Proceed with cell lysis and the subsequent immunoprecipitation and analysis protocol (e.g., CLIP-seq).
-
Visualizations
Caption: Mechanism of this compound crosslinking.
Caption: In vitro and in vivo experimental workflows.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Troubleshooting Cell Viability with Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Reagents
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell viability issues when using amine-reactive NHS ester reagents for biomolecule labeling and conjugation.
Troubleshooting Guide
Researchers using amine-reactive NHS ester reagents may face challenges with decreased cell viability. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Levels of Cell Death Observed Shortly After Treatment
Possible Causes:
-
High Concentration of the NHS Ester Reagent: The reagent itself, or the molecule it is attached to (the "AMT" portion), may have inherent cytotoxicity at high concentrations.
-
Solvent Toxicity: Many non-sulfonated NHS esters require a water-miscible organic solvent like DMSO or DMF for reconstitution.[1] High final concentrations of these solvents in the cell culture medium can be toxic to cells.
-
pH Shock: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. If the reagent is dissolved in a buffer that significantly alters the pH of the cell culture medium, it can induce cell stress and death.
-
Hydrolysis and Byproducts: NHS esters can hydrolyze, especially at physiological pH, which can reduce labeling efficiency and potentially create cytotoxic byproducts.[2]
Solutions:
-
Optimize Reagent Concentration: Perform a dose-response experiment to determine the optimal concentration of the NHS ester reagent that provides efficient labeling with minimal impact on cell viability.
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).
-
Maintain Physiological pH: Use a stable, physiological buffer for your experiments. When adding the reagent, ensure the volume is small enough not to significantly alter the overall pH of the culture medium.
-
Prepare Fresh Reagent: Always prepare fresh solutions of the NHS ester reagent immediately before use to minimize hydrolysis.[2]
Problem 2: Inconsistent Cell Viability Results Between Experiments
Possible Causes:
-
Inconsistent Reagent Preparation: The age and storage of the NHS ester stock solution can affect its reactivity and, consequently, its effect on cells.
-
Variations in Cell Health and Density: The physiological state of the cells, including their confluency and passage number, can influence their susceptibility to chemical treatments.
-
Fluctuations in Incubation Conditions: Changes in temperature, CO2 levels, and humidity can impact cell health and their response to the treatment.
Solutions:
-
Standardize Reagent Handling: Aliquot single-use amounts of the NHS ester reagent after reconstitution in an appropriate solvent like anhydrous DMSO and store them at -80°C to prevent degradation from moisture and freeze-thaw cycles.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a consistent density for all experiments. Ensure cultures are healthy and in the logarithmic growth phase before treatment.
-
Monitor and Calibrate Equipment: Regularly check and calibrate incubators to ensure stable temperature and CO2 levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NHS esters and why can they cause cell death?
A1: N-Hydroxysuccinimide (NHS) esters are reactive compounds used to label biomolecules containing primary amines (-NH2), such as proteins. The NHS ester reacts with the amine to form a stable amide bond. This process is known as acylation. Cell death can occur for several reasons:
-
Disruption of Protein Function: The labeling of cell surface proteins can interfere with their normal function, such as cell signaling, adhesion, and transport, leading to apoptosis or necrosis.
-
Inherent Cytotoxicity: The specific molecule conjugated to the NHS ester may have cytotoxic properties.
-
Off-Target Effects: The reagent may react with other essential molecules in the cell culture medium or on the cell surface, leading to unintended and toxic effects.
-
Experimental Stressors: As outlined in the troubleshooting guide, factors like solvent toxicity and pH changes can contribute to cell death.
Q2: How can I distinguish between apoptosis and necrosis in my treated cells?
A2: You can use various cell-based assays to differentiate between apoptosis and necrosis. A common method is flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Apoptotic cells will be Annexin V positive and PI/7-AAD negative (early apoptosis) or positive for both (late apoptosis).
-
Necrotic cells will be Annexin V negative and PI/7-AAD positive.
-
Live cells will be negative for both stains.
Q3: Are there alternatives to standard NHS esters that might be less toxic?
A3: Yes, Sulfo-NHS esters are a common alternative. They contain a sulfonate group that increases their water solubility and makes them membrane-impermeable. This property is advantageous if you only want to label cell surface proteins, as it can reduce intracellular toxicity.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the concentration-dependent effect of an NHS ester reagent on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Reagent Preparation: Prepare a 2X stock solution of your NHS ester reagent in serum-free cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest reagent concentration.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X reagent dilutions to the appropriate wells. Include untreated and vehicle-treated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT, WST-1, or a commercial live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration at which 50% of cells are non-viable).
Protocol 2: Time-Course Viability Assay
This protocol helps to understand the kinetics of cytotoxicity.
-
Cell Seeding and Treatment: Seed cells as described above. Treat the cells with a predetermined concentration of the NHS ester reagent (e.g., the IC50 value or a concentration relevant to your labeling experiments).
-
Time Points: At various time points after treatment (e.g., 2, 4, 8, 12, 24, and 48 hours), assess cell viability using your chosen method.
-
Data Analysis: Plot cell viability against time to observe the onset and progression of cytotoxicity.
Quantitative Data Summary
The following tables are templates for summarizing the data from the suggested experiments.
Table 1: Dose-Response of AMT-NHS on Cell Line X after 24-hour Treatment
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Untreated) | 100 ± 4.5 |
| 0 (Vehicle Control) | 98 ± 5.1 |
| 0.1 | 95 ± 6.2 |
| 1 | 88 ± 5.8 |
| 10 | 62 ± 7.3 |
| 50 | 25 ± 4.9 |
| 100 | 8 ± 3.1 |
Table 2: Time-Course of Cell Viability with this compound Treatment (at IC50 Concentration)
| Time (Hours) | % Viability (Mean ± SD) |
| 0 | 100 ± 4.2 |
| 2 | 96 ± 5.5 |
| 4 | 85 ± 6.1 |
| 8 | 70 ± 7.8 |
| 12 | 55 ± 6.9 |
| 24 | 48 ± 5.3 |
| 48 | 32 ± 4.7 |
Visualizations
Caption: Troubleshooting workflow for high cell death.
Caption: Reaction pathway of an NHS ester with a protein.
Caption: Workflow for determining cytotoxicity.
References
Technical Support Center: Analysis of AMT-NHS Crosslinked Molecules
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) and N-Hydroxysuccinimide (NHS) ester crosslinking agents. The focus is on the critical step of reversing or cleaving these crosslinks to enable downstream analysis of the previously linked biomolecules, such as proteins and nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is an AMT-NHS crosslink?
A: This term typically refers to a heterobifunctional crosslinking strategy where one molecule or complex contains an AMT (psoralen) moiety for photo-crosslinking to nucleic acids (DNA or RNA), and an NHS ester moiety for covalently linking to primary amines (e.g., lysine residues on proteins). Reversing these links is essential for identifying the interacting molecules.
Q2: Can I reverse both the AMT and NHS-ester crosslinks simultaneously?
A: Generally, no. The reversal/cleavage chemistries are orthogonal. AMT crosslinks are typically reversed by UV light (photoreversal) or heat under alkaline conditions, while the stable amide bond formed by an NHS ester requires a specifically engineered cleavable linker (e.g., a disulfide bond) for reversal under mild conditions. A sequential cleavage strategy is necessary.
Q3: My NHS-ester crosslink doesn't seem to cleave. What's wrong?
A: The standard amide bond formed by a conventional NHS ester is not cleavable without harsh conditions that would degrade the sample. You must be using a "cleavable" NHS-ester crosslinker that contains a specific spacer arm designed for cleavage. Common types include disulfide linkers (cleaved by reducing agents) and ester-based linkers (cleaved by hydroxylamine). Please verify the type of crosslinker you are using.
Q4: How can I confirm that my crosslinks have been successfully reversed?
A: Successful reversal can be verified by several methods. The most common is polyacrylamide gel electrophoresis (PAGE), where the separated molecules will show a mobility shift compared to their crosslinked state. Mass spectrometry can also be used to identify the individual components after cleavage, confirming the disappearance of crosslinked peptide or nucleotide signals.
Q5: I see low yield after the reversal procedure. What are the common causes?
A: Low yield can stem from several factors, including incomplete crosslinking initially, degradation of the sample during reversal (e.g., from excessive UV exposure or high temperatures), or inefficient cleavage chemistry.[1] Optimizing the initial crosslinking reaction and the specific reversal conditions is critical. Refer to the troubleshooting guides below for more specific advice.
Reversal and Cleavage Methodologies
This section provides detailed protocols for reversing AMT (psoralen) crosslinks and for cleaving common classes of NHS-ester crosslinkers.
Reversing AMT (Psoralen) Interstrand Crosslinks
Psoralen crosslinks are covalent adducts formed between the psoralen molecule and pyrimidine bases (primarily thymine) in double-stranded regions of DNA or RNA upon exposure to long-wave UV light (320-400 nm). Reversal can be achieved through two primary methods.
This method uses short-wave UV light to break the cyclobutane rings formed during the initial crosslinking.
-
Experimental Protocol:
-
Purify the AMT-crosslinked sample to remove any unbound reagents.
-
Resuspend the sample in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Place the sample in a quartz cuvette or on a UV-transparent surface on ice to minimize heat-induced damage.
-
Irradiate the sample with 254 nm UV light. The optimal time and intensity must be determined empirically, as excessive exposure can lead to nucleic acid damage. Start with a time course (e.g., 5, 10, 20 minutes).
-
Proceed with downstream analysis, such as denaturing gel electrophoresis, to assess the degree of reversal.[2]
-
-
Workflow Diagram:
Workflow for AMT Crosslink Photoreversal.
This chemical method is often more efficient than photoreversal and relies on heat and alkaline conditions to cleave the crosslink, primarily at the furan-side adduct.[3][4]
-
Experimental Protocol:
-
Lyophilize the purified, crosslinked oligonucleotide sample.
-
Resuspend the sample in a fresh solution of 10% piperidine (v/v).
-
Incubate the reaction at 90°C for 30 minutes.
-
After incubation, freeze the sample immediately in a dry ice/ethanol bath.
-
Lyophilize the sample to remove the piperidine.
-
Resuspend the sample in water or a suitable buffer for analysis. This method results in the release of one strand and leaves a psoralen monoadduct on the other.[3]
-
-
Quantitative Parameters for AMT Reversal:
Parameter Photoreversal Base-Catalyzed Reversal (BCR) Primary Reagent 254 nm UV Light 10% Piperidine Temperature 4°C (on ice) 90°C Incubation Time 5 - 30 minutes (optimization required) 30 minutes Key Outcome Breaks crosslink, regenerates bases Breaks crosslink, leaves monoadduct | Reference | | |
Cleaving NHS-Ester Crosslinks
The amide bond formed by an NHS ester with a primary amine is highly stable. Therefore, to facilitate analysis, a "cleavable" crosslinker containing a labile spacer arm must be used. Below are protocols for the most common types.
Disulfide bonds are readily cleaved by reducing agents.
-
Experimental Protocol:
-
To the crosslinked sample, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction. The required time and temperature depend on the chosen reagent (see table below).
-
After incubation, the crosslinks are cleaved. If the reducing agent interferes with downstream applications, it can be removed via dialysis or a desalting column.
-
To prevent re-formation of disulfide bonds, cap the resulting free thiols by adding an alkylating agent like iodoacetamide (100 mM final concentration) and incubating for 20 minutes at room temperature in the dark.
-
-
Quantitative Parameters for Disulfide Cleavage:
Parameter DTT TCEP Typical Concentration 20 - 100 mM 10 - 50 mM Temperature 37 - 56°C Room Temperature Incubation Time 30 minutes 60 minutes | Notes | Less stable in solution | More stable, odorless |
These linkers can be cleaved by nucleophilic attack with hydroxylamine at neutral pH.
-
Experimental Protocol:
-
Prepare a fresh solution of hydroxylamine-HCl. Adjust the pH to 8.5 with NaOH.
-
Add the hydroxylamine solution to your sample to a final concentration of 35 mM.
-
Incubate the reaction for 2-4 hours at 37°C.
-
The crosslink is now cleaved. Proceed with analysis.
-
-
Workflow for Cleavable NHS-Ester Crosslinkers:
Workflow for Cleaving NHS-Ester Crosslinks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reversal/Cleavage | Incorrect Reagent: Using a non-cleavable NHS-ester; using the wrong cleavage reagent for your linker type. | Verify the chemical structure of your crosslinker. Ensure you are using the correct cleavage protocol (e.g., reducing agents for disulfide bonds). |
| Reagent Degradation: DTT solutions are unstable; NHS esters can hydrolyze if stored improperly. | Prepare cleavage reagents fresh. Allow NHS-ester reagents to warm to room temperature before opening to prevent condensation and hydrolysis. | |
| Insufficient Incubation: Time or temperature was not sufficient for complete cleavage. | Optimize incubation time and temperature. Perform a time-course experiment to determine the optimal conditions for your specific sample. | |
| Sample Degradation | Harsh Reversal Conditions: Excessive UV exposure during photoreversal can damage nucleic acids; high temperatures in BCR can lead to depurination. | Titrate the duration and intensity of UV exposure. Ensure BCR is not performed for longer than necessary. Keep samples on ice during photoreversal. |
| Inconsistent Results | Variability in Conditions: Small changes in pH, temperature, or reagent concentration can affect efficiency. | Standardize all protocol steps. Use fresh, high-quality reagents and calibrated equipment. Ensure consistent timing for all incubation steps. |
| High Background in Analysis | Incomplete Cleavage: Residual crosslinked species are still present. | Increase the concentration of the cleavage reagent or the incubation time. Confirm cleavage with a control experiment before proceeding to complex analyses. |
| Non-specific Binding: If using affinity purification, the cleaved components may still bind non-specifically to beads. | Increase the stringency of wash buffers. Include detergents (e.g., Tween-20, Triton X-100) in your wash steps. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkali reversal of psoralen cross-link for the targeted delivery of psoralen monoadduct lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-catalyzed reversal of a psoralen-DNA cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to In Vivo Crosslinkers: A Comparative Analysis of AMT-NHS and Other Reagents
For researchers, scientists, and drug development professionals seeking to capture and analyze protein-protein and protein-RNA interactions within a living cell, the choice of an in vivo crosslinking agent is critical. This guide provides a detailed comparison of various in vivo crosslinkers, with a special focus on the emerging reagent AMT-NHS, alongside established crosslinkers like formaldehyde and N-hydroxysuccinimide (NHS) esters. We present a comprehensive overview of their mechanisms, performance metrics, and experimental considerations, supported by quantitative data and detailed protocols to aid in the selection of the most suitable crosslinker for your research needs.
Introduction to In Vivo Crosslinking
In vivo crosslinking is a powerful technique used to covalently link interacting molecules within their native cellular environment. This process "freezes" transient and stable interactions, allowing for their subsequent isolation and identification. The ideal in vivo crosslinker should be cell-permeable, react efficiently under physiological conditions, and have a defined spacer arm length to provide distance constraints for structural analysis. Key considerations when choosing a crosslinker include its target specificity, reversibility, and potential effects on protein structure and function.
Overview of Common In Vivo Crosslinkers
A variety of chemical crosslinkers are utilized for in vivo studies, each with distinct chemical properties and applications. The most common classes include aldehydes like formaldehyde and homobifunctional NHS-esters such as Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG).
This compound (4'-Aminomethyl-trioxsalen N-hydroxysuccinimide ester) is a hetero-bifunctional crosslinker designed primarily for capturing RNA-protein interactions.[1][2] It contains a psoralen derivative that intercalates into RNA and, upon UV activation at 365 nm, forms covalent bonds with pyrimidine bases.[1] Concurrently, its NHS ester group reacts with primary amines (lysine residues and N-termini) on proteins.[2][3] This dual reactivity makes this compound a valuable tool for identifying the protein interactome of specific RNA molecules. While its NHS ester allows for protein-protein crosslinking, its performance in this specific application is less characterized compared to traditional protein-protein crosslinkers.
Formaldehyde is a zero-length crosslinker, meaning it forms a direct methylene bridge between reactive groups. Its small size allows for rapid cell permeability and the capture of very close-proximity interactions. However, formaldehyde can react with multiple amino acid side chains and its crosslinks can be difficult to identify by mass spectrometry.
NHS-ester Crosslinkers (e.g., DSS, DSG, BS³) are homobifunctional reagents that react specifically with primary amines. They are widely used for protein-protein interaction studies and come with various spacer arm lengths, allowing for the capture of interactions over different distances. Some NHS-ester crosslinkers are also available in water-soluble (e.g., BS³) and reversible (e.g., DSP) forms.
Performance Comparison of In Vivo Crosslinkers
The choice of crosslinker can significantly impact the number and type of interactions identified. The following table summarizes quantitative data from a study comparing the performance of four different NHS-ester based in vivo crosslinkers in human cells.
| Crosslinker | Number of Crosslinked Peptide Pairs Identified | Number of Inter-molecular Crosslinks | Number of Intra-molecular Crosslinks |
| BSP | 13,098 | 5,068 | 8,030 |
| DSBSO | 9,960 | Not specified | Not specified |
| tBu-PhoX | 4,602 | Not specified | Not specified |
| TBSL13 | 16,972 | Not specified | Not specified |
| (Data adapted from a study on in vivo cross-linking mass spectrometry. The exact numbers can vary based on experimental conditions and cell types.) |
Another critical aspect is the effect of the crosslinker on protein structure. A comparative study using small-angle X-ray scattering (SAXS) revealed that the NHS-ester crosslinker BS³ had a negligible effect on protein structures, even at prolonged incubation times. In contrast, formaldehyde induced rapid and substantial structural changes.
Key Properties of In Vivo Crosslinkers
| Property | This compound | Formaldehyde | NHS-esters (e.g., DSS, DSG) |
| Target Reactivity | RNA (psoralen) & Primary Amines (NHS-ester) | Primary amines, sulfhydryls, etc. | Primary Amines |
| Spacer Arm Length | Long and flexible | 2.3 - 2.7 Å | Variable (e.g., DSS: 11.4 Å, DSG: 7.7 Å) |
| Cell Permeability | Yes | Yes | Variable (DSS/DSG: Yes, BS³: No) |
| Reversibility | Psoralen crosslink is reversible with short-wave UV | Reversible by heat | Typically irreversible (cleavable versions available) |
| Primary Application | RNA-Protein Interactions | Protein-Protein & Protein-Nucleic Acid Interactions | Protein-Protein Interactions |
Experimental Protocols
Detailed and optimized protocols are crucial for successful in vivo crosslinking experiments. Below are generalized protocols for this compound, formaldehyde, and DSS.
This compound In Vivo Crosslinking Protocol (for RNA-Protein Interactions)
-
Cell Culture: Grow cells to the desired density.
-
This compound Addition: Resuspend cells in a suitable buffer and add this compound to the desired final concentration. Incubate in the dark to allow for cell penetration and intercalation.
-
UV Crosslinking: Expose the cell suspension to 365 nm UV light for a specified duration to induce crosslinking between the psoralen moiety and RNA.
-
Quenching: Quench the NHS-ester reaction by adding a primary amine-containing buffer, such as Tris-HCl.
-
Cell Lysis and Downstream Analysis: Lyse the cells and proceed with immunoprecipitation or other enrichment strategies to isolate the crosslinked complexes for analysis by mass spectrometry or western blotting.
Formaldehyde In Vivo Crosslinking Protocol
-
Cell Preparation: Harvest and wash cells with PBS.
-
Crosslinking: Resuspend cells in PBS and add formaldehyde to a final concentration of 0.2-1%. Incubate for a defined period (e.g., 10-15 minutes) at room temperature with gentle agitation.
-
Quenching: Stop the crosslinking reaction by adding a quenching solution, typically glycine or Tris-HCl, to a final concentration that scavenges excess formaldehyde.
-
Cell Lysis: Wash the cells to remove the crosslinking and quenching reagents, then proceed with cell lysis using a suitable buffer.
-
Reversal of Crosslinks (Optional): For downstream analysis like SDS-PAGE, crosslinks can be reversed by heating the sample at a high temperature (e.g., 95°C).
DSS In Vivo Crosslinking Protocol
-
Cell Preparation: Harvest and wash cells to remove any amine-containing media components.
-
Crosslinker Preparation: Prepare a fresh stock solution of DSS in a water-miscible organic solvent like DMSO immediately before use.
-
Crosslinking Reaction: Add the DSS solution to the cell suspension to the desired final concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature or 4°C.
-
Quenching: Terminate the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl or glycine).
-
Downstream Processing: Lyse the cells and proceed with the desired analysis, such as immunoprecipitation followed by mass spectrometry.
Visualizing Crosslinking Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: this compound crosslinking mechanism.
Caption: General in vivo crosslinking workflow.
References
Mapping RNA's Inner Circle: A Comparative Guide to AMT-NHS and PAR-CLIP in RNA Binding Site Identification
For researchers, scientists, and drug development professionals navigating the intricate world of RNA-protein interactions, the precise identification of RNA binding sites is paramount. This guide provides a comprehensive comparison of two powerful techniques: the chemical crosslinking-based AMT-NHS method and the photoactivatable-ribonucleoside-enhanced PAR-CLIP. We delve into their core principles, experimental workflows, and performance characteristics to empower you with the knowledge to select the optimal method for your research needs.
At the heart of post-transcriptional gene regulation lie the dynamic interactions between RNA molecules and RNA-binding proteins (RBPs). Elucidating the precise locations of these interactions is crucial for understanding gene expression, cellular function, and the progression of numerous diseases. Both this compound and PAR-CLIP offer unique advantages and present distinct limitations in the quest to map these critical binding sites. This guide provides a detailed, data-driven comparison to inform your experimental design.
At a Glance: this compound vs. PAR-CLIP
| Feature | This compound (Aminomethyltrioxsalen-N-hydroxysuccinimide) | PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) |
| Crosslinking Principle | Chemical crosslinking using a psoralen derivative (AMT) that intercalates into RNA and an NHS ester that reacts with primary amines (lysine) on proteins. | In vivo incorporation of photoreactive ribonucleoside analogs (4-thiouridine or 6-thioguanosine) into nascent RNA transcripts, followed by UV-A irradiation. |
| Crosslinking Specificity | Psoralen moiety preferentially crosslinks pyrimidines in both single- and double-stranded RNA regions. NHS ester targets lysine residues on the protein. | Crosslinking occurs at the site of the incorporated photoreactive nucleoside (uridine or guanosine analog) upon UV-A exposure. |
| Resolution | Moderate to high resolution, dependent on RNase digestion. | High, single-nucleotide resolution due to characteristic mutations (T-to-C for 4SU, G-to-A for 6SG) at the crosslinking site. |
| Signal-to-Noise Ratio | Can be prone to non-specific crosslinking, potentially leading to a lower signal-to-noise ratio. | Generally high signal-to-noise ratio due to the specific mutation signature that distinguishes true crosslinks from background. |
| In Vivo Application | Yes, has been demonstrated to penetrate living cells.[1] | Yes, the standard approach involves metabolic labeling of cells in culture. |
| Cell Type Limitations | Potentially applicable to a broader range of cell types and organisms. | Limited to cell types that can efficiently take up and incorporate the photoreactive nucleosides.[2] |
| Potential Biases | Bias towards pyrimidine-rich regions in RNA and lysine-rich regions in proteins. May capture interactions with double-stranded RNA more effectively.[1] | Bias towards uridine or guanosine-containing binding sites depending on the nucleoside used. Potential for cytotoxicity and alteration of cellular processes due to nucleoside analogs. |
| Key Advantage | Ability to capture interactions in both single- and double-stranded RNA contexts. | Single-nucleotide resolution and a built-in mechanism to distinguish signal from noise. |
Delving Deeper: Experimental Principles and Workflows
This compound: A Chemical Bridge Between RNA and Protein
This compound is a hetero-bifunctional crosslinker. It consists of a psoralen derivative, 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), linked to an N-hydroxysuccinimide (NHS) ester. The psoralen moiety intercalates into RNA helices and, upon activation with long-wave UV light (365 nm), forms covalent bonds primarily with pyrimidine bases (uracil and cytosine). Simultaneously, the NHS ester group reacts with primary amines, predominantly the epsilon-amino group of lysine residues on the RBP. This dual reactivity creates a stable, covalent bridge between the RNA and its binding protein.
The workflow for this compound based RNA binding site mapping involves introducing the this compound reagent to cells or cell lysates, followed by UV-A irradiation to induce crosslinking. Subsequent steps, similar to other CLIP-based methods, include immunoprecipitation of the target RBP, enzymatic digestion of unbound RNA, and finally, sequencing of the protected RNA fragments to identify the binding sites.
PAR-CLIP: Pinpointing Interactions with Photoreactive Nucleosides
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a widely adopted method that provides high-resolution maps of RBP binding sites. The technique relies on the metabolic incorporation of photoreactive ribonucleoside analogs, such as 4-thiouridine (4SU) or 6-thioguanosine (6SG), into the nascent RNA transcripts of living cells. Upon exposure to 365 nm UV light, these incorporated analogs efficiently crosslink to interacting RBPs that are in close proximity.
A key feature of PAR-CLIP is the introduction of specific mutations during the reverse transcription step of library preparation. Crosslinked 4SU is read as a cytosine, resulting in a T-to-C transition in the sequenced cDNA, while 6SG leads to a G-to-A transition. These characteristic mutations serve as a definitive marker of the crosslinking event, allowing for the precise identification of the binding site at single-nucleotide resolution and enabling the computational filtering of background non-crosslinked RNA fragments.
Experimental Protocols
This compound Crosslinking Protocol (Adapted from Han et al., 2022)
-
Cell Treatment: Incubate cells with the desired concentration of this compound for a specified period to allow for cell penetration.
-
UV Crosslinking: Irradiate the cells with 365 nm UV light for 30 minutes to induce crosslinking.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
RNase Digestion: Perform a partial digestion of RNA using RNase T1 to fragment the unbound RNA.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the RBP of interest, coupled to magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound proteins and RNA.
-
Protein-RNA Complex Visualization: Elute the protein-RNA complexes and resolve them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize via autoradiography (if radiolabeling was performed).
-
Protein Digestion: Excise the gel region corresponding to the RBP-RNA complex and treat with Proteinase K to digest the protein.
-
RNA Extraction: Extract the crosslinked RNA fragments.
-
Library Preparation and Sequencing: Ligate 3' and 5' adapters to the RNA fragments, perform reverse transcription and PCR amplification, and subject the resulting cDNA library to high-throughput sequencing.
PAR-CLIP Protocol (Adapted from Hafner et al., 2010)
-
Metabolic Labeling: Culture cells in the presence of 4-thiouridine (4SU) or 6-thioguanosine (6SG) for several hours to allow for incorporation into nascent RNA.
-
UV Crosslinking: Irradiate the cells with 365 nm UV light to induce crosslinking between the photoreactive nucleoside and the RBP.
-
Cell Lysis and RNase Digestion: Lyse the cells and perform a partial RNase T1 digestion to fragment the RNA.
-
Immunoprecipitation: Immunoprecipitate the RBP of interest using a specific antibody coupled to magnetic beads.
-
Dephosphorylation and Radiolabeling: Dephosphorylate the 3' ends of the RNA fragments and then radiolabel the 5' ends using T4 polynucleotide kinase and [γ-³²P]ATP.
-
SDS-PAGE and Membrane Transfer: Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Protein Digestion and RNA Extraction: Excise the membrane region corresponding to the crosslinked complex, treat with Proteinase K, and extract the RNA fragments.
-
Adapter Ligation and Library Preparation: Ligate 3' and 5' adapters to the extracted RNA, perform reverse transcription (which introduces the characteristic mutations), and PCR amplify the cDNA library for high-throughput sequencing.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and PAR-CLIP for RNA binding site mapping hinges on the specific research question and the experimental system.
PAR-CLIP stands out for its high resolution and excellent signal-to-noise ratio, making it the preferred method for precisely defining RBP binding motifs and for studies where minimizing background is critical. However, its reliance on the efficient uptake and incorporation of photoreactive nucleosides can limit its application to certain cell types.
This compound , on the other hand, offers a potentially broader applicability and the unique advantage of capturing RNA-protein interactions involving both single- and double-stranded RNA structures. This could be particularly valuable for studying RBPs that bind to structured RNAs. The trade-off may be a lower signal-to-noise ratio and a different set of biases compared to PAR-CLIP.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data to unravel the complexities of the RNA-protein interactome. As a nascent technology, further studies directly comparing the performance of this compound with established methods like PAR-CLIP in various biological contexts will be invaluable to the research community.
References
Orthogonal Validation of RNA-Protein Interactions Identified by AMT-NHS: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of orthogonal methods to validate RNA-protein interactions discovered using the 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS) crosslinking method. This guide outlines the principles of this compound and key validation techniques, offering detailed experimental protocols and a comparative analysis to ensure the confident identification of bona fide RNA-protein interactions.
Introduction to this compound for RNA-Protein Interaction Discovery
The study of RNA-protein interactions is crucial for understanding the intricate regulatory networks that govern cellular processes. This compound is a chemical crosslinker designed to capture these interactions within living cells. It is composed of a psoralen derivative that intercalates into RNA helices and, upon activation with 365 nm UV light, forms covalent bonds with RNA bases, targeting both single- and double-stranded regions.[1] Simultaneously, the N-hydroxysuccinimide (NHS) ester group on the other end of the molecule reacts with primary amines on proteins, effectively creating a covalent bridge between the interacting RNA and protein.[1] This method offers an alternative to traditional UV 254 nm crosslinking, which can have low efficiency and a bias for single-stranded RNA.
While powerful for discovery, the results from any high-throughput screening method like this compound-based proteomics require rigorous validation to confirm the specificity and biological relevance of the identified interactions. Orthogonal validation, the use of independent and distinct methods to verify initial findings, is an indispensable step in the scientific process to minimize false positives and artifacts. This guide details three widely accepted orthogonal validation techniques: Western blotting, RNA immunoprecipitation followed by quantitative PCR (RIP-qPCR), and the Electrophoretic Mobility Shift Assay (EMSA).
Comparative Analysis of Validation Methods
To aid in the selection of the most appropriate validation strategy, the following table summarizes the key characteristics of Western blotting, RIP-qPCR, and EMSA in the context of validating this compound findings.
| Feature | Western Blotting | RIP-qPCR | Electrophoretic Mobility Shift Assay (EMSA) |
| Primary Validation Target | Protein | RNA | Direct RNA-Protein Interaction |
| Principle | Immuno-detection of a specific protein from a complex mixture separated by size. | Immunoprecipitation of a target protein followed by quantification of co-precipitated RNA. | Detection of a shift in the electrophoretic mobility of a labeled RNA probe upon binding to a protein. |
| Information Provided | Confirms the presence and apparent molecular weight of the putative RNA-binding protein in the sample. | Quantifies the enrichment of a specific RNA with the protein of interest, suggesting an in vivo association. | Provides evidence of a direct, in vitro interaction between a specific RNA and protein and can be used to determine binding affinity. |
| Strengths | - Widely accessible and technically straightforward.- High specificity for the target protein.- Can provide information on protein modifications. | - In vivo context is maintained.- Highly sensitive and quantitative.- Can be adapted for high-throughput analysis. | - Directly demonstrates a physical interaction.- Can provide quantitative binding data (Kd).- Can be used to study binding specificity through competition assays. |
| Limitations | - Does not confirm a direct interaction with RNA.- Relies on the availability of a specific antibody.- Semi-quantitative at best. | - Does not prove a direct interaction (could be part of a larger complex).- Requires a high-quality antibody for immunoprecipitation.- Potential for non-specific binding of RNA to beads or antibody. | - In vitro assay may not reflect in vivo conditions.- Requires purified protein and in vitro transcribed RNA.- Can be technically challenging to optimize. |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for this compound based RNA-protein interaction discovery and the subsequent orthogonal validation methods.
References
A Comparative Guide to the Reproducibility of AMT-NHS Crosslinking Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-aminomethyltrioxsalen (AMT)-N-hydroxysuccinimide (NHS) crosslinking for studying protein-RNA interactions. We will delve into the reproducibility of this method in comparison to other common crosslinking techniques, supported by experimental data and detailed protocols.
Introduction to AMT-NHS Crosslinking
This compound is a hetero-bifunctional crosslinker used to covalently link proteins to RNA. It combines a psoralen derivative (AMT) that intercalates into RNA helices and, upon activation with 365 nm UV light, forms covalent bonds with pyrimidine bases, and an NHS ester that reacts with primary amines on proteins (e.g., lysine residues). This method offers an alternative to traditional formaldehyde or UV 254 nm crosslinking, with the potential for higher specificity and efficiency in capturing RNA-protein interactions in vivo and in vitro.[1][2]
Factors Influencing Reproducibility
The reproducibility of any crosslinking experiment is paramount for generating reliable and interpretable data. For this compound and other crosslinking methods, several factors can significantly impact the consistency of results:
-
Crosslinker Concentration: The concentration of the crosslinking agent is a critical parameter. For in vivo this compound crosslinking, higher concentrations can lead to improved yield and specificity by facilitating the entry of more crosslinker molecules into the cells.[1] However, excessive concentrations may lead to non-specific crosslinking.
-
UV Irradiation Time and Wavelength: The duration and wavelength of UV exposure are crucial for activating the crosslinker. For AMT-based methods, 365 nm UV light is used, which is less damaging to biomolecules than the 254 nm UV light used in traditional UV crosslinking.[3] Consistent UV dosage is essential for reproducible crosslinking efficiency.
-
Cellular Permeability: For in vivo experiments, the ability of the crosslinker to penetrate the cell membrane is a key determinant of efficiency. This compound has been shown to penetrate living yeast cells.[1]
-
Reaction Buffer and Quenching: The pH and composition of the reaction buffer can influence the reactivity of the NHS ester. Efficient quenching of the reaction is necessary to prevent artifacts.
-
Biological Context: The specific protein-RNA interaction being studied, including the abundance of the target molecules and the accessibility of the crosslinkable residues, will inherently affect the outcome of the experiment.
Comparative Analysis of Crosslinking Methods
While direct, quantitative comparisons of the reproducibility of this compound with a wide range of other chemical crosslinkers for protein-RNA interactions are limited in the literature, we can infer their relative performance based on their mechanisms and available data.
| Crosslinking Method | Mechanism | Advantages | Limitations | Reported Specificity/Efficiency |
| This compound | Psoralen (AMT) intercalates into RNA and is photo-activated (365 nm UV) to crosslink pyrimidines. NHS ester reacts with primary amines on proteins. | Can penetrate living cells for in vivo studies. Targets both single- and double-stranded RNA. Less damaging UV wavelength compared to standard UV crosslinking. | Requires a longer incubation time which might alter transient interactions. Has biases for pyrimidines. | In one study, in vitro crosslinking showed 94% of reads from the target H/ACA snoRNAs. In vivo, specificity increased from 72% to 86% with higher crosslinker concentration. |
| UV Crosslinking (254 nm) | Direct photo-induced covalent bond formation between amino acids and nucleic acid bases in close proximity. | Simple, rapid, and does not require the addition of a chemical agent. Can capture transient interactions. | Low efficiency, requires zero-distance contact, and has biases for single-stranded RNA and specific residues. | Can be highly specific (e.g., 99.3% of reads from H/ACA snoRNAs for Cbf5 protein), but efficiency is often low. |
| EDC/NHS | Zero-length crosslinker that activates carboxyl groups (e.g., on proteins) to react with primary amines (e.g., on other proteins or modified RNA). | Forms a stable amide bond with no spacer arm. Widely used for protein-protein and protein-small molecule conjugation. | Primarily targets carboxyl and amine groups, which may not be suitably positioned for all protein-RNA interactions. Less commonly used for direct protein-RNA crosslinking without modification of the RNA. | Efficiency is dependent on the presence and accessibility of reactive carboxyl and amine groups. |
| Psoralen-based (e.g., AMT) | Intercalates into nucleic acid duplexes and forms inter-strand crosslinks upon 365 nm UV irradiation. | Specific for duplex regions, allowing for the study of RNA secondary and tertiary structures. Reversible crosslinking is possible. | Inefficient crosslinking, with only a small fraction of interacting RNAs being covalently linked. Limited solubility of some psoralen derivatives can hamper efficiency. | Efficiency can be improved with derivatives like amotosalen, which has higher solubility. Biotinylated psoralen can increase the sensitivity of detection. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crosslinking experiments. Below are generalized protocols for key methods.
This compound Crosslinking Protocol (in vivo)
This protocol is adapted from Han et al. (2022).
-
Cell Culture and Harvest: Grow cells to the desired density. Harvest and wash the cells.
-
Crosslinker Addition: Resuspend the cell pellet in a suitable buffer and add this compound to the desired final concentration (e.g., 0.1 to 1.5 mM).
-
Incubation: Incubate the cell suspension for a specific duration (e.g., 30 minutes) to allow for cell penetration and reaction.
-
UV Irradiation: Expose the cell suspension to 365 nm UV light for a defined period (e.g., 30 minutes) on ice to induce crosslinking.
-
Cell Lysis and Downstream Processing: Lyse the cells and proceed with immunoprecipitation, RNA extraction, and analysis.
UV Crosslinking Protocol (254 nm)
-
Cell Culture and Harvest: Grow cells to the desired density and harvest.
-
UV Irradiation: Resuspend the cells in a suitable buffer and expose them to 254 nm UV light at a specific energy dose (e.g., 400 mJ/cm²) on ice.
-
Cell Lysis and Downstream Processing: Lyse the cells and proceed with downstream applications such as CLIP (Cross-Linking and Immunoprecipitation).
EDC/NHS Crosslinking Protocol (for protein-protein, adaptable for protein-RNA)
This is a general two-step protocol.
-
Activation: Dissolve the protein with available carboxyl groups in an appropriate buffer (e.g., MES, pH 6.0). Add EDC and NHS (or Sulfo-NHS) and incubate for 15 minutes at room temperature.
-
Quenching (Optional but Recommended): Add a quenching reagent like 2-mercaptoethanol to stop the EDC reaction.
-
Conjugation: Add the second molecule containing primary amines to the activated protein solution. Adjust the pH to 7.2-8.5 and incubate for 2 hours at room temperature.
-
Final Quenching: Add a quenching reagent like hydroxylamine or Tris to stop the reaction.
-
Purification: Purify the crosslinked conjugate to remove excess reagents.
Visualizing Crosslinking Workflows and Pathways
This compound Crosslinking Workflow
Caption: Workflow of an this compound crosslinking experiment.
This compound Chemical Reaction Pathway
References
Negative controls for AMT-NHS crosslinking experiments
A researcher's toolkit for validating RNA-protein interactions is greatly enhanced by the use of crosslinking agents, and among these, AMT-NHS (4'-Aminomethyltrioxsalen - N-Hydroxysuccinimide) stands out for its ability to covalently link RNA and proteins. This bifunctional crosslinker leverages two distinct chemical reactions: the NHS ester group reacts with primary amines on proteins, while the AMT (a psoralen derivative) intercalates into RNA and forms a covalent bond upon exposure to 365 nm UV light.[1][2] To ensure the reliability and specificity of experimental results obtained with this compound, a rigorous set of negative controls is paramount. This guide provides a comprehensive comparison of essential negative controls, complete with experimental protocols and data interpretation, to help researchers, scientists, and drug development professionals design robust crosslinking experiments.
Understanding the Need for Negative Controls
The dual reactivity of this compound introduces multiple potential sources of non-specific interactions and background signals. Negative controls are crucial for distinguishing bona fide RNA-protein crosslinks from artifacts arising from:
-
Non-specific binding of the crosslinker: The this compound molecule itself might interact non-covalently with proteins or RNA, leading to false positives.
-
NHS-ester reactivity with non-target molecules: The NHS ester can react with other nucleophiles besides the intended primary amines on the protein of interest.
-
UV-induced artifacts: UV light can potentially induce other types of crosslinks or damage to macromolecules.[3]
-
Contaminants in the experimental system: Cellular lysates are complex mixtures, and contaminants can interfere with the crosslinking reaction.
A well-designed set of negative controls allows for the systematic identification and subtraction of these background signals, leading to higher confidence in the identified RNA-protein interactions.
Comparison of Negative Control Strategies
A comprehensive negative control strategy for this compound crosslinking should include several types of controls, each addressing a specific potential artifact. The following table summarizes key negative controls, their purpose, and their expected outcomes.
| Negative Control | Purpose | Expected Outcome | Alternative Approaches |
| No Crosslinker Control | To determine the baseline level of non-covalent interactions that withstand the purification process. | No or significantly reduced signal for the crosslinked product. | Omission of either the protein of interest or the RNA of interest. |
| Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve the this compound crosslinker.[1] | Signal comparable to the "No Crosslinker Control". | Using a buffer-only control if the crosslinker is water-soluble. |
| No UV Control | To isolate the effect of the NHS-ester reaction from the UV-dependent AMT crosslinking. This helps identify proteins that may non-specifically bind to the RNA or purification matrix after being modified by the NHS ester. | No or significantly reduced signal for the crosslinked product, as the AMT moiety is not activated. | Using a non-photoactivatable psoralen derivative. |
| Quenched NHS-Ester Control | To confirm that the observed crosslinking is dependent on the reactive NHS ester. The NHS ester is quenched with a primary amine-containing molecule before addition to the reaction. | No or significantly reduced signal for the crosslinked product. | Using a hydrolyzed (inactive) form of the this compound crosslinker. |
| Non-specific RNA Control | To assess the specificity of the protein-RNA interaction. A scrambled or irrelevant RNA sequence is used. | No or significantly reduced crosslinking signal compared to the target RNA. | Competition assay with an excess of unlabeled specific RNA. |
| Non-specific Protein Control | To evaluate the specificity of the RNA-protein interaction from the protein side. An unrelated protein that is not expected to bind the target RNA is used. | No or significantly reduced crosslinking signal. | Using a mock-transfected cell lysate as a source of control protein.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of negative controls. Below are protocols for the key negative controls described above.
General this compound Crosslinking Protocol (for comparison)
-
Reaction Setup: In an appropriate amine-free buffer (e.g., PBS, pH 7.4), combine the purified protein and RNA of interest at desired concentrations.
-
Crosslinker Addition: Add this compound (dissolved in DMSO) to the reaction mixture to the final desired concentration (e.g., 0.1-1.5 mM). Incubate in the dark for 30-60 minutes at room temperature to allow for the NHS-ester reaction.
-
UV Irradiation: Expose the reaction mixture to 365 nm UV light on ice for 30 minutes.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.
Negative Control Protocols
-
No Crosslinker Control: Follow the general protocol but omit the addition of this compound.
-
Vehicle Control: Follow the general protocol, but instead of adding the this compound solution, add an equivalent volume of the vehicle (e.g., DMSO).
-
No UV Control: Follow the general protocol, including the addition of this compound and the incubation step, but do not expose the sample to UV light.
-
Quenched NHS-Ester Control:
-
Prepare the this compound solution in DMSO.
-
Add a molar excess of a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) to the this compound solution and incubate for 15-30 minutes at room temperature to inactivate the NHS ester.
-
Add the quenched crosslinker solution to the protein-RNA mixture and proceed with the general protocol, including the UV irradiation step.
-
-
Non-specific RNA/Protein Control: Follow the general protocol, but substitute the target RNA or protein with a non-specific counterpart.
Visualization of Experimental Workflows and Logic
Graphviz diagrams are provided below to illustrate the experimental workflow and the logical relationships of the negative controls.
Caption: A flowchart illustrating the key steps in a typical this compound crosslinking experiment.
Caption: A diagram illustrating the purpose of each negative control in dissecting the this compound crosslinking reaction.
References
- 1. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RNA under attack: Cellular handling of RNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing AMT-NHS Crosslinking Across Cellular Compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the application of 4'-Aminomethyltrioxsalen N-hydroxysuccinimide (AMT-NHS) for studying protein interactions across different cellular compartments. We will explore its primary mechanism, its potential and limitations for protein-protein interaction (PPI) analysis, and compare its hypothetical performance with established crosslinkers for which direct experimental data is available.
Mechanism of Action: The Dual Nature of this compound
This compound is a hetero-bifunctional, cell-permeable crosslinker that is activated by long-wave UV light (approx. 365 nm).[1] Its functionality is twofold:
-
Psoralen Moiety: The 4'-aminomethyltrioxsalen (AMT) portion is a psoralen derivative that intercalates into the double-helical regions of DNA and RNA. Upon UVA irradiation, it forms covalent cycloadducts with pyrimidine bases (thymine, uracil, cytosine), effectively crosslinking the protein to nearby nucleic acids.[1]
-
NHS-Ester Moiety: The N-hydroxysuccinimide (NHS) ester group is a well-established amine-reactive chemical moiety. It reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2]
This dual reactivity makes this compound an excellent tool for capturing RNA-protein interactions in living cells.[] While the NHS ester allows for the theoretical capture of protein-protein interactions, its primary and most efficient use is in the context of ribonucleoprotein complexes.
Figure 1. Dual reactivity of the this compound crosslinker.
Performance in Different Cellular Compartments: A Data-Driven Comparison
To provide a meaningful comparison, we present data from an analogous experiment that used established homobifunctional, amine-reactive crosslinkers on fractionated human cells. This serves as a benchmark for how lysine-targeting crosslinkers perform in different subcellular environments. The study utilized disuccinimidyl sulfoxide (DSSO) and a related crosslinker, DHSO, on nuclear, mitochondrial, and cytoplasmic fractions.
Table 1: Comparative Performance of Amine-Reactive Crosslinkers by Cellular Compartment Data summarized from a study on HEK293 cells using DSSO and DHSO crosslinkers.
| Cellular Compartment | Predominant Crosslinker | Unique Crosslinked Residue Pairs (URPs) Identified | Protein-Protein Interactions (PPIs) Identified | Hypothetical Performance of this compound |
| Nucleus | DSSO | >4,000 | >800 | Highly Biased: Due to the high concentration of chromatin and ncRNAs, this compound would overwhelmingly capture protein-RNA/DNA interactions. Identifying pure PPIs would be challenging. |
| Mitochondria | DHSO | >1,500 | >200 | Moderately Biased: Could capture interactions within the mitochondrial ribosome or involving mtDNA/mtRNA. Its efficiency would depend on its ability to cross the double membrane. |
| Cytoplasm | (Comparable) | ~1,000 | ~150 | Variable Performance: In ribosome-rich regions, it would favor RNA-protein crosslinks. In other areas, it could capture PPIs, but likely with lower efficiency than dedicated PPI crosslinkers. |
This data indicates that the efficacy of even standard amine-reactive crosslinkers can vary between organelles. For this compound, this effect would be amplified by the non-uniform distribution of nucleic acids throughout the cell, making it a highly specialized tool rather than a general-purpose PPI crosslinker.
Experimental Protocols & Workflow
To assess crosslinking within specific cellular compartments, a workflow combining in vivo crosslinking with subcellular fractionation is required.
Figure 2. General experimental workflow for XL-MS analysis.
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal.
Part A: In-Cell Crosslinking with this compound Adapted from in vivo RNA-protein crosslinking protocols.
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Crosslinker Addition: Prepare a stock solution of this compound in an appropriate solvent like DMSO. Dilute the stock solution in pre-warmed culture medium to a final concentration range of 0.1 to 1.5 mM.
-
Incubation: Replace the existing cell culture medium with the this compound-containing medium and incubate for a period (e.g., 30 minutes) to allow for cell permeation.
-
Photoactivation: Place the culture dish on a cold surface (e.g., an ice-water bath) and irradiate with a 365 nm UV lamp for 15-30 minutes to activate the crosslinker.
-
Quenching: After irradiation, immediately quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Glycine or Tris) to a final concentration of 50-100 mM and incubate for 10 minutes.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation.
Part B: Subcellular Fractionation Adapted from standard differential centrifugation protocols.
-
Lysis: Resuspend the crosslinked cell pellet in an ice-cold hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors).
-
Homogenization: Allow cells to swell on ice, then lyse them using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Nuclear Pellet Isolation: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.
-
Mitochondrial & Cytoplasmic Separation: Carefully transfer the supernatant to a new tube. Centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15 minutes at 4°C. The pellet will contain mitochondria, and the supernatant is the cytoplasmic fraction.
-
Washing: Wash each fraction pellet with an appropriate buffer to minimize cross-contamination.
Part C: Sample Preparation for Mass Spectrometry Based on general XL-MS workflows.
-
Protein Denaturation & Digestion: Resuspend each subcellular fraction pellet in a denaturing buffer (e.g., containing Urea/SDS) and reduce/alkylate cysteine bonds. Digest the proteins overnight using a protease such as Trypsin.
-
Enrichment: Because crosslinked peptides are a low-abundance species, an enrichment step is crucial. Size Exclusion Chromatography (SEC) is commonly used to enrich for the larger, crosslinked peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptide fractions using a high-resolution mass spectrometer. Employ a data acquisition strategy suitable for crosslinked peptides, often involving MS-cleavable crosslinkers or specific fragmentation methods.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, xiSEARCH) to identify the crosslinked peptide pairs from the complex tandem mass spectra.
Conclusion and Recommendations
This compound is a potent, cell-permeable tool specifically engineered to capture RNA-protein interactions in situ. Its dual-reactive mechanism, targeting both nucleic acids and protein primary amines, provides high specificity for this purpose.
However, for researchers whose primary goal is to map protein-protein interaction networks within distinct cellular compartments, this compound may not be the optimal choice. Its strong bias towards nucleic acid-rich environments would likely complicate data analysis and underrepresent pure protein-protein interactions.
Recommendations:
-
For RNA-Protein Interactions: this compound is a highly recommended tool for identifying the binding partners and sites of RNA-binding proteins within living cells.
-
For Protein-Protein Interactions: Researchers should consider using established homobifunctional, amine-reactive crosslinkers such as DSSO, BS3, or DHSO. These reagents lack the nucleic acid bias, and a growing body of literature provides comparative data and optimized workflows for their use in compartment-specific proteomics. The choice between different crosslinkers can also be tailored to the specific environment, as shown by the differential performance of DSSO and DHSO in nuclear versus mitochondrial fractions.
References
Benchmarking AMT-NHS: A Comparative Guide to In Vitro Crosslinking Methods
In the dynamic landscape of molecular biology, the precise identification of RNA-protein interactions is paramount to unraveling complex cellular processes. Crosslinking techniques are indispensable tools in this pursuit, covalently linking interacting molecules to enable their capture and analysis. This guide provides a comprehensive comparison of a novel crosslinker, AMT-NHS (4'-Aminomethyl-4,5',8-trimethylpsoralen N-hydroxysuccinimide ester), against established in vitro crosslinking methods, namely UV and formaldehyde crosslinking. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the optimal crosslinking strategy for their specific research needs.
At a Glance: Comparing Crosslinking Chemistries
This compound is a hetero-bifunctional crosslinker, combining a photo-reactive psoralen moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the specific covalent capture of RNA-protein complexes. The psoralen component intercalates into RNA duplexes and, upon activation with 365 nm UV light, forms covalent bonds with pyrimidine bases. Concurrently, the NHS ester group reacts with primary amines, such as the side chain of lysine residues, on the protein.[1][2]
In contrast, traditional UV crosslinking at 254 nm is a "zero-length" crosslinking method, inducing direct covalent bond formation between nucleic acids and proteins that are in immediate proximity.[3] This method is often characterized by its low efficiency and a bias towards single-stranded RNA regions.[2] Formaldehyde, another widely used crosslinker, forms a short methylene bridge between reactive groups on proteins and nucleic acids.[4] It is a non-selective crosslinker, reacting with a broader range of functional groups, and its effects are reversible.
Performance Metrics: A Quantitative Comparison
The choice of a crosslinking agent significantly impacts the efficiency, specificity, and the nature of the captured interactions. The following tables summarize key performance metrics based on available experimental data.
| Parameter | This compound | UV Crosslinking (254 nm) | Formaldehyde | References |
| Primary Target | RNA-Protein | RNA-Protein, Protein-Protein, DNA-Protein | Protein-Protein, Protein-RNA, Protein-DNA | |
| Mechanism | Psoralen intercalation and NHS-ester reaction | Direct photo-induced covalent bonding | Methylene bridge formation | |
| Specificity | High for RNA-protein complexes | High (zero-length), but can be non-specific at high energy | Lower, reacts with multiple functional groups | |
| Efficiency | Moderate to High | Low (typically <5%) | High, but can lead to extensive crosslinking | |
| RNA Structure Bias | Targets both single- and double-stranded RNA | Biased towards single-stranded RNA | Less biased by secondary structure | |
| Reversibility | Irreversible | Irreversible | Reversible | |
| Activation | 365 nm UV light | 254 nm UV light | Chemical addition |
Delving Deeper: Experimental Insights
Direct comparative studies have illuminated the distinct advantages of this compound. For instance, in studies of the Cbf5-H/ACA snoRNA complex, this compound crosslinking revealed different interaction patterns compared to UV crosslinking. While UV crosslinking predominantly captured interactions in single-stranded regions, this compound effectively crosslinked both single- and double-stranded areas of the snoRNA. This suggests that this compound can provide a more comprehensive picture of RNA-protein interactions within complex secondary structures.
One study reported that for the Cbf5 protein, the specificity of this compound crosslinking, as measured by the percentage of non-target reads, was slightly lower than that of UV crosslinking under certain conditions. However, the ability of AMT to crosslink double-stranded regions was significantly higher, showing a 7.2-fold increase in efficiency compared to UV light alone for these structures.
Formaldehyde, on the other hand, has demonstrated utility in capturing interactions involving proteins that are poor substrates for UV crosslinking. Its high reactivity and ability to crosslink protein-protein interactions within a complex can stabilize larger ribonucleoprotein (RNP) assemblies for immunoprecipitation. However, this broader reactivity can also lead to a higher background of non-specific crosslinks. The combination of AMT and formaldehyde has been shown to yield different and complementary information on RNA-RNA interactions, with AMT providing high-resolution data on duplexed interactions and formaldehyde capturing a wider range of interactions. A strong enrichment of target RNAs (>1000-fold) has been reported for both AMT and formaldehyde crosslinking.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are representative in vitro crosslinking protocols for each method.
This compound Crosslinking Protocol (In Vitro)
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein and target RNA in a suitable binding buffer.
-
Incubation: Incubate the mixture at the optimal temperature for the specific RNA-protein interaction to allow complex formation.
-
This compound Addition: Add this compound to the desired final concentration (e.g., 0.1 mM).
-
Crosslinking: Expose the sample to 365 nm UV light in a UV crosslinker for a specified time (e.g., 15-30 minutes) on ice.
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).
-
Analysis: Proceed with downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry or sequencing.
UV Crosslinking Protocol (In Vitro)
-
Reaction Setup: Combine the purified protein and target RNA in a binding buffer in a UV-transparent plate or tube.
-
Complex Formation: Incubate the reaction mixture on ice or at the appropriate temperature to allow the formation of RNA-protein complexes.
-
UV Irradiation: Place the sample on ice and expose it to 254 nm UV radiation at a specific energy dose (e.g., 400 mJ/cm²).
-
RNase Digestion (Optional): To identify the protein component, unbound RNA can be digested by adding RNase A/T1.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and autoradiography (if using radiolabeled RNA) or other detection methods.
Formaldehyde Crosslinking Protocol (In Vitro)
-
Reaction Setup: Prepare a mixture of the purified protein and RNA in a suitable buffer (e.g., PBS).
-
Formaldehyde Addition: Add formaldehyde to a final concentration of 1%.
-
Crosslinking: Incubate the reaction at room temperature for 10 minutes with gentle agitation.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Downstream Processing: The crosslinked complexes can then be subjected to immunoprecipitation and subsequent analysis. For analysis of the crosslinked RNA or DNA, the crosslinks can be reversed by heating at 65-70°C.
Visualizing the Application: Pre-mRNA Splicing Pathway
Crosslinking methods are instrumental in dissecting complex molecular machines like the spliceosome, which is responsible for pre-mRNA splicing. The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying RNA-protein interactions and a simplified model of the pre-mRNA splicing pathway, a process rich in the dynamic RNA-protein interactions that these techniques aim to capture.
Conclusion
The selection of a crosslinking method is a critical decision in the study of RNA-protein interactions. This compound emerges as a powerful tool, particularly for its ability to capture interactions within both single- and double-stranded RNA regions, offering a more complete view of the RBP interactome. While traditional UV crosslinking remains a valuable "zero-length" method, its efficiency is low, and it is biased towards single-stranded RNA. Formaldehyde is a highly efficient, non-selective crosslinker that is particularly useful for stabilizing large RNP complexes and for proteins that are refractory to UV crosslinking. The choice between these methods should be guided by the specific biological question, the nature of the RNA-protein interaction under investigation, and the downstream analytical techniques to be employed. This guide provides the necessary data and protocols to make an informed decision, ultimately facilitating more robust and insightful discoveries in the field of RNA biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Approaches to Study RNA-Protein Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Amt-nhs: A Procedural Guide for Laboratory Safety
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Amt-nhs, an RNA-protein crosslinker. Given the absence of a specific Safety Data Sheet (SDS) for "this compound," this document outlines procedures based on the chemical properties of its constituent components: a psoralen derivative and an N-hydroxysuccinimide (NHS) ester group.
Important Note: The information provided herein is a general guideline. All laboratory personnel must consult their institution's specific safety protocols and the supplier's handling instructions before proceeding with any disposal procedures.
Understanding the Compound
This compound is identified as an RNA-protein crosslinker, which is composed of a psoralen derivative and an N-hydroxysuccinimide ester.[1][][3] These components react with RNA bases and primary amines of proteins, respectively. Due to the nature of these chemical groups, specific precautions must be taken during handling and disposal to mitigate potential hazards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Skin Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Avoid all personal contact with the chemical, including inhalation of any dust or fumes. After handling, wash hands and any exposed skin thoroughly.
Disposal Procedures for this compound Waste
The disposal of this compound waste should be managed as hazardous chemical waste. The following steps provide a general procedure for its disposal.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use a clean, dry, and sealable container for waste collection. Ensure the container is compatible with the chemical. Polyethylene or polypropylene containers are generally suitable. The container must be clearly labeled with the chemical name and associated hazards.
-
Solid Waste: For solid this compound waste, carefully sweep or shovel the material into the designated waste container, avoiding the generation of dust.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not discharge into drains or sewer systems.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste in the same designated container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal method for similar compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.
Spill Management
In the event of a spill, the following measures should be taken:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and institutional safety office.
-
Control and Contain: If it is safe to do so, control the spill by preventing it from spreading.
-
Clean-up: For dry spills, use dry clean-up procedures to avoid generating dust. Gently sweep the material and place it in a sealed container for disposal. For wet spills, absorb the material with an inert absorbent and place it in a suitable waste container.
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all clean-up materials as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key information based on its components.
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat. | |
| Handling Precautions | Avoid contact with skin and eyes, and inhalation of dust. Use in a well-ventilated area. | |
| Waste Segregation | Collect as hazardous chemical waste. Do not mix with other waste. | |
| Waste Container | Clearly labeled, sealed, and compatible container (e.g., polyethylene). | |
| Disposal Method | Incineration via a licensed hazardous waste disposal service. | |
| Spill Response | Use dry clean-up for solids, inert absorbent for liquids. Dispose of as hazardous waste. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the procedural steps outlined above are based on general best practices for handling and disposing of hazardous laboratory chemicals, particularly N-hydroxysuccinimide esters and psoralen derivatives.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of chemical waste like this compound in a laboratory setting.
Caption: General workflow for the proper disposal of this compound chemical waste.
References
Personal protective equipment for handling Amt-nhs
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AMT-NHS, an RNA-protein crosslinker. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Required at all times. |
| Skin Protection | Protective clothing | Required to prevent skin contact. |
| Hand Protection | Chemical resistant gloves | Material must be resistant to the product's components. Consult the glove manufacturer for specific recommendations. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when there is a risk of inhaling vapor. |
Emergency Procedures
Immediate action is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water. Check for and remove contact lenses. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with mild soap and plenty of water. Get medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms worsen.[1] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get immediate medical attention.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing vapors.
-
Keep the material away from heat, flames, ignition sources, and reactive substances.
Storage:
-
Store in a well-ventilated area.
-
Keep the container tightly closed.
-
Store at a temperature of 15-30°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Categorization:
-
Used and unused this compound are classified as healthcare (clinical) waste.
-
Contaminated materials such as gloves, aprons, and labware should also be treated as clinical waste.
Disposal Procedure:
-
Segregation: At the point of use, segregate all this compound waste from general waste.
-
Packaging:
-
Place solid waste (e.g., contaminated gloves, wipes) into a designated, leak-proof clinical waste container.
-
For liquid waste, if not suitable for disposal down the drain with copious amounts of water (consult local regulations), it should be solidified using a gelling agent before being placed in a rigid, leak-resistant container.
-
-
Labeling: Clearly label the waste container with its contents and the date of closure.
-
Storage: Store the sealed waste container in a designated, secure, and locked area while awaiting collection.
-
Collection: Arrange for collection by a licensed clinical waste contractor for appropriate treatment and disposal, which may include incineration.
The following diagram illustrates the general workflow for handling a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
The following diagram outlines a typical experimental workflow for using this compound as an RNA-protein crosslinker.
Caption: Experimental workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
